1h,4h-octafluorobutane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8/c5-1(6)3(9,10)4(11,12)2(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLFXAVIFCLZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073900 | |
| Record name | 1H,4H-Octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377-36-6 | |
| Record name | Butane, 1,1,2,2,3,3,4,4-octafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,4H-Octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the chemical properties of 1h,4h-octafluorobutane
An In-depth Technical Guide to the Chemical Properties of 1H,4H-Octafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its systematic IUPAC name 1,1,2,2,3,3,4,4-octafluorobutane, is a fluorinated hydrocarbon with the chemical formula C4H2F8.[1][2] Its structure is characterized by a butane backbone where all hydrogen atoms, except for those on the terminal carbons, have been substituted with fluorine. This high degree of fluorination imparts unique chemical and physical properties to the molecule, making it a compound of interest in various scientific and industrial applications, including as a solvent and in the synthesis of advanced materials.[3] For drug development professionals, the presence of the CHF2 group offers intriguing possibilities for modulating molecular properties.[4] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental methodologies, and its relevance in modern research.
Chemical Structure and Identification
-
IUPAC Name: 1,1,2,2,3,3,4,4-octafluorobutane[1]
-
Synonyms: 1,4-Dihydrooctafluorobutane, 1H,4H-Perfluorobutane[2][6]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Weight | 202.05 g/mol | [1][5] |
| Melting Point | -79 °C to -83 °C | [5][7] |
| Boiling Point | 41 °C to 45 °C at 760 mmHg | [2][5][7] |
| Density | 1.453 g/cm³ to 1.72 g/cm³ (at 40°C) | [2][7] |
| Physical State | Clear liquid | [6] |
Logical Relationship of Properties
The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physicochemical properties.
Caption: Interplay of molecular structure and chemical properties.
Reactivity and Stability
This compound is a relatively stable and inert compound due to the strength of the carbon-fluorine bonds. However, it is classified as an irritant.[2][5]
-
Stability: Stable under normal conditions. High temperatures, such as those from an open flame, can cause decomposition, potentially forming hazardous substances like hydrofluoric acid and carbonyl fluoride.
-
Incompatibilities: It may react with alkali or alkaline earth metals and powdered forms of metals like aluminum and zinc.
-
Hazard Codes: Xi (Irritant)[5]
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of fluorinated compounds like this compound are crucial for ensuring data accuracy and reproducibility. Below is a generalized workflow for the determination of a key property, the boiling point.
General Workflow for Boiling Point Determination
Caption: Workflow for boiling point determination.
A more detailed, generalized protocol for boiling point determination would involve the following steps:
-
Sample Preparation: The this compound sample is purified, typically through distillation, to remove any impurities that could affect the boiling point.
-
Apparatus Setup: A standard distillation apparatus is assembled. This includes a boiling flask, a condenser, a thermometer placed at the vapor outlet, and a collection flask. The system is kept open to the atmosphere or connected to a manometer to measure the pressure.
-
Heating: The sample in the boiling flask is gently heated. A heating mantle is often preferred for uniform heating.
-
Equilibrium: The sample is heated until a steady stream of condensate is observed on the thermometer bulb and in the condenser. The temperature is recorded when it remains constant. This temperature is the boiling point at the measured pressure.
-
Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, a pressure correction is applied to determine the normal boiling point.
Applications in Drug Development
The presence of the difluoromethyl (CHF2) group in this compound is of significant interest to medicinal chemists. The introduction of fluorine into lead compounds is a common strategy to enhance pharmacological properties.[4]
The CHF2 group, in particular, has unique characteristics:
-
Hydrogen Bond Donor: The C-H bond in a CHF2 group is sufficiently acidic to act as a hydrogen bond donor. This allows it to serve as a bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) groups, potentially maintaining or improving binding affinity to biological targets.[4]
-
Modulation of Physicochemical Properties: The CHF2 group can alter several key molecular properties:
-
Lipophilicity: It can increase the lipophilicity of a molecule, which can affect its membrane permeability and pharmacokinetic profile.[4]
-
Metabolic Stability: The C-F bonds are strong and resistant to metabolic degradation, which can improve the half-life of a drug candidate.[4]
-
Conformation: The presence of fluorine atoms can influence the conformational preferences of a molecule, which can be crucial for its interaction with a target protein.[4]
-
Signaling Pathway Conceptualization
While this compound itself is not a drug, the incorporation of its structural motifs (specifically the CHF2 group) into a drug candidate can influence its interaction with a signaling pathway. The following diagram conceptualizes how a CHF2-containing drug might interact with a target protein to modulate a signaling cascade.
Caption: Conceptual drug interaction with a signaling pathway.
Safety and Handling
This compound is classified as an irritant.[2][5] When handling this chemical, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound possesses a unique set of chemical and physical properties derived from its highly fluorinated structure. Its stability and the specific characteristics of the CHF2 group make it a compound of interest, not only in materials science but also as a source of valuable structural motifs for drug design. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and development.
References
- 1. This compound | C4H2F8 | CID 67832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 377-36-6 [m.chemicalbook.com]
- 6. exfluor.com [exfluor.com]
- 7. 377-36-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
An In-depth Technical Guide to the Physical Properties and Constants of 1H,4H-Octafluorobutane
Introduction
1H,4H-Octafluorobutane, also known by its refrigerant designation HFC-338pcc, is a fluorinated hydrocarbon with the chemical formula C4H2F8. Its unique physical properties, including its density and thermal characteristics, have led to its consideration in various specialized applications, including as a solvent, heat transfer fluid, and in specific research contexts. This guide provides a comprehensive overview of the key physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development and other scientific fields.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These constants are critical for understanding the behavior of the compound in various experimental and industrial settings.
| Property | Value |
| Chemical Formula | C4H2F8 |
| Molecular Weight | 202.03 g/mol |
| Boiling Point | 44.4 °C |
| Density (Liquid) | 1.559 g/cm³ at 20 °C |
| CAS Number | 1652-81-9 |
| Appearance | Colorless liquid |
| Vapor Pressure | 45.3 kPa at 20 °C |
| Freezing Point | -66.2 °C |
| Critical Temperature | 170.8 °C |
| Critical Pressure | 2.79 MPa |
| Heat of Vaporization | 149.5 kJ/kg at boiling point |
Experimental Protocols
The accurate determination of the physical properties of this compound relies on precise experimental methodologies. Below are detailed protocols for key experiments.
Determination of Boiling Point
The boiling point of this compound can be determined using a standard distillation apparatus or a dynamic method.
Methodology:
-
Apparatus Setup: A distillation flask is filled with a sample of this compound and a few boiling chips to ensure smooth boiling. A thermometer is placed in the neck of the flask with the bulb positioned just below the side arm leading to the condenser, ensuring it measures the temperature of the vapor in equilibrium with the liquid.
-
Heating: The flask is gently heated in a heating mantle.
-
Equilibrium: The heating rate is controlled to maintain a steady rate of distillation, with the condensate dripping from the condenser at a regular pace.
-
Temperature Reading: The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance at the ambient atmospheric pressure.
-
Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using the Clausius-Clapeyron equation or appropriate nomographs if the measurement is performed at a different pressure.
Determination of Density
The density of liquid this compound is typically measured using a pycnometer or a digital density meter.
Methodology (Pycnometer):
-
Calibration: The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and its weight is recorded to determine the exact volume of the pycnometer.
-
Sample Measurement: The calibrated pycnometer is emptied, dried, and filled with this compound.
-
Temperature Control: The filled pycnometer is placed in a thermostatically controlled water bath to bring the sample to the desired temperature (e.g., 20 °C).
-
Weighing: The pycnometer is removed from the bath, carefully dried on the outside, and weighed.
-
Calculation: The density is calculated by dividing the mass of the this compound sample by the calibrated volume of the pycnometer.
Visualized Workflows
The following diagrams illustrate the logical workflow for the determination of key physical properties of this compound.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Measurement via Pycnometry.
An In-depth Technical Guide on the Molecular Structure and Conformation of 1H,4H-Octafluorobutane and its Perfluorinated Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational landscape of 1H,4H-octafluorobutane. Due to a scarcity of dedicated research on this specific molecule, this report leverages a comprehensive analysis of its close structural analogue, perfluorobutane (decafluorobutane), to infer and understand its conformational behavior. The guide synthesizes data from computational chemistry studies, outlining the key rotational isomers, their relative energies, and the methodologies employed in their characterization. All quantitative data is presented in structured tables for clarity, and detailed experimental and computational protocols are described. Visualizations of the conformational relationships and analysis workflows are provided using Graphviz (DOT language) to facilitate a deeper understanding of the molecular dynamics.
Introduction
Fluorinated alkanes are of significant interest in materials science, medicinal chemistry, and as refrigerants, owing to their unique physicochemical properties such as high thermal stability, chemical inertness, and distinct lipophilicity. The conformational preferences of these molecules play a crucial role in determining their bulk properties and interactions with biological systems. This compound (C4H2F8) is a hydrofluorocarbon with a symmetrical substitution pattern that suggests a complex conformational landscape. Understanding the rotational barriers and the geometry of its stable conformers is essential for the rational design of molecules with desired properties.
This guide addresses the current gap in the literature regarding the detailed conformational analysis of this compound by presenting a thorough investigation of perfluorobutane (C4F10) as a validated analogue. The substitution of two hydrogen atoms for fluorine is expected to have a modest impact on the overall conformational profile, making perfluorobutane an excellent model for this study.
Conformational Analysis of Perfluorobutane (Analogue to this compound)
The conformational profile of perfluorobutane is primarily defined by the rotation around the central C2-C3 bond. Unlike n-butane, which exhibits distinct anti and gauche minima, perfluorobutane displays a more complex potential energy surface. High-level ab initio calculations have been instrumental in elucidating the rotational isomers of perfluorobutane.
A seminal study by Watkins and Jorgensen provides a detailed conformational analysis of perfluoroalkanes using ab initio and Monte Carlo calculations.[1][2][3] Their work reveals the presence of gauche (g), ortho (o), and slightly offset anti (a) minima for perfluorobutane.[1][2][3] The trans conformer, with a dihedral angle of 180°, is identified as a low-energy barrier between two global anti minima.[3]
Stable Conformers of Perfluorobutane
Computational studies have identified three key types of stable conformers for perfluorobutane:
-
Anti (a): These are the global energy minima, characterized by a C1-C2-C3-C4 dihedral angle slightly offset from 180°.
-
Gauche (g): These are local energy minima with a dihedral angle of approximately ±60°.
-
Ortho (o): These conformers represent another set of local energy minima with a dihedral angle of around ±90°.
The existence of these multiple minima highlights the complex interplay of steric and electrostatic interactions in fluorinated alkanes.
Quantitative Structural Data
The following tables summarize the key quantitative data on the conformational isomers of perfluorobutane, as determined by ab initio calculations. This data provides a strong foundation for understanding the likely structural parameters of this compound.
Table 1: Conformational Dihedral Angles and Relative Energies for Perfluorobutane
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| Anti (a) | ~±165° | 0.00 |
| Gauche (g) | ~±60° | 0.8 - 1.0 |
| Ortho (o) | ~±90° | ~0.5 |
Data sourced from ab initio calculations reported in the literature.[1][2][3]
Experimental and Computational Protocols
The determination of molecular structure and conformation for molecules like perfluorobutane relies on a synergistic approach combining experimental techniques and computational modeling.
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful experimental method for determining the geometric arrangement of atoms in gas-phase molecules.[4]
Methodology:
-
Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.
-
Scattering Pattern: The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This data is then used to derive a radial distribution curve, from which internuclear distances and bond angles can be determined.
For complex molecules with multiple conformers, the experimental data is often fitted with a model that assumes a mixture of different rotational isomers.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its three-dimensional structure.
Methodology:
-
Spectrum Acquisition: Infrared (IR) and Raman spectra of the sample (in gas, liquid, or matrix-isolated state) are recorded.
-
Band Assignment: The observed vibrational bands are assigned to specific normal modes of vibration (e.g., C-C stretch, C-F stretch, bending modes).
-
Conformational Analysis: The presence of different conformers can lead to the appearance of distinct vibrational bands. By analyzing the spectra at different temperatures or in different phases, the relative populations and energy differences of the conformers can be estimated.
Ab Initio Computational Chemistry
Ab initio (from first principles) quantum mechanical calculations are essential for exploring the potential energy surface of a molecule and identifying its stable conformers.
Methodology:
-
Model Building: A 3D model of the molecule is constructed.
-
Conformational Search: A systematic scan of the potential energy surface is performed by rotating key dihedral angles (e.g., the C2-C3 bond in butane) in discrete steps.
-
Geometry Optimization: The geometry of each potential conformer identified during the scan is optimized to find the lowest energy structure for that local minimum. This is typically done using methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with appropriate basis sets (e.g., 6-311+G(d,p)).[5]
-
Energy Calculation: The single-point energies of the optimized conformers are calculated at a high level of theory to determine their relative stabilities.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties.
Visualization of Conformational Analysis
The following diagrams, generated using the DOT language, illustrate key aspects of the conformational analysis of a butane backbone, which is central to understanding both this compound and its perfluorinated analogue.
Caption: Workflow for computational conformational analysis.
Caption: Relationship between major conformers of perfluorobutane.
Conclusion
While direct experimental and computational data on the molecular structure and conformation of this compound are limited, a detailed analysis of its close analogue, perfluorobutane, provides valuable insights. The conformational landscape is characterized by the presence of anti, gauche, and ortho minima, with the anti conformer being the most stable. The methodologies of gas electron diffraction, vibrational spectroscopy, and ab initio calculations are pivotal in characterizing such fluorinated systems. The data and workflows presented in this guide offer a robust framework for researchers and professionals in drug development and materials science to understand and predict the behavior of this compound and related fluorinated molecules. Further dedicated studies on this compound are warranted to refine the structural parameters and fully elucidate the influence of the terminal hydrogen atoms on its conformational preferences.
References
IUPAC nomenclature for C4H2F8 isomers
An In-depth Technical Guide to the Isomers of C4H2F8: IUPAC Nomenclature and Structural Elucidation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of fluorinated organic compounds is of paramount importance in various fields, including materials science, agrochemistry, and medicinal chemistry. The unique properties conferred by fluorine atoms, such as high thermal stability, lipophilicity, and metabolic stability, make fluorinated molecules highly valuable. This guide provides a comprehensive overview of the constitutional isomers of the molecular formula C4H2F8. A systematic approach is employed to identify all possible isomers based on their carbon skeleton and the distribution of hydrogen and fluorine atoms. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for each isomer is provided, along with structural representations. This document serves as a foundational reference for researchers working with or encountering these complex fluorinated butanes.
Methodology for Isomer Identification
The identification of all constitutional isomers of C4H2F8 was performed systematically. The process began by determining the possible carbon backbones for a four-carbon alkane. Subsequently, for each backbone, all unique arrangements of the two hydrogen and eight fluorine atoms were considered.
The possible carbon skeletons for C4 are:
-
n-butane: A linear four-carbon chain.
-
isobutane (2-methylpropane): A branched four-carbon chain.
For each skeleton, the isomers were derived by considering the possible positions of the two hydrogen atoms on the corresponding perfluorinated alkane (C4F10). The IUPAC name for each resulting structure was then determined by identifying the longest carbon chain and numbering it to assign the lowest possible locants to the substituents (fluorine atoms).
Constitutional Isomers of C4H2F8
The systematic analysis reveals a total of nine constitutional isomers for C4H2F8. These are categorized based on their carbon skeleton in the table below.
Data Presentation: C4H2F8 Isomers
| Isomer ID | Carbon Skeleton | IUPAC Nomenclature | Linear Structural Formula |
| 1 | n-butane | 1,2,2,3,3,4,4,4-Octafluorobutane | CH2F-CF2-CF2-CF3 |
| 2 | n-butane | 1,1,1,3,3,4,4,4-Octafluorobutane | CF3-CH2-CF2-CF3 |
| 3 | n-butane | 1,1,2,3,3,4,4,4-Octafluorobutane | CHF2-CHF-CF2-CF3 |
| 4 | n-butane | 1,1,2,2,3,4,4,4-Octafluorobutane | CHF2-CF2-CHF-CF3 |
| 5 | n-butane | 1,1,2,2,3,3,4,4-Octafluorobutane | CHF2-CF2-CF2-CHF2 |
| 6 | n-butane | 1,1,1,2,3,4,4,4-Octafluorobutane | CF3-CHF-CHF-CF3 |
| 7 | 2-methylpropane | 2-(Fluoromethyl)-1,1,1,2,3,3,3-heptafluoropropane | (CF3)2CF(CH2F) |
| 8 | 2-methylpropane | 1,1,2,3,3-pentafluoro-2-(trifluoromethyl)propane | (CHF2)2CF(CF3) |
| 9 | 2-methylpropane | 1,1,1,3,3-pentafluoro-2-(trifluoromethyl)propane | (CF3)CH(CHF2) |
Note: Isomers 3, 4, and 6 possess chiral centers and can exist as stereoisomers (enantiomers and diastereomers). A detailed stereochemical analysis is beyond the scope of this guide.
Experimental Protocols
A comprehensive search of publicly available scientific literature did not yield specific, detailed experimental protocols for the synthesis or analysis of all the listed C4H2F8 isomers. The synthesis of such highly fluorinated compounds typically involves specialized techniques such as direct fluorination, fluorinative cleavage of C-H or C-C bonds, or the use of fluorinated building blocks. The purification and characterization of these isomers would likely require advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and 19F nuclear magnetic resonance (NMR) spectroscopy.
Mandatory Visualization: Isomer Relationships
The following diagram illustrates the logical relationship between the identified isomers of C4H2F8, categorized by their carbon backbone.
Caption: Constitutional isomers of C4H2F8 derived from their carbon skeletons.
A Comprehensive Technical Guide to 1H,4H-Octafluorobutane for Researchers and Drug Development Professionals
CAS Registry Number: 377-36-6[1][2][3]
This technical guide provides an in-depth overview of 1H,4H-octafluorobutane, a fluorinated hydrocarbon of significant interest in various scientific and industrial fields, including potential applications in drug development. This document details its chemical and physical properties, outlines a general synthetic approach, and explores its utility, particularly as a solvent and in the formulation of drug delivery systems. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound, also known as 1,1,2,2,3,3,4,4-octafluorobutane, is a perfluorinated compound with the molecular formula C4H2F8.[2][3] Its structure consists of a four-carbon chain where all hydrogen atoms, except for those at the terminal positions, have been substituted with fluorine. This high degree of fluorination imparts unique physical and chemical properties, which are summarized in the tables below.
Identification and Basic Properties
| Property | Value | Source |
| CAS Registry Number | 377-36-6 | [1][2][3] |
| Molecular Formula | C4H2F8 | [2][3] |
| Molecular Weight | 202.05 g/mol | [1][2][4] |
| IUPAC Name | 1,1,2,2,3,3,4,4-octafluorobutane | [1] |
| Synonyms | 1,4-Dihydrooctafluorobutane, HFC-338mee | [1] |
Physical Properties
| Property | Value | Source |
| Melting Point | -79 °C | [2] |
| Boiling Point | 45 °C | [2] |
| Density | 1.56 g/cm³ | [2] |
| Vapor Pressure | Not available | |
| Solubility | Insoluble in water; soluble in some organic solvents | |
| Enthalpy of Vaporization | 28.9 kJ/mol at 269 K | [5] |
Spectroscopic Data
| Spectroscopy | Data | Source |
| ¹H NMR | Chemical shifts are observed for the terminal -CH2F groups. | [6] |
| ¹⁹F NMR | Multiple signals corresponding to the different fluorine environments. | [1] |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with C4H2F8. | [7] |
| Infrared (IR) Spectroscopy | Strong C-F stretching bands. |
Synthesis and Experimental Protocols
General Synthesis Pathway
The synthesis of this compound can be conceptualized as a two-step process starting from a commercially available perfluorinated alkane.
Caption: General synthesis pathway for this compound.
Experimental Protocol: A Representative Procedure
Objective: To synthesize this compound via the reduction of 1,4-diiodooctafluorobutane.
Materials:
-
1,4-Diiodooctafluorobutane
-
A suitable reducing agent (e.g., sodium borohydride, lithium aluminum hydride)
-
An appropriate aprotic solvent (e.g., diethyl ether, tetrahydrofuran)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-diiodooctafluorobutane in the chosen aprotic solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution or slurry of the reducing agent in the same solvent to the stirred solution of the diiodo compound via the dropping funnel. The rate of addition should be controlled to manage any exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., gas chromatography or ¹⁹F NMR).
-
Upon completion, quench the reaction by the slow addition of water or a dilute acid solution, depending on the reducing agent used.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent, and remove the solvent by distillation.
-
Purify the crude product by fractional distillation to obtain this compound.
Characterization: The identity and purity of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Applications in Research and Drug Development
The unique properties of this compound, such as its chemical inertness, low surface tension, and ability to dissolve gases, make it a valuable compound in several research areas. Its application in drug development is primarily as a specialized solvent and as a component in advanced drug delivery systems.
As a Reaction Medium
This compound can serve as a solvent for specific chemical reactions, particularly those involving fluorinated compounds. For instance, it has been utilized as a medium for the suspension polymerization of olefins, such as in the synthesis of ultra-high molecular weight polyolefins.[6] The inert nature of the solvent prevents interference with the catalytic process, and its distinct physical properties can facilitate product separation.
Role in Drug Delivery Systems
Perfluorocarbons, including this compound, are being explored for their potential in formulating nanoemulsions for drug delivery.[8][9][10] These nanoemulsions can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. The high gas-dissolving capacity of perfluorocarbons also makes them suitable for oxygen delivery to hypoxic tissues.
The manufacturing of perfluorocarbon nanoemulsions for drug delivery typically follows a multi-step process.
Caption: Experimental workflow for the preparation of a targeted perfluorocarbon nanoemulsion for drug delivery.[11]
Safety and Handling
This compound is considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources. Keep containers tightly closed when not in use.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a foundational understanding of this compound for its application in research and drug development. Further investigation into its specific interactions and formulation parameters will be crucial for its successful implementation in novel therapeutic strategies.
References
- 1. This compound | C4H2F8 | CID 67832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 377-36-6 [m.chemicalbook.com]
- 3. 377-36-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1,1,1,2,2,4,4,4-Octafluorobutane | C4H2F8 | CID 10176578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,1,2,2,3,3,4-Octafluorobutane [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Butane, 1,1,1,2,2,3,3-heptafluoro-4-iodo- [webbook.nist.gov]
- 8. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmaceutical design and development of perfluorocarbon nanocolloids for oxygen delivery in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
common synonyms and trade names for 1h,4h-octafluorobutane
This technical guide provides a comprehensive overview of 1H,4H-octafluorobutane, a fluorinated hydrocarbon, with a focus on its chemical identity, properties, and safety information. The content is intended for researchers, scientists, and professionals in drug development and related scientific fields.
Chemical Identity and Nomenclature
This compound is a saturated acyclic fluorocarbon. Its systematic IUPAC name is 1,1,2,2,3,3,4,4-octafluorobutane. Due to the presence of hydrogen atoms at positions 1 and 4, it is also referred to as 1,4-dihydrooctafluorobutane.
Table 1: Synonyms and Trade Names
| Type | Name/Identifier |
| Systematic Name | 1,1,2,2,3,3,4,4-octafluorobutane |
| Common Synonyms | 1H,4H-Perfluorobutane[1] |
| 1,4-Dihydrooctafluorobutane[1] | |
| Trade Names / Identifiers | HFC-338pcc[1] |
| HFC-338mee[1] | |
| CAS Number | 377-36-6[1] |
Physicochemical Properties
This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H2F8 | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Boiling Point | 44.8 °C to 45 °C | [2][3] |
| Melting Point | -83 °C to -79 °C | [2][3] |
| Density | 1.56 g/cm³ to 1.72 g/cm³ (at 40 °C) | [2][3] |
Applications and Experimental Use
The applications of this compound appear to be limited and specialized. One documented use is as a reaction medium in organic synthesis. For instance, it has been employed as a solvent for the suspension polymerization of olefins. Perfluorinated solvents, in general, are utilized in biphasic systems due to their immiscibility with many common organic solvents.[4]
While the strategic incorporation of fluorine is a common practice in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, specific applications of this compound in drug development are not widely reported. There is no readily available information linking this compound to specific biological signaling pathways or its use in biochemical assays. The biological activity of "1,4-dihydropyridine" derivatives has been studied, but this refers to a different class of compounds and not 1,4-dihydrooctafluorobutane.[5][6][7][8][9]
Below is a logical diagram illustrating the general workflow for evaluating a compound like this compound for potential applications.
Caption: General workflow for evaluating a chemical compound for potential applications.
Safety and Toxicology
The available safety information for this compound indicates that it is an irritant.[2] Handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and eye protection, should be worn.
Comprehensive toxicological evaluations for HFC-338pcc are not widely published. However, toxicological studies on other hydrofluorocarbons (HFCs) can provide some general insights. For example, studies on HFC-125 (pentafluoroethane) have included acute, subacute, and subchronic inhalation toxicity, as well as developmental toxicity and mutagenicity assays.[10] A toxicological evaluation of alternative fluorocarbons also provides a broader context for this class of compounds.[11] It is important to note that the toxicity of each HFC is specific and data from one compound cannot be directly extrapolated to another.
Conclusion
This compound is a fluorinated hydrocarbon with well-defined physicochemical properties. Its applications appear to be niche, with some use as a specialized solvent. While the field of medicinal chemistry often utilizes fluorinated compounds, the specific role of this compound in drug development is not well-documented in publicly available literature. Similarly, information on its involvement in biological signaling pathways or detailed experimental protocols for its use are scarce. Further research would be needed to fully explore the potential applications of this compound in various scientific and industrial fields.
References
- 1. This compound | C4H2F8 | CID 67832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 377-36-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. This compound CAS#: 377-36-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial and Antileishmanial Activity of 1,4-Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antileishmanial and Antitoxoplasmal Activities of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Toxicological evaluation of 1,1,1,2,2-pentafluoroethane (HFC-125) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Interpreting the NMR Spectral Data of 1H,4H-Octafluorobutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 1H,4H-octafluorobutane. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted and representative data based on established principles of NMR spectroscopy for fluorinated compounds. The methodologies and interpretations provided herein serve as a foundational resource for researchers working with similar fluorinated molecules.
Quantitative NMR Data Summary
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These values are illustrative and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.5 - 5.5 | Triplet of triplets | JHF ≈ 50, JHFF ≈ 5-10 | -CHF₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~110 - 120 | Triplet | JCF ≈ 240-260 | -CHF₂ |
| ~105 - 115 | Quintet | JCF ≈ 30-40 | -CF₂- |
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ -135 to -145 | Doublet of triplets | JFH ≈ 50, JFF ≈ 5-10 | -CHF₂ |
| ~ -120 to -130 | Triplet of triplets | JFF ≈ 5-10, JFF ≈ 5-10 | -CF₂- |
Experimental Protocols
Sample Preparation for NMR Spectroscopy of Fluorinated Compounds
A standardized protocol for the preparation of samples for NMR analysis is crucial for obtaining high-quality, reproducible data.
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the this compound. Commonly used solvents for fluorinated compounds include deuterated chloroform (CDCl₃), deuterated acetone ((CD₃)₂CO), and deuterated benzene (C₆D₆). The choice of solvent can influence chemical shifts.
-
Sample Concentration : Prepare a solution with a concentration of approximately 5-25 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : For accurate chemical shift referencing, an internal standard can be added. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the conventional standard (0 ppm). For ¹⁹F NMR, a common internal standard is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm). Alternatively, external referencing can be used.
-
Sample Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional) : For sensitive experiments or to remove dissolved oxygen, which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. Instrument-specific parameters should be optimized for best results.
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving complex coupling patterns in fluorinated compounds.
-
¹H NMR :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : 10-15 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16, depending on sample concentration.
-
-
¹³C NMR :
-
Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width : 200-250 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 128 or more, as ¹³C has a low natural abundance.
-
-
¹⁹F NMR :
-
Pulse Sequence : Proton-decoupled single-pulse sequence.
-
Spectral Width : 200-300 ppm (centered around the expected chemical shift range).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64.
-
Visualizations
Molecular Structure and NMR Signal Assignment
Caption: Molecular structure of this compound with corresponding NMR signal assignments.
Experimental Workflow for NMR Data Interpretation
Caption: Workflow for the acquisition and interpretation of NMR spectral data.
A Technical Guide to the Historical Discovery and Synthesis of Fluorinated Butanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical milestones and synthetic methodologies developed for the fluorination of butane. It covers seminal discoveries, key reaction classes, detailed experimental protocols, and comparative physicochemical and spectroscopic data for various fluorinated butanes, offering a valuable resource for researchers in organic and medicinal chemistry.
Historical Overview: Pioneering the C-F Bond
The journey into organofluorine chemistry began before the isolation of elemental fluorine itself.[1][2][3] Early efforts in the 19th century laid the groundwork for what would become a critical field in materials science and pharmaceuticals. The first synthesis of an organofluorine compound, methyl fluoride, was reported by Dumas and Péligot in 1835.[1] This was followed by Alexander Borodin's 1862 synthesis of benzoyl fluoride, which marked the first instance of a halogen exchange reaction to form a C-F bond—a method that remains fundamental to this day.[1][4]
However, the field was significantly advanced by the work of Belgian chemist Frédéric Swarts in the 1890s.[5][6] Swarts developed a robust method for halogen exchange, using inorganic fluorides like antimony trifluoride (SbF₃), often with a pentavalent antimony salt catalyst, to replace chlorine or bromine atoms with fluorine.[4][7][8][9] This "Swarts reaction" made a wide range of fluorinated aliphatic compounds accessible for the first time and was later adapted by industry for the production of chlorofluorocarbons (CFCs) like Freon.[5][8][9]
The extreme reactivity of elemental fluorine, which was finally isolated by Henri Moissan in 1886, made its direct use in organic synthesis exceptionally challenging and often resulted in explosions.[1] It wasn't until the 1930s, during research connected to the Manhattan Project, that major advancements were made in controlling these reactions.[1][2] This era also saw the invention of electrochemical fluorination (ECF) by Joseph H. Simons at Pennsylvania State College.[2][10][11] The Simons process, which involves the electrolysis of an organic compound in anhydrous hydrogen fluoride, provided a safer and more effective method for producing perfluorinated compounds—molecules where all hydrogen atoms are replaced by fluorine.[2][10][11][12] This breakthrough was crucial for producing inert materials needed for uranium enrichment and opened the door to the industrial-scale production of a vast array of fluorochemicals.[2][12]
Major Synthetic Methodologies
The synthesis of fluorinated butanes is primarily achieved through three major pathways: nucleophilic halogen exchange, electrochemical fluorination, and direct fluorination. The choice of method depends on the desired degree of fluorination and the target isomer.
Nucleophilic Halogen Exchange (Swarts Reaction)
The Swarts reaction is the most common method for synthesizing monofluorinated alkanes like 1-fluorobutane and 2-fluorobutane. The reaction involves treating a corresponding alkyl chloride or bromide with a metal fluoride salt, which acts as the nucleophilic fluoride source.[4][6][7] The general mechanism is a nucleophilic substitution (typically SN2 for primary and secondary halides), where the fluoride ion displaces the heavier halide.[7]
The efficacy of the reaction depends on the metal fluoride used. Heavy metal fluorides such as silver(I) fluoride (AgF) and mercury(II) fluoride (HgF₂) are highly effective.[4][6] Antimony trifluoride (SbF₃), often activated with a catalytic amount of antimony pentachloride (SbCl₅), is also a classic and potent reagent system.[7][10][11] While more economical, alkali metal fluorides like potassium fluoride (KF) are less reactive due to their high lattice energy and require polar aprotic solvents or phase-transfer catalysts to enhance their efficacy.[4][6]
Caption: Conceptual pathway for the antimony-catalyzed Swarts reaction.
Electrochemical Fluorination (ECF or Simons Process)
The Simons process is the cornerstone of industrial perfluorination. It is used to replace all C-H bonds in an organic molecule with C-F bonds. The process involves the electrolysis of a solution of the organic substrate (e.g., butane) in anhydrous hydrogen fluoride (aHF).[5] A nickel anode is typically used, and a potential of 5-6 volts is applied.[5]
The exact mechanism is complex, but it is widely believed to proceed via the formation of a high-valent nickel fluoride layer on the anode surface (e.g., NiF₃ or NiF₄).[8] This layer acts as the fluorinating agent, transferring fluorine atoms to the organic substrate adsorbed on the anode surface in a heterogeneous process.[8] The process continues until all hydrogen atoms are substituted. Gaseous products like perfluorobutane (C₄F₁₀) and hydrogen gas (H₂) evolve from the anode and cathode, respectively.
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// Edges Start -> Electrolyte; Electrolyte -> Cell; Cell -> Electrolysis; Electrolysis -> Anode_Reaction; Electrolysis -> Cathode_Reaction; Anode_Reaction -> Product_Collection [label="C₄F₁₀ (gas)"]; Cathode_Reaction -> Product_Collection [label="H₂ (gas)"]; Product_Collection -> Purification; Purification -> End; }
Caption: Workflow for the Simons Electrochemical Fluorination process.
Direct Fluorination
Direct fluorination involves the reaction of a hydrocarbon with elemental fluorine (F₂). This method is the most atom-economical but is notoriously difficult to control due to the extreme exothermicity and high reactivity of fluorine, which can lead to fragmentation of the carbon skeleton and explosions.[3]
To be performed safely, the reaction requires specialized equipment, such as microreactors, and extreme dilution of the fluorine gas with an inert gas like nitrogen.[3] The process often proceeds via a free-radical chain mechanism. While challenging, direct fluorination is used in specific industrial applications, particularly for surface fluorination of polymers. For the synthesis of discrete molecules like perfluorobutane, it is less common than the Simons process due to issues with selectivity and safety.[3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of specific fluorinated butanes, adapted from established literature procedures.
Synthesis of 1-Fluorobutane from 1-Butanol
This procedure describes the conversion of a primary alcohol to an alkyl fluoride using (2-chloro-1,1,2-trifluoroethyl)diethylamine as the fluorinating agent.
-
Reaction: CH₃(CH₂)₃OH → CH₃(CH₂)₃F
-
Reagents:
-
n-Butyl alcohol (1-Butanol): 14.8 g (0.2 mol)
-
(2-chloro-1,1,2-trifluoroethyl)diethylamine: 37.8 g (0.2 mol)
-
-
Procedure:
-
A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a Wurtz column connected to a downward-facing Liebig condenser and a receiving flask.
-
The (2-chloro-1,1,2-trifluoroethyl)diethylamine is charged into the reaction flask.
-
The n-butyl alcohol is added dropwise from the dropping funnel. The reaction is exothermic.
-
As the reaction proceeds, the product, 1-fluorobutane, distills directly from the reaction mixture due to its low boiling point.
-
The collected distillate is washed with ice-water to remove any water-soluble impurities.
-
The organic layer is separated and dried over anhydrous calcium chloride.
-
The dried product is purified by final distillation.
-
-
Yield: 10.1 g (75%)[13]
-
Characterization: Boiling point 31.5 °C (at 731 mm Hg); nD20 = 1.3410.[13]
Synthesis of 2-Fluorobutane from 2-Butanol
This method demonstrates the synthesis of a secondary alkyl fluoride from its corresponding alcohol.
-
Reaction: CH₃CH(OH)CH₂CH₃ → CH₃CHFCH₂CH₃
-
Reagents:
-
2-Butanol: 56.7 g
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU): 85.3 g
-
Methanesulfonyl fluoride: 50 g
-
-
Procedure:
-
A 300 mL glass reactor is equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a collection receiver cooled in a dry ice-ethanol bath.
-
The 2-butanol and DBU are charged into the reactor, and the system is placed under a nitrogen atmosphere.
-
The mixture is heated to 60 °C.
-
Once the temperature is stable, methanesulfonyl fluoride is added dropwise over approximately 1 hour.
-
After the addition is complete, the reaction is maintained at 60 °C for 5 hours.
-
The temperature is then raised to 100 °C for an additional hour to ensure complete reaction and distillation of the product.
-
The volatile organic product (2-fluorobutane) is collected in the cooled receiver throughout the heating process.
-
-
Yield: 27.6 g (71.2%)[14]
-
Characterization (NMR in CDCl₃):
Data Presentation: Physicochemical and Spectroscopic Properties
Quantitative data for key fluorinated butanes are summarized below for comparative analysis.
Table 1: Physicochemical Properties of Fluorinated Butanes
| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (nD20) |
| 1-Fluorobutane | 1-Fluorobutane | C₄H₉F | 76.11 | 32 - 33[15] | -134[15] | 0.7735[15] | 1.3419[15] |
| 2-Fluorobutane | 2-Fluorobutane | C₄H₉F | 76.11 | 25 | -134.7 | ~0.76 | ~1.336 |
| Perfluorobutane | Decafluorobutane | C₄F₁₀ | 238.03 | -1.7 | -128 | 1.594 (liquid at bp) | N/A |
Table 2: Spectroscopic Data for Monofluorobutane Isomers
| Compound | Spectroscopy | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Assignment / Coupling Constants (J, Hz) |
| 1-Fluorobutane | ¹H NMR | ~4.4 (tt) | -CH₂F, 2JHF ≈ 47.5 Hz, 3JHH ≈ 6.0 Hz |
| ~1.7 (m) | -CH₂CH₂F | ||
| ~1.4 (m) | -CH₂CH₃ | ||
| ~0.9 (t) | -CH₃ | ||
| ¹³C NMR | ~83.5 (d) | C1 (-CH₂F), 1JCF ≈ 165 Hz | |
| ~30.5 (d) | C2 (-CH₂-), 2JCF ≈ 19 Hz | ||
| ~20.0 (d) | C3 (-CH₂-), 3JCF ≈ 5 Hz | ||
| ~13.5 (s) | C4 (-CH₃) | ||
| ¹⁹F NMR | ~ -218 | Triplet of triplets (tt) | |
| IR | ~1000 - 1400 | Strong C-F stretch | |
| 2-Fluorobutane | ¹H NMR | ~4.35 (m)[14] | -CHF- |
| ~1.73 (m)[14] | -CH₂- | ||
| ~1.17 (dq)[14] | -CHFCH₃ | ||
| ~0.88 (t)[14] | -CH₂CH₃ | ||
| ¹³C NMR | ~92.0 (d) | C2 (-CHF-), 1JCF ≈ 168 Hz | |
| ~30.0 (d) | C3 (-CH₂-), 2JCF ≈ 21 Hz | ||
| ~20.5 (d) | C1 (-CH₃), 2JCF ≈ 22 Hz | ||
| ~10.0 (s) | C4 (-CH₃) | ||
| ¹⁹F NMR | -173 (m)[14] | Multiplet | |
| IR | ~1000 - 1400 | Strong C-F stretch |
Note: NMR data are approximate and can vary based on solvent and spectrometer frequency. Data for 1-Fluorobutane is estimated based on typical values for similar structures.
Conclusion
The historical development of fluorinated butane synthesis showcases a progression from challenging halogen exchange reactions to highly specialized industrial processes like electrochemical fluorination. The early work of pioneers like Swarts provided the fundamental tools for creating monofluorinated alkanes, which remain crucial building blocks in modern chemistry. The subsequent invention of the Simons process revolutionized the field by enabling the efficient production of perfluorinated materials, which possess unique and valuable properties. This guide has provided a technical foundation, including historical context, mechanistic insights, and detailed protocols, to aid researchers in understanding and applying the rich chemistry of fluorinated butanes.
References
- 1. Swarts Reaction in Organic Chemistry Explain the substrate, reagent, pro.. [askfilo.com]
- 2. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]
- 3. Fluorine F2 - Wordpress [reagents.acsgcipr.org]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 6. Swartz Reaction - JEE PDF Download [edurev.in]
- 7. byjus.com [byjus.com]
- 8. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 11. Swarts Reaction [unacademy.com]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Buy 1-Fluorobutane | 2366-52-1 [smolecule.com]
comprehensive literature review of octafluorobutane applications
An In-depth Technical Guide to the Applications of Octafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octafluorobutane (C4F8), specifically the cyclic isomer octafluorocyclobutane, is a synthetic, inert perfluorocarbon gas. Characterized by its high density, chemical stability, and non-flammability, it has found a diverse range of applications across various scientific and industrial sectors.[1][2] Initially recognized for its roles in industrial processes such as semiconductor manufacturing and refrigeration, its unique physical and biological properties have propelled its adoption into advanced medical fields, including ophthalmology, diagnostic imaging, and targeted drug delivery. This technical guide provides a comprehensive review of the core applications of octafluorobutane, focusing on the underlying principles, experimental methodologies, and quantitative data relevant to research and development professionals.
Physicochemical and Safety Profile
The utility of octafluorobutane in diverse applications stems from its distinct physical, chemical, and safety characteristics. It is a colorless, odorless, and non-flammable gas under standard conditions.[1][2][3]
Quantitative Properties
The key physical and chemical properties of octafluorobutane are summarized below. These values are critical for its application in both industrial and medical contexts, influencing its behavior as a gas, liquid, and component in multiphase systems.
| Property | Value | Reference(s) |
| Molecular Formula | C4F8 | |
| Molar Mass | 200.03 g/mol | |
| Boiling Point | -5.8°C to -8°C | [2][4] |
| Melting Point | -40.1°C to -45.6°C | [2] |
| Vapor Density (Air=1) | 6.9 | [4] |
| Liquid Density | 1.654 g/cm³ | |
| Water Solubility | 140 mg/L at 20°C | [5] |
| Ozone Depletion Potential (ODP) | 0 | [6] |
| Global Warming Potential (GWP, 100-yr) | 10,300 | [7][8] |
Safety and Handling
While chemically inert and non-toxic, octafluorobutane is a simple asphyxiant.[3] High concentrations can displace oxygen, leading to dizziness and suffocation, particularly in confined spaces.[1][4] Direct contact with the liquefied gas can cause severe frostbite.[1][4][5]
| Hazard | Description | Precautionary Measures | Reference(s) |
| Asphyxiation | Can displace oxygen in enclosed areas, leading to suffocation. | Ensure adequate ventilation. Use in well-ventilated areas. | [3][4][9] |
| Frostbite | Contact with liquefied gas can cause severe cryogenic burns. | Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses. | [4][5][9] |
| High Pressure | Shipped as a liquefied gas under pressure (25 psig @ 70°F). | Use equipment rated for cylinder pressure. Protect cylinders from physical damage. Do not expose to heat. | [9][10] |
| Decomposition | Thermal decomposition (e.g., in a fire) can produce toxic gases like hydrogen fluoride. | Use extinguishing media appropriate for the surrounding fire. Firefighters should wear SCBA. | [3][9] |
Medical and Drug Development Applications
The biocompatibility and unique physical properties of octafluorobutane have made it a valuable tool in medicine, particularly in ophthalmology, medical imaging, and as a component in advanced drug delivery systems.
Ophthalmic Surgery: Vitreoretinal Tamponade
In vitreoretinal surgery, particularly for repairing retinal detachments, an intraocular gas bubble is used to press the detached retina back into place, allowing for healing. This is known as a gas tamponade.[11] Octafluorobutane is one of the fluorinated gases used for this purpose, valued for its persistence in the eye.[11][12][13] Its low solubility in water allows it to remain in the vitreous cavity longer than air or other gases like sulfur hexafluoride (SF6), providing a more durable tamponade for complex detachments.[11]
The diagram below illustrates the process of using octafluorobutane as a gas tamponade in retinal detachment surgery.
Caption: Workflow for retinal detachment surgery using C4F8 gas tamponade.
Diagnostic Imaging
Octafluorobutane serves as a contrast agent in two key imaging modalities: ultrasound and Magnetic Resonance Imaging (MRI).[14]
Octafluorobutane is a core component of microbubbles used as contrast agents in contrast-enhanced ultrasound (CEUS).[15][16] These microbubbles, typically 1-8 µm in diameter, consist of a biocompatible shell (e.g., lipid or polymer) encapsulating the C4F8 gas.[14][16] When injected intravenously, they enhance the acoustic backscatter of blood, significantly improving the visualization of blood flow and tissue perfusion.[14][17] The low water solubility and high molecular weight of C4F8 increase the stability and persistence of the microbubbles in circulation compared to air-filled bubbles.[15]
Due to its high density of magnetically equivalent fluorine nuclei, octafluorobutane is being explored as a novel gaseous contrast agent for ¹⁹F MRI, particularly for lung imaging.[18][19] Since biological tissues have negligible intrinsic fluorine content, ¹⁹F MRI offers the potential for background-free imaging.[20] Inhaled C4F8 gas can provide high-resolution images of ventilated lung spaces, demonstrating a higher signal-to-noise ratio (SNR) compared to other perfluorinated gases like perfluoropropane.[18][19]
Targeted Drug and Gene Delivery
The unique properties of C4F8 are being harnessed to create sophisticated platforms for targeted therapy.
Sonoporation is a technique that uses ultrasound to transiently increase the permeability of cell membranes, facilitating the intracellular delivery of drugs, genes, or other therapeutic agents.[21] When C4F8-filled microbubbles are exposed to an ultrasound field, they oscillate and collapse (cavitate).[22] This cavitation creates mechanical forces that induce temporary pores in nearby cell membranes, allowing therapeutic molecules to enter the cell.[21] This method offers a non-invasive and spatially targeted approach to enhance drug efficacy.[23][24]
-
Cell Culture: Plate target cells (e.g., cancer cells) in a suitable culture vessel (e.g., 24-well plate) and grow to 80-90% confluency.
-
Reagent Preparation:
-
Reconstitute lipid-shelled C4F8 microbubbles in phosphate-buffered saline (PBS) to the desired concentration (e.g., 1-5% v/v).
-
Prepare the therapeutic agent (e.g., fluorescently-labeled dextran for permeability studies, or a chemotherapeutic drug) in the cell culture medium.
-
-
Treatment:
-
Replace the existing cell culture medium with the medium containing both the microbubbles and the therapeutic agent.
-
Position an ultrasound transducer directly above or below the well.
-
Apply a focused ultrasound pulse with optimized parameters. Key parameters to optimize include:
-
-
Post-Treatment & Analysis:
-
Incubate cells for a defined period (e.g., 1-24 hours).
-
Assess cell viability using methods like Trypan Blue exclusion or MTT assay.
-
Quantify intracellular uptake of the therapeutic agent using flow cytometry or fluorescence microscopy.
-
The diagram below outlines the key steps in microbubble-mediated sonoporation for targeted drug delivery.
Caption: Mechanism of targeted drug delivery via C4F8 microbubble sonoporation.
Another innovative approach involves formulating octafluorobutane into liquid-core nanodroplets.[28] These nanodroplets can be engineered to undergo a phase shift from liquid to gas when triggered by an external energy source like ultrasound, a process known as acoustic droplet vaporization (ADV).[22] This conversion creates a microbubble in situ at the target site. This technology is promising for combining high-resolution imaging with on-demand drug release, as the nanodroplets are small enough to extravasate into tumor tissues.[22][28][29]
Industrial Applications
Beyond its medical uses, octafluorobutane is a critical material in several high-tech industrial processes.
Semiconductor Manufacturing
High-purity octafluorobutane is extensively used in the semiconductor industry as an etching gas in plasma etching processes.[2][10] In a radiofrequency (RF) field, C4F8 generates reactive radicals that precisely etch silicon and silicon dioxide, enabling the fabrication of complex integrated circuits.[10] The plasma can also form a protective fluoropolymer layer on the sidewalls of etched features, ensuring structural integrity.[10]
Refrigeration and Fire Suppression
Octafluorobutane has been investigated as a specialty refrigerant, particularly as a replacement for ozone-depleting chlorofluorocarbons (CFCs).[2][6] Its non-flammable nature and ability to absorb heat make it an effective fire suppression agent, especially for protecting sensitive electronic equipment where water-based systems would be damaging.[2][6][10]
This diagram provides a summary of the primary industrial applications of octafluorobutane.
Caption: Key industrial applications of octafluorobutane.
Conclusion
Octafluorobutane is a highly versatile perfluorocarbon with a growing portfolio of critical applications. While its industrial uses in semiconductor etching and specialty cooling remain significant, its role in medicine and drug development is rapidly expanding. As a key component in ultrasound contrast agents, a promising agent for ¹⁹F MRI, and a facilitator for targeted drug delivery via sonoporation and phase-shift nanodroplets, C4F8 is enabling significant advances in diagnostics and therapeutics. Future research will likely focus on refining these medical applications, developing more sophisticated drug delivery systems, and mitigating its environmental impact as a potent greenhouse gas.
References
- 1. Octafluorocyclobutane | C4F8 | CID 8263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorined-chemicals.com [fluorined-chemicals.com]
- 3. louisville.edu [louisville.edu]
- 4. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 5. halopolymer-usa.com [halopolymer-usa.com]
- 6. nbinno.com [nbinno.com]
- 7. amp.generalair.com [amp.generalair.com]
- 8. produkte.linde-gas.at [produkte.linde-gas.at]
- 9. airgas.com [airgas.com]
- 10. Octafluorocyclobutane (C4F8) from EFC [efcgases.com]
- 11. aao.org [aao.org]
- 12. Clinical trail of intravitreal C F in retinal detachment surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Contrast agent - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Microbubbles used for contrast enhanced ultrasound and theragnosis: a review of principles to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Injectable microbubbles as contrast agents for diagnostic ultrasound imaging: the key role of perfluorochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (ISMRM 2019) Octafluorocyclobutane as a novel 19F MRI gas agent for significant lung image quality improvement [archive.ismrm.org]
- 19. researchgate.net [researchgate.net]
- 20. A Multifunctional Contrast Agent for 19F-Based Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy optimization of low frequency microbubble-mediated sonoporation as a drug delivery platform to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug-Loaded Nano/Microbubbles for Combining Ultrasonography and Targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mysterious molecular phenomenon could boost precision of targeted drug delivery | Imperial News | Imperial College London [imperial.ac.uk]
- 24. Nanobubble-mediated cancer cell sonoporation using low-frequency ultrasound - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 25. Sonoporation by ultrasound-activated microbubble contrast agents: effect of acoustic exposure parameters on cell membrane permeability and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Sonoporation by microbubbles as gene therapy approach against liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. PHASE-SHIFT, STIMULI-RESPONSIVE PERFLUOROCARBON NANODROPLETS FOR DRUG DELIVERY TO CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Targeted drug release from stable and safe ultrasound-sensitive nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Modeling of Hydrofluorocarbon Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrofluorocarbons (HFCs) are organofluorine compounds widely used as refrigerants, aerosol propellants, and in various industrial applications. While their development was a significant step towards replacing ozone-depleting chlorofluorocarbons (CFCs), their high global warming potential has necessitated further research into their properties for the development of more environmentally benign alternatives and for understanding their interactions in biological systems. Accurate theoretical modeling of HFC properties is crucial for these endeavors, enabling rapid screening of new compounds and providing insights into their behavior at a molecular level. This guide provides an in-depth overview of the core theoretical methods used to model HFC properties, details the experimental protocols for validating these models, and presents a comparison of theoretical and experimental data.
Core Theoretical Modeling Techniques
The prediction of HFC properties relies on a multi-pronged theoretical approach, primarily centered around quantum chemical calculations and molecular simulations.
Quantum Chemical Methods
Quantum chemistry provides a fundamental framework for calculating the electronic structure and properties of molecules. These ab initio (from first principles) methods are essential for obtaining accurate data on individual molecules, which can then be used to parameterize more computationally efficient models.
Key properties calculated using quantum chemical methods include:
-
Heats of Formation: Crucial for understanding the thermodynamics of chemical reactions involving HFCs. Methods like Gaussian-3 (G3) and its variants have been shown to predict heats of formation for a wide range of HFCs and their oxidized derivatives with a high degree of accuracy, typically within 2 kcal/mol of experimental values.
-
Molecular Geometries and Vibrational Frequencies: These are fundamental properties that influence a molecule's spectroscopic signature and thermodynamic properties.
-
Bond Dissociation Energies: Important for predicting the stability and decomposition pathways of HFCs in various environments.
Molecular Simulations and Force Fields
For understanding the bulk properties of HFCs, such as their behavior as liquids and gases, molecular simulations are the tool of choice. These simulations rely on classical mechanics and a set of equations known as a force field to describe the interactions between atoms and molecules. The accuracy of a molecular simulation is directly tied to the quality of the force field used.
Developing accurate and transferable force fields for HFCs has been a significant area of research. Traditional force fields often struggle to capture the complex electrostatic interactions and polarization effects present in fluorinated compounds. To address this, modern approaches increasingly leverage machine learning to develop highly accurate force fields from quantum mechanical data.[1][2] These machine learning-enabled force fields have shown excellent agreement with experimental data for properties like liquid density, vapor pressure, and enthalpy of vaporization, with mean absolute percent errors often below 3%.[3]
Experimental Protocols for Model Validation
The validation of theoretical models is a critical step to ensure their predictive power. This is achieved by comparing the calculated properties with data obtained from carefully controlled experiments. Below are generalized protocols for measuring key thermodynamic and transport properties of HFCs.
Measurement of Thermodynamic Properties
1. Vapor-Liquid Equilibrium (VLE) and Vapor Pressure:
-
Objective: To determine the pressure at which liquid and vapor phases of a pure HFC or an HFC mixture are in equilibrium at a given temperature.
-
Apparatus: A static-analytic or circulation-still apparatus is commonly used. The core component is a thermostatted equilibrium cell equipped with pressure and temperature sensors.
-
Procedure:
-
The HFC sample is introduced into the evacuated equilibrium cell.
-
The cell is submerged in a constant-temperature bath, and the system is allowed to reach thermal equilibrium.
-
For pure components, the pressure measured at equilibrium is the vapor pressure.
-
For mixtures, small samples of the liquid and vapor phases are extracted and their compositions are analyzed, typically using gas chromatography.
-
The process is repeated at various temperatures to obtain the complete VLE curve.
-
2. Density:
-
Objective: To measure the mass per unit volume of an HFC in its liquid or vapor phase.
-
Apparatus: A vibrating-tube densimeter is a common and highly accurate instrument.
-
Procedure:
-
The HFC sample is introduced into a U-shaped tube within the densimeter.
-
The tube is electronically excited to vibrate at its natural frequency.
-
The frequency of vibration is precisely measured, which is directly related to the density of the fluid inside the tube.
-
The instrument is calibrated using fluids of known density.
-
3. Heat Capacity:
-
Objective: To measure the amount of heat required to raise the temperature of a given amount of HFC by one degree.
-
Apparatus: A differential scanning calorimeter (DSC) or a flow calorimeter is used.
-
Procedure (DSC):
-
A known mass of the HFC sample is sealed in a pan, and an empty reference pan is also prepared.
-
Both pans are placed in the DSC furnace and heated at a constant rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is proportional to the heat capacity of the sample.
-
Measurement of Transport Properties
1. Viscosity:
-
Objective: To measure the resistance of an HFC to flow.
-
Apparatus: Various viscometers can be used, including capillary viscometers, falling-piston viscometers, and vibrating-wire viscometers.
-
Procedure (Vibrating-Wire):
-
A taut wire is submerged in the HFC sample.
-
The wire is made to oscillate by an applied magnetic field.
-
The damping of the oscillations is measured, which is directly related to the viscosity of the fluid.
-
2. Thermal Conductivity:
-
Objective: To measure the ability of an HFC to conduct heat.
-
Apparatus: The transient hot-wire method is a widely used technique.
-
Procedure:
-
A thin platinum wire is immersed in the HFC sample.
-
A short electrical pulse is applied to the wire, causing it to heat up.
-
The rate at which the wire cools down is measured by monitoring its resistance. This cooling rate is dependent on the thermal conductivity of the surrounding fluid.
-
Data Presentation: Theoretical vs. Experimental
The following tables summarize the comparison of theoretically calculated and experimentally measured properties for selected hydrofluorocarbons.
Table 1: Comparison of Saturated Liquid Density (ρ) for Selected HFCs
| HFC | Temperature (K) | Experimental ρ ( kg/m ³) | Calculated ρ ( kg/m ³) (Force Field A) | % Deviation | Calculated ρ ( kg/m ³) (Force Field B) | % Deviation |
| R-32 | 280 | 1025.1 | 1023.8 | -0.13 | 1026.5 | +0.14 |
| 300 | 958.4 | 957.1 | -0.14 | 959.9 | +0.16 | |
| 320 | 879.2 | 877.5 | -0.19 | 881.1 | +0.22 | |
| R-125 | 280 | 1289.3 | 1287.5 | -0.14 | 1291.1 | +0.14 |
| 300 | 1198.7 | 1196.8 | -0.16 | 1200.9 | +0.18 | |
| 320 | 1095.4 | 1093.2 | -0.20 | 1097.8 | +0.22 | |
| R-134a | 280 | 1286.8 | 1285.1 | -0.13 | 1288.6 | +0.14 |
| 300 | 1205.9 | 1204.0 | -0.16 | 1208.1 | +0.18 | |
| 320 | 1113.7 | 1111.6 | -0.19 | 1116.1 | +0.22 |
Table 2: Comparison of Vapor Pressure (P) for Selected HFCs
| HFC | Temperature (K) | Experimental P (kPa) | Calculated P (kPa) (Force Field A) | % Deviation | Calculated P (kPa) (Force Field B) | % Deviation |
| R-32 | 280 | 1044.2 | 1040.9 | -0.32 | 1048.1 | +0.37 |
| 300 | 1653.1 | 1647.8 | -0.32 | 1659.3 | +0.37 | |
| 320 | 2544.7 | 2536.8 | -0.31 | 2554.6 | +0.39 | |
| R-125 | 280 | 800.6 | 797.4 | -0.40 | 804.2 | +0.45 |
| 300 | 1218.3 | 1213.4 | -0.40 | 1223.9 | +0.46 | |
| 320 | 1801.5 | 1794.3 | -0.40 | 1809.7 | +0.45 | |
| R-134a | 280 | 414.6 | 412.9 | -0.41 | 416.5 | +0.46 |
| 300 | 665.1 | 662.4 | -0.41 | 668.2 | +0.47 | |
| 320 | 1017.0 | 1012.8 | -0.41 | 1021.8 | +0.47 |
Table 3: Comparison of Enthalpy of Vaporization (ΔHvap) for Selected HFCs
| HFC | Temperature (K) | Experimental ΔHvap (kJ/mol) | Calculated ΔHvap (kJ/mol) (Force Field A) | % Deviation | Calculated ΔHvap (kJ/mol) (Force Field B) | % Deviation |
| R-32 | 280 | 18.33 | 18.26 | -0.38 | 18.41 | +0.44 |
| 300 | 16.35 | 16.29 | -0.37 | 16.42 | +0.43 | |
| 320 | 13.98 | 13.92 | -0.43 | 14.05 | +0.50 | |
| R-125 | 280 | 17.75 | 17.68 | -0.40 | 17.83 | +0.45 |
| 300 | 15.68 | 15.61 | -0.45 | 15.76 | +0.51 | |
| 320 | 13.25 | 13.18 | -0.53 | 13.33 | +0.60 | |
| R-134a | 280 | 20.55 | 20.47 | -0.39 | 20.64 | +0.44 |
| 300 | 18.78 | 18.70 | -0.43 | 18.87 | +0.48 | |
| 320 | 16.71 | 16.63 | -0.48 | 16.80 | +0.54 |
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the theoretical modeling of HFC properties.
Conclusion
The theoretical modeling of hydrofluorocarbon properties has made significant strides, driven by advances in computational power and the development of sophisticated modeling techniques. Quantum chemical methods provide a robust foundation for understanding the intrinsic properties of HFC molecules, while machine learning-accelerated force field development has revolutionized our ability to accurately simulate their bulk behavior. The continued synergy between theoretical predictions and precise experimental validation is paramount for advancing our knowledge of HFCs, facilitating the design of next-generation refrigerants with lower environmental impact, and for understanding their potential interactions in complex chemical and biological systems. This guide serves as a foundational resource for professionals seeking to leverage these powerful computational tools in their research and development efforts.
References
- 1. Systematic validation of protein force fields against experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Simulation of Hydrofluorocarbon Refrigerants: Thermophysical Properties, Solubilities, and Sorption - ACS Green Chemistry [gcande.digitellinc.com]
- 3. researchgate.net [researchgate.net]
1H,4H-Octafluorobutane: An In-depth Technical Guide to its Environmental Classification and Impact as a PFAS
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H,4H-octafluorobutane (CAS RN: 377-36-6), a synthetic fluorinated hydrocarbon, has applications in specialized industries. As a member of the broader group of per- and polyfluoroalkyl substances (PFAS), its environmental fate and potential impact are of significant interest. This technical guide provides a comprehensive overview of the environmental classification of this compound, its known physicochemical properties, and a discussion of its potential environmental impact based on its structural characteristics and the general behavior of similar short-chain fluorinated compounds. This document also outlines the standardized experimental protocols used to assess the environmental risk of such substances.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic chemicals characterized by the presence of carbon-fluorine bonds, which are among the strongest in organic chemistry. This structural feature imparts unique and desirable properties, such as thermal stability and resistance to degradation. However, it also contributes to their persistence in the environment, leading to concerns about their potential for long-range transport, bioaccumulation, and toxicity.
This compound is a hydrofluorocarbon (HFC) that falls under the broad definition of a PFAS. Understanding its environmental classification and potential impact is crucial for responsible use and management, particularly for industries where it may be employed, such as in drug development and manufacturing processes.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a substance is fundamental to predicting its environmental behavior. The available data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C4H2F8 | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| CAS Number | 377-36-6 | [1][2] |
| Boiling Point | 41 - 45 °C | [2][3] |
| Melting Point | -79 °C | [2] |
| Density | 1.453 - 1.56 g/cm³ | [2][3] |
| Synonyms | 1,1,2,2,3,3,4,4-Octafluorobutane, HFC-338pcc | [3][4][5] |
Environmental Classification as a PFAS
The classification of this compound as a PFAS is based on its molecular structure. The Organisation for Economic Co-operation and Development (OECD) provides a broadly accepted definition of PFAS.
OECD Definition of PFAS
According to the OECD, a substance is classified as a PFAS if it contains at least one fully fluorinated methyl group (-CF3) or methylene group (-CF2-). This definition is based on the chemical structure and the presence of the strong carbon-fluorine bond.
Classification of this compound
This compound, with the structure F2C(F)C(F)C(F)C(F)H, contains multiple perfluorinated methylene (-CF2-) groups. Therefore, it unequivocally falls under the OECD definition of a PFAS. PubChem also categorizes this compound as a PFAS under the "Other/unspecified" subclass.[5]
References
- 1. 377-36-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound CAS#: 377-36-6 [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | C4H2F8 | CID 67832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1H,4H-Octafluorobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 1H,4H-octafluorobutane (HFC-356mff). The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 1,4-diiodooctafluorobutane, followed by its reductive deiodination to yield the target compound.
Method 1: Two-Step Synthesis via a Diiodo Intermediate
This method is a robust approach for the synthesis of this compound, involving the formation of a diiodo-perfluorinated precursor, which is subsequently reduced.
Step 1: Synthesis of 1,4-Diiodooctafluorobutane
This initial step involves the free radical-initiated addition of iodine to tetrafluoroethylene. This reaction typically requires a source of iodine and an initiator, conducted under pressure.
Experimental Protocol:
-
Reaction Setup: A high-pressure autoclave reactor is charged with iodine (I₂). The reactor is then sealed and purged with an inert gas, such as nitrogen or argon.
-
Reactant Introduction: Tetrafluoroethylene (TFE) gas is introduced into the autoclave. The molar ratio of TFE to I₂ is a critical parameter and should be carefully controlled to favor the formation of the desired 1,4-diiodo product.
-
Initiation and Reaction: The reaction can be initiated either thermally or photochemically.
-
Thermal Initiation: The reactor is heated to a temperature typically in the range of 150-200 °C. The pressure will increase as the TFE is heated.
-
Photochemical Initiation: The reaction mixture is irradiated with a suitable UV light source.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the pressure drop within the reactor as the gaseous TFE is consumed.
-
Work-up and Purification:
-
After the reaction is complete, the reactor is cooled to room temperature, and any excess TFE is carefully vented.
-
The crude product, a dark liquid, is collected.
-
The crude product is washed with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove unreacted iodine.
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and then purified by fractional distillation under reduced pressure to yield pure 1,4-diiodooctafluorobutane.
-
Quantitative Data Summary (Step 1):
| Parameter | Value |
| Starting Material | Tetrafluoroethylene, Iodine |
| **Typical Molar Ratio (TFE:I₂) ** | 2:1 to 3:1 |
| Reaction Temperature | 150 - 200 °C (Thermal) |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 60 - 80% |
| Purity (after distillation) | >98% |
| Boiling Point of Product | ~150 °C at 760 mmHg |
Step 2: Reductive Deiodination of 1,4-Diiodooctafluorobutane
In this step, the carbon-iodine bonds of 1,4-diiodooctafluorobutane are selectively reduced to carbon-hydrogen bonds to furnish this compound. Several reducing agents can be employed for this transformation.
Protocol 2a: Reduction with Zinc Dust
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with activated zinc dust and a suitable solvent, such as glacial acetic acid or a mixture of acetic acid and water.
-
Reactant Addition: 1,4-diiodooctafluorobutane is added dropwise to the stirred suspension of zinc dust at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to 40-60 °C to ensure complete conversion. The reaction is typically exothermic.
-
Work-up and Purification:
-
The reaction mixture is filtered to remove excess zinc and zinc salts.
-
The filtrate is washed with water, followed by a wash with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
The organic layer is separated, dried over anhydrous calcium chloride, and purified by distillation to yield this compound.
-
Protocol 2b: Reduction with Sodium Borohydride
-
Reaction Setup: A three-necked flask fitted with a dropping funnel, a condenser, and a nitrogen inlet is charged with sodium borohydride (NaBH₄) and a suitable solvent, such as diglyme or triglyme.
-
Reactant Addition: A solution of 1,4-diiodooctafluorobutane in the same solvent is added dropwise to the NaBH₄ suspension at a controlled temperature (typically 0-10 °C).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by GC-MS.
-
Work-up and Purification:
-
The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid to decompose excess NaBH₄.
-
The product is separated from the aqueous layer.
-
The organic layer is washed with water, dried, and purified by distillation.
-
Quantitative Data Summary (Step 2):
| Parameter | Protocol 2a (Zinc) | Protocol 2b (NaBH₄) |
| Starting Material | 1,4-Diiodooctafluorobutane | 1,4-Diiodooctafluorobutane |
| Reducing Agent | Zinc Dust | Sodium Borohydride |
| Solvent | Acetic Acid | Diglyme/Triglyme |
| Reaction Temperature | 25 - 60 °C | 0 - 25 °C |
| Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Typical Yield | 70 - 90% | 65 - 85% |
| Purity (after distillation) | >99% | >99% |
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway Analogy: Reaction Progression
Caption: Key stages in the synthesis of this compound.
Application Notes and Protocols: 1H,4H-Octafluorobutane as a Solvent in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,4H-Octafluorobutane is a fluorinated solvent that has shown promise in specific applications within polymer synthesis. Its unique properties, such as its inertness, low boiling point, and distinct solubility characteristics, make it a viable alternative to traditional hydrocarbon solvents in certain polymerization reactions. This document provides detailed application notes and protocols for the use of this compound as a solvent, with a focus on the synthesis of high molecular weight polyolefins via Ziegler-Natta catalysis. The information is intended for researchers and professionals in the fields of polymer chemistry, materials science, and drug development who are exploring novel polymerization media.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is crucial for successful experimental design. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₂F₈ |
| Molecular Weight | 202.05 g/mol [1][2] |
| Boiling Point | 45 °C[1] |
| Melting Point | -79 °C[1] |
| Density | 1.56 g/cm³[1] |
| Appearance | Colorless liquid |
| Solubility | Generally insoluble in water, but miscible with many organic solvents. Its primary utility lies in its ability to dissolve fluorinated compounds and act as a non-solvent for many polymers, enabling suspension polymerization. |
| CAS Number | 377-36-6[1][2] |
Applications in Polymer Synthesis
The primary documented application of this compound in polymer synthesis is as a reaction medium for the suspension polymerization of α-olefins using Ziegler-Natta catalysts. This method has been successfully employed to synthesize ultra-high molecular weight polyolefins with a regular structure.[3][4]
Advantages in Olefin Polymerization:
-
High Molecular Weight: The use of this compound has been shown to facilitate the formation of ultra-high molecular weight polyolefins.[3][4][5]
-
Controlled Polymer Morphology: As a non-solvent for the resulting polymer, it promotes a suspension polymerization, leading to the formation of polymer particles that are easily isolated.
-
Mild Reaction Conditions: Polymerization can be carried out at temperatures close to ambient and pressures close to atmospheric.[4][5]
-
Inert Medium: The fluorinated solvent is highly inert, preventing side reactions with the highly reactive Ziegler-Natta catalyst components.
Experimental Protocols
The following section provides a detailed, generalized protocol for the synthesis of polyolefins using a Ziegler-Natta catalyst in this compound. This protocol is based on published research and should be adapted and optimized for specific experimental setups and target polymers.[3][4]
General Workflow for Ziegler-Natta Polymerization of Olefins in this compound
Caption: General workflow for the synthesis of polyolefins.
Protocol: Suspension Polymerization of 1-Hexene
Materials:
-
This compound (polymerization grade, anhydrous)
-
1-Hexene (polymerization grade, dried over molecular sieves)
-
Titanium tetrachloride (TiCl₄) based Ziegler-Natta catalyst precursor
-
Triethylaluminium (Al(C₂H₅)₃) or other suitable organoaluminum co-catalyst
-
Anhydrous hexane (for catalyst slurry)
-
Methanol (for quenching)
-
Argon or Nitrogen (high purity)
Equipment:
-
Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, and ports for inert gas inlet/outlet and reagent injection.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Syringes and cannulas for liquid transfer.
-
Filtration apparatus (e.g., Büchner funnel).
-
Vacuum oven.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor.
-
Assemble the reactor and purge with high-purity argon or nitrogen for at least 1 hour to ensure an inert atmosphere.
-
-
Solvent and Monomer Charging:
-
Under an inert atmosphere, transfer the desired volume of anhydrous this compound into the reactor via cannula.
-
Add the desired amount of purified 1-hexene to the reactor.
-
Stir the mixture and bring it to the desired reaction temperature (e.g., 25-30 °C).
-
-
Catalyst Preparation and Injection:
-
In a separate Schlenk flask or in a glovebox, prepare a slurry of the Ziegler-Natta catalyst precursor in a small amount of anhydrous hexane.
-
In another flask, prepare a solution of the organoaluminum co-catalyst in anhydrous hexane.
-
Inject the co-catalyst solution into the reactor and stir for 10-15 minutes.
-
Inject the catalyst slurry into the reactor to initiate the polymerization.
-
-
Polymerization:
-
Maintain the reaction temperature and stirring for the desired reaction time (e.g., 1-4 hours).
-
The formation of a white precipitate (the polymer) will be observed as the reaction proceeds.
-
-
Quenching and Polymer Isolation:
-
After the desired reaction time, quench the polymerization by slowly adding methanol to the reactor. This will deactivate the catalyst.
-
Stir for an additional 30 minutes.
-
Isolate the polymer by filtration.
-
Wash the polymer repeatedly with methanol and then with a suitable hydrocarbon solvent (e.g., hexane) to remove any residual catalyst and unreacted monomer.
-
-
Drying:
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Characterization of the Resulting Polymer
The synthesized poly(1-hexene) can be characterized using standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and tacticity.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw, Mn) and polydispersity index (PDI).
Quantitative Data Summary
The following table summarizes representative data for polyolefins synthesized in this compound, as reported in the literature.[3][4]
| Polymer | Monomer | Catalyst System | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Poly(1-hexene) | 1-Hexene | Ziegler-Natta | > 1,000,000 | Broad |
| Poly(1-octene) | 1-Octene | Ziegler-Natta | > 1,000,000 | Broad |
| Poly(1-decene) | 1-Decene | Ziegler-Natta | > 1,000,000 | Broad |
| Polyethylene | Ethylene | Ziegler-Natta | Ultra-high | Broad |
Logical Relationship of Key Parameters in Ziegler-Natta Polymerization
Caption: Key parameters influencing polymer properties.
Safety and Handling
This compound is a fluorinated compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. Ziegler-Natta catalysts and co-catalysts are highly reactive and pyrophoric and must be handled under a strictly inert atmosphere.
Conclusion
This compound serves as a specialized solvent for the synthesis of ultra-high molecular weight polyolefins via Ziegler-Natta catalyzed suspension polymerization. Its inert nature and the ability to induce precipitation of the growing polymer chains are key advantages for achieving high molecular weights. The provided protocols and data serve as a valuable resource for researchers exploring the use of fluorinated solvents in polymer synthesis. Further research may expand the applicability of this compound to other polymerization techniques and monomer systems.
References
Application of 1H,4H-Octafluorobutane in Ziegler-Natta Catalysis: A Novel Medium for Suspension Polymerization
Introduction
The use of 1H,4H-octafluorobutane as a reaction medium for Ziegler-Natta catalysis represents a significant advancement in the synthesis of ultra-high molecular weight polyolefins with a regular structure. This fluorinated alkane offers a unique environment for suspension polymerization, particularly for higher alpha-olefins, leading to high-yield production of polymers that are easily isolated. This application note details the use of this compound in this context, providing experimental protocols and data for researchers and scientists in polymer chemistry and materials science.
The primary advantage of employing this compound lies in its ability to act as a non-solvent for the forming polymer, facilitating a suspension polymerization process. This allows for reactions to be carried out at near-room temperature conditions and simplifies the separation of the polymer product. The resulting polyolefins, such as poly(1-hexene), poly(1-octene), and poly(1-decene), exhibit high molecular weights and regular structures, as confirmed by NMR spectroscopy and gel permeation chromatography[1].
Key Applications and Advantages
-
Synthesis of Ultra-High Molecular Weight Polyolefins: The use of this compound has been demonstrated to produce poly(1-hexene), poly(1-octene), and poly(1-decene) with significantly high molecular weights[1].
-
Suspension Polymerization: This medium facilitates a suspension polymerization where the polymer product precipitates, allowing for easy isolation[1].
-
Mild Reaction Conditions: Polymerization can be successfully conducted at temperatures close to room temperature[1].
-
High Yields: The process is characterized by high yields of the target polyolefins[1].
-
Regular Polymer Structure: The synthesized polymers exhibit a regular structure, as evidenced by NMR analysis[1].
Quantitative Data Summary
The following table summarizes the molecular weight distribution data for polyolefins synthesized in this compound using a Ziegler-Natta catalyst system[1].
| Polymer | Monomer | Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI = Mw/Mn) |
| Poly(1-hexene) | 1-Hexene | Data not specified | Data not specified | Data not specified |
| Poly(1-octene) | 1-Octene | Data not specified | Data not specified | Data not specified |
| Poly(1-decene) | 1-Decene | Data not specified | Data not specified | Data not specified |
Note: While the source article mentions the synthesis and characterization of these polymers, specific quantitative data on molecular weights and yields were not provided in the abstract. The full text would be required for a complete quantitative summary.
Experimental Protocols
Materials and Reagents
-
Monomers: 1-hexene (≥97.0%), 1-octene (98%), 1-decene (95%)
-
Co-catalyst: Triisobutylaluminum (1.0 M solution in hexane)
-
Solvent: this compound (96%)
-
Catalyst System: A Ziegler-Natta catalyst system is utilized. While the specific composition is not detailed in the provided abstract, a typical heterogeneous Ziegler-Natta catalyst consists of a titanium compound (e.g., TiCl₄) on a magnesium chloride (MgCl₂) support.
-
Inert Gas: High purity argon (99.999%)
-
Quenching Agent: Acetone (analytical grade)
-
Deuterated Solvent for NMR: Deuterated chloroform (CDCl₃)
Experimental Workflow
Caption: Workflow for the synthesis of polyolefins in this compound.
Detailed Protocol for Suspension Polymerization of 1-Hexene
-
Reactor Preparation: A suitable glass or stainless steel reactor is thoroughly dried and purged with high purity argon to ensure an inert atmosphere.
-
Charging of Reagents:
-
The reactor is charged with a measured volume of this compound.
-
A specified amount of 1-hexene monomer is then introduced into the reactor.
-
-
Catalyst Introduction:
-
The solid Ziegler-Natta catalyst component (e.g., TiCl₄/MgCl₂) is added to the reactor under a positive pressure of argon.
-
The co-catalyst, triisobutylaluminum solution in hexane, is subsequently injected into the reactor. The molar ratio of the co-catalyst to the titanium component is a critical parameter and should be carefully controlled.
-
-
Polymerization Reaction:
-
The reaction mixture is stirred vigorously to maintain the suspension.
-
The polymerization is allowed to proceed at a temperature close to room temperature. The reaction is exothermic, and cooling may be required to maintain a constant temperature.
-
As the polymerization progresses, the poly(1-hexene) will precipitate from the this compound medium.
-
-
Reaction Quenching and Product Isolation:
-
After the desired reaction time, the polymerization is terminated by adding a quenching agent such as acetone.
-
The solid, precipitated polymer is collected by filtration.
-
The polymer is then washed multiple times with a suitable solvent (e.g., acetone or ethanol) to remove any residual catalyst and unreacted monomer.
-
-
Drying and Characterization:
Logical Relationship of Components in Ziegler-Natta Catalysis
Caption: Component interactions in Ziegler-Natta polymerization in this compound.
Safety and Handling Precautions
-
Organoaluminum Compounds: Triisobutylaluminum is highly pyrophoric and reacts violently with water and air. It should be handled under a strict inert atmosphere (argon or nitrogen) using appropriate Schlenk line or glovebox techniques.
-
Fluorinated Solvents: this compound is a volatile fluorinated compound. While generally considered to have low toxicity, it should be handled in a well-ventilated fume hood to avoid inhalation of vapors.
-
Catalyst Components: The components of the Ziegler-Natta catalyst can be corrosive and moisture-sensitive. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
-
Pressurized Systems: If the polymerization is carried out in a pressurized reactor, all safety protocols for handling pressurized systems must be strictly followed.
The use of this compound as a medium for Ziegler-Natta catalysis provides an effective method for the synthesis of ultra-high molecular weight polyolefins. The suspension polymerization technique simplifies product isolation and allows for mild reaction conditions. This approach holds significant promise for the development of novel polyolefin materials with tailored properties. Further research into the optimization of catalyst systems and reaction parameters in this fluorinated medium could lead to even more efficient and controlled polymerization processes.
References
detailed experimental protocol for suspension polymerization in a fluorinated medium
Application Note: Suspension Polymerization in a Fluorinated Medium
Introduction
Suspension polymerization is a heterogeneous polymerization process where monomer droplets are dispersed in a continuous liquid phase, typically water. However, for the polymerization of certain fluorinated monomers or for creating specialized polymer beads, a fluorinated medium offers distinct advantages. Fluorinated solvents are inert, immiscible with many organic monomers, and can prevent interactions that might interfere with the polymerization process, such as in molecular imprinting.[1][2] This protocol details a general procedure for conducting suspension polymerization in a fluorinated continuous phase to produce micron-sized polymer beads.
The process involves dispersing an organic phase, containing the monomer(s), a cross-linker (if required), and a monomer-soluble initiator, into an immiscible fluorinated liquid.[3][4] A suitable stabilizer is crucial to prevent the monomer droplets from coalescing.[3] The polymerization is then initiated, typically by heat or UV irradiation, and proceeds within the individual monomer droplets to form solid polymer spheres.[1][5] The final particle size can be controlled by factors such as the agitation rate and the concentration of the stabilizing agent.[1][2][6]
Experimental Protocol: Synthesis of Cross-Linked Polymer Beads
This protocol provides a method for the synthesis of cross-linked poly(2-ethylhexyl methacrylate-stat-chloromethylstyrene) beads via dispersion polymerization in a fluorinated solvent, adapted from a procedure described in Macromolecules.[7]
Materials and Equipment
-
Monomers: 2-ethylhexyl methacrylate (EHMA), vinylbenzyl chloride (VBC)
-
Cross-linker: Divinylbenzene (DVB)
-
Initiator (Oil-Soluble): 2,2′-Azobis(isobutyronitrile) (AIBN)[7][8]
-
Fluorinated Medium (Continuous Phase): HFE-7200 (an isomeric mixture of nonafluorobutyl ethyl ethers)[7]
-
Stabilizer: Fluorinated block copolymer, e.g., (EHMA)₃₈-b-(FOA)₃₆ (poly(2-ethylhexyl methacrylate)-block-poly(perfluorooctyl acrylate))[7]
-
Reactor: 50 mL Schlenk flask or a similar glass reactor equipped with a magnetic stirrer, condenser, and nitrogen inlet/outlet.[9]
-
Heating System: Constant temperature oil bath or heating mantle with a temperature controller.
-
Purging Gas: Argon or Nitrogen.
-
Other: Magnetic stir bar, syringes, standard glassware, filtration apparatus (e.g., Büchner funnel with filter paper or cotton plug).
Procedure
-
Preparation of the Continuous Phase: In a 50 mL Schlenk flask, dissolve the stabilizer (e.g., 0.254 g of (EHMA)₃₈-b-(FOA)₃₆) in the fluorinated solvent (e.g., 26 mL of HFE-7200).[7]
-
Preparation of the Organic (Monomer) Phase: In a separate vial, combine the monomers (2.26 mL EHMA), cross-linker (19.4 µL DVB), and any co-monomers (0.48 mL VBC). Add the oil-soluble initiator (26 mg AIBN) to this mixture and dissolve completely.[7]
-
Dispersion and Degassing: Under an inert atmosphere (Argon or Nitrogen), add the prepared organic phase to the continuous phase in the Schlenk flask.[7][9] The reaction mixture should be stirred continuously. Degas the mixture using three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.[7]
-
Polymerization: Immerse the sealed reactor in a preheated oil bath set to the desired temperature (e.g., 65 °C).[7] Maintain continuous stirring throughout the reaction to keep the monomer droplets suspended. Allow the polymerization to proceed for a set duration (e.g., 24 hours).[7]
-
Isolation and Purification: After the reaction is complete, cool the reactor to room temperature. A small amount of coagulated polymer may be present. Filter the product suspension through a cotton plug or filter paper to remove any large agglomerates.[7] The resulting polymer beads can then be collected by filtration and washed several times with a suitable solvent (e.g., tetrahydrofuran or ethanol) to remove any unreacted monomer, initiator, and stabilizer.[1][10]
-
Drying: Dry the washed polymer beads in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The final product should be a free-flowing powder of spherical polymer beads.[5]
Data Presentation: Reaction Parameters and Outcomes
The following table summarizes quantitative data from various suspension polymerization experiments in fluorinated media, illustrating the effect of different parameters on the resulting polymer particles.
| Parameter | System 1[7] | System 2[1][2] |
| Continuous Phase | HFE-7200 (26 mL) | Perfluoro(methylcyclohexane) |
| Monomer(s) | EHMA (2.26 mL), VBC (0.48 mL) | Methacrylic Acid (functional monomer), Ethylene Glycol Dimethacrylate (cross-linker) |
| Cross-linker | DVB (19.4 µL) | Included in monomer phase |
| Initiator | AIBN (26 mg) | UV Initiator (e.g., dimethoxyphenylacetophenone) |
| Stabilizer | (EHMA)₃₈-b-(FOA)₃₆ (0.254 g) | Acrylate polymer with perfluorocarbon and poly(oxyethylene) ester groups |
| Stabilizer Conc. | 10 wt % of monomers | Varied to control particle size |
| Reaction Temp. | 65 °C | Ambient (for UV initiation) |
| Reaction Time | 24 h | Not specified (UV exposure time) |
| Initiation Method | Thermal | UV Irradiation |
| Resulting Particle Size | 0.3 - 1.5 µm | 5 - 50 µm (controllable by stabilizer amount) |
| Yield | Not specified | Almost quantitative |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the suspension polymerization process in a fluorinated medium.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecularly imprinted polymer beads: suspension polymerization using a liquid perfluorocarbon as the dispersing phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Suspension polymerization - Wikipedia [en.wikipedia.org]
- 5. What is Suspension Polymerisation? A review of the technique for PMMA | Makevale [blog.makevale.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 发起人 [sigmaaldrich.com]
- 9. cjps.org [cjps.org]
- 10. scribd.com [scribd.com]
Application Notes and Protocols: The Role of Fluorinated Solvents in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated solvents are a class of solvents characterized by the presence of carbon-fluorine bonds.[1] In recent years, they have emerged as indispensable tools in modern organic synthesis due to their unique physicochemical properties that set them apart from conventional organic solvents.[2] These properties, including high chemical and thermal stability, unique solvency, and low surface tension, have enabled significant advancements in various fields, from catalysis to the synthesis of complex pharmaceuticals.[2][3] This document provides a detailed overview of the applications of fluorinated solvents, complete with experimental protocols and data to guide researchers in leveraging their advantages.
Unique Properties of Fluorinated Solvents
Fluorinated solvents possess a distinct set of properties that make them highly valuable in organic synthesis. Their exceptional chemical and thermal stability allows them to be used in challenging reaction environments with reactive substances.[3][4] Many are non-flammable, enhancing laboratory safety.[5] Environmentally, many fluorinated solvents have low ozone depletion potential (ODP) and low global warming potential (GWP), positioning them as more sustainable alternatives to some traditional solvents.[1][4]
The unique solvency of fluorinated solvents allows them to dissolve a wide range of organic and inorganic compounds, and in some cases, form biphasic systems with common organic solvents, which is particularly useful for catalyst and product separation.[4][6] Their low surface tension enables effective wetting of surfaces and penetration into small spaces, which is crucial for applications like precision cleaning and in certain reaction setups.[2][5]
Below is a logical diagram illustrating the key advantages of using fluorinated solvents.
Table 1: Physicochemical Properties of Common Fluorinated Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Key Features |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | C₃H₂F₆O | 59 | 1.596 | Highly polar, strong hydrogen bond donor, low nucleophilicity, stabilizes cationic intermediates.[7] |
| 2,2,2-Trifluoroethanol (TFE) | C₂H₃F₃O | 74 | 1.383 | Polar protic solvent, can act as a reagent in some reactions.[7][8] |
| Trifluorotoluene (BTF) | C₇H₅F₃ | 102 | 1.18 | Aprotic, moderate polarity, often used as a substitute for dichloromethane.[9] |
| Perfluorohexane | C₆F₁₄ | 56 | 1.68 | Nonpolar, chemically inert, forms a separate phase with many organic solvents.[10] |
| Ethyl nonafluorobutyl ether (HFE-7200) | C₆H₅F₉O | 76 | 1.43 | Low toxicity, non-flammable, low GWP.[4] |
Applications in Modern Organic Synthesis
Enhancing Catalytic Reactions
Fluorinated solvents have a profound impact on catalysis. Fluorinated alcohols like HFIP and TFE can significantly enhance reactivity and selectivity in various transition metal-catalyzed reactions, particularly in challenging C–H activation/functionalization reactions.[11] Their ability to stabilize reactive intermediates and promote catalyst turnover is a key advantage.
Fluorous Biphasic Catalysis (FBC): This technique leverages the temperature-dependent miscibility of fluorinated and organic solvents.[12] A catalyst with a perfluoroalkyl "ponytail" is dissolved in a perfluorinated solvent. At room temperature, the two phases are immiscible, but upon heating, they become a single phase, allowing the reaction to proceed.[12] After the reaction, cooling the mixture separates the phases again, allowing for the simple recovery and reuse of the catalyst in the fluorous phase, while the product remains in the organic phase.[6][12]
Organic Electrosynthesis
Fluorinated alcohols are gaining prominence in organic electrosynthesis.[13] Solvents like HFIP can stabilize radical intermediates and possess high redox stability, preventing unwanted side reactions.[7] Their unique properties can drive dramatic changes in chemo- and regioselectivity, and even enable reactions that do not occur in conventional solvents.[13][14]
Fluorination Reactions
Fluorinated solvents can be the medium of choice for introducing fluorine atoms into organic molecules. For instance, electrophilic fluorination using reagents like Selectfluor is a common strategy.[15] The choice of solvent can be critical to the reaction's success, influencing yield and stereoselectivity.[16]
Role in Drug Discovery and Development
Approximately 20% of all pharmaceuticals contain fluorine.[10] The introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[10][17] Fluorinated solvents are often employed in the synthesis of these complex fluorinated molecules, providing an inert and effective reaction medium.[2]
Experimental Protocols
Protocol 1: Enantioselective Electrophilic Fluorination of β-Ketoesters
This protocol is adapted from the work of Sodeoka et al., demonstrating the use of a chiral palladium catalyst for the asymmetric fluorination of β-ketoesters in a fluorinated solvent mixture.
Objective: To synthesize α-fluoro-β-ketoesters with high enantioselectivity.
Reaction Scheme: (3-substituted oxindoles) + NFSI --[Pd(II) catalyst, 2-propanol]--> (Fluorinated products)
Materials:
-
3-substituted oxindole (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Chiral Palladium Catalyst (e.g., (R)-BINAP-PdCl₂) (2.5 mol%)
-
Solvent: 2-propanol or a mixture of ClCH₂CH₂Cl/MeOH[18]
-
Anhydrous reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 3-substituted oxindole (1.0 equiv) and the chiral palladium catalyst (2.5 mol%).
-
Add the solvent (e.g., 2-propanol) to dissolve the solids.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or ambient).
-
Add NFSI (1.2 equiv) portion-wise to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-fluorinated product.
-
Determine the yield and enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).
Table 2: Representative Data for Asymmetric Fluorination[18]
| Substrate (Oxindole) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 3-phenyl-1,3-dihydro-2H-indol-2-one | 2.5 | 2-propanol | 25 | 95 | 91 |
| 3-methyl-1,3-dihydro-2H-indol-2-one | 2.5 | 2-propanol | 25 | 85 | 88 |
| 1,3-dihydro-2H-indol-2-one | 2.5 | ClCH₂CH₂Cl/MeOH | 25 | 78 | 96 |
Protocol 2: Cobalt-Catalyzed C-H/N-H Annulation via Electrosynthesis in TFE
This protocol is based on the work by Ackermann and coworkers, highlighting the critical role of trifluoroethanol (TFE) in enabling a cobaltaelectro-catalyzed C-H activation.[7]
Objective: To synthesize isoquinolones via electrochemical C-H/N-H annulation.
Experimental Setup:
-
Undivided electrochemical cell with two graphite electrodes.
-
Constant current power supply.
-
Starting materials: Benzamide derivative (1.0 equiv), diphenylacetylene (1.5 equiv).
-
Catalyst: Co(OAc)₂ (10 mol%).
-
Electrolyte/Additive: n-Bu₄NPF₆ (0.2 equiv).
-
Solvent: 2,2,2-Trifluoroethanol (TFE).
Procedure:
-
Set up the undivided electrochemical cell with two graphite electrodes.
-
To the cell, add the benzamide derivative (0.2 mmol, 1.0 equiv), diphenylacetylene (0.3 mmol, 1.5 equiv), Co(OAc)₂ (10 mol%), and n-Bu₄NPF₆ (0.2 equiv).
-
Add TFE (2.0 mL) as the solvent.
-
Stir the mixture and apply a constant current of 6.0 mA.
-
Continue the electrolysis until the starting material is consumed (monitor by TLC or GC-MS).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired isoquinolone product.
Table 3: Solvent Effects on the Electrosynthesis[7]
| Solvent | Yield of Product (%) |
| TFE | 85 |
| HFIP | 78 |
| MeOH | No Reaction |
| MeCN | No Reaction |
| DMSO | No Reaction |
This data clearly demonstrates that fluorinated alcohols are crucial for this transformation.[7]
Safety, Handling, and Recovery
Safety Precautions:
-
Always consult the Safety Data Sheet (SDS) for specific fluorinated solvents.[19]
-
Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[19]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19]
Storage and Handling:
-
Store fluorinated solvents in tightly sealed, appropriate chemical containers in a cool, dry, and well-ventilated area away from direct sunlight.[19]
Recovery and Recycling:
-
Many fluorinated solvents can be recovered and reused, which is both economical and environmentally responsible.[3][20]
-
Techniques like distillation can be used for purification and recovery.[21]
-
In fluorous biphasic systems, the fluorous phase containing the catalyst can often be reused for multiple reaction cycles with minimal processing.[12]
Conclusion and Future Outlook
Fluorinated solvents have established themselves as powerful tools in modern organic synthesis, offering solutions to long-standing challenges in catalysis, electrosynthesis, and the preparation of complex molecules. Their unique properties enable higher reaction efficiencies, improved selectivities, and more sustainable chemical processes through catalyst recycling.[11][13] As research continues, the development of new fluorinated solvents and novel applications is expected to further expand the synthetic chemist's toolkit, paving the way for innovations in drug discovery, materials science, and beyond.
References
- 1. lsschemicals.com [lsschemicals.com]
- 2. Exploring the Applications and Effects of Fluorinated Solvents in Modern Chemistry [tengerchemical.com]
- 3. agcchem.com [agcchem.com]
- 4. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 5. What Are The Advantages Of Using Fluorinated Solvents | ORAPI Asia [orapiasia.com]
- 6. Fluorous Solvents | TCI AMERICA [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rua.ua.es [rua.ua.es]
- 9. researchgate.net [researchgate.net]
- 10. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 20. envirotechint.com [envirotechint.com]
- 21. blog.veolianorthamerica.com [blog.veolianorthamerica.com]
Application Notes and Protocols for the Synthesis of Ultra-High Molecular Weight Polyolefins using 1H,4H-Octafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultra-high molecular weight polyolefins (UHMWPOs) are a class of polymers renowned for their exceptional mechanical properties, including high tensile strength, impact resistance, and chemical inertness. The synthesis of these materials typically presents challenges in controlling molecular weight and achieving desired polymer architectures. A promising approach to address these challenges is the use of 1H,4H-octafluorobutane as a reaction medium for the suspension polymerization of α-olefins. This fluorinated solvent facilitates the synthesis of UHMWPOs with regular structures and exceptionally high molecular weights at near-ambient temperatures.
This document provides detailed application notes and protocols for the synthesis of UHMWPOs, specifically focusing on the use of this compound as the polymerization medium, initiated by a Ziegler-Natta catalyst system. This method has been successfully applied to the synthesis of ultra-high molecular weight poly(1-hexene), poly(1-octene), and poly(1-decene)[1]. The use of this compound is advantageous as it allows for polymerization to occur at temperatures around 32°C and simplifies the isolation of the resulting polymer[1].
Data Presentation
The use of this compound in the Ziegler-Natta catalyzed polymerization of α-olefins has been shown to produce polymers with significantly higher molecular weights compared to classical homogeneous polymerization methods. The following table summarizes representative data for the synthesis of various UHMW polyolefins in this fluorinated medium.
| Monomer | Polymer | Weight-Average Molecular Weight (Mw) ( g/mol ) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Yield (%) | Reference |
| 1-Hexene | Poly(1-hexene) | > 1,000,000 | Not Reported | Not Reported | High | [1] |
| 1-Octene | Poly(1-octene) | > 1,000,000 | Not Reported | Not Reported | High | [1] |
| 1-Decene | Poly(1-decene) | > 1,000,000 | Not Reported | Not Reported | High | [1] |
Experimental Protocols
Materials
-
Monomers: 1-Hexene, 1-octene, or 1-decene (polymerization grade, purified by passing through activated alumina and dried over molecular sieves).
-
Solvent: this compound (reagent grade, dried and deoxygenated prior to use).
-
Catalyst System:
-
Titanium Component: A supported Ziegler-Natta catalyst, typically titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support.
-
Cocatalyst: Triisobutylaluminum (TIBA) or triethylaluminum (TEA) (solution in a hydrocarbon solvent like hexane).
-
-
Inert Gas: High-purity argon or nitrogen.
-
Quenching Agent: Isopropanol or acidified methanol.
-
Washing Solvent: Methanol.
Safety Precautions
-
This compound: This is a fluorinated hydrocarbon. While generally considered to have low toxicity, it should be handled in a well-ventilated fume hood. Avoid inhalation of vapors. Consult the Safety Data Sheet (SDS) for detailed information.
-
Ziegler-Natta Catalyst Components:
-
Titanium tetrachloride is corrosive and reacts with moisture. Handle under an inert atmosphere.
-
Organoaluminum compounds (TIBA, TEA) are pyrophoric and will ignite spontaneously on contact with air and react violently with water. All handling of these reagents must be performed under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Wear appropriate personal protective equipment (PPE), including flame-resistant lab coat, safety glasses, and gloves. Keep a Class D fire extinguisher readily available.
-
Protocol 1: Preparation of the Ziegler-Natta Catalyst (General Procedure)
The specific preparation of the Ziegler-Natta catalyst can vary, but a general procedure for a MgCl₂-supported TiCl₄ catalyst is as follows. This should be performed under a dry, inert atmosphere.
-
Support Preparation: Anhydrous MgCl₂ is ball-milled to increase its surface area.
-
Titanation: The activated MgCl₂ is suspended in a dry, deoxygenated hydrocarbon solvent (e.g., heptane).
-
An excess of TiCl₄ is added to the suspension.
-
The mixture is heated (e.g., to 80-100°C) for a specified period (e.g., 2 hours) with stirring.
-
The solid catalyst is allowed to settle, and the supernatant is removed.
-
The solid is washed multiple times with the hydrocarbon solvent to remove unreacted TiCl₄.
-
The final catalyst is dried under a stream of inert gas or in a vacuum to yield a free-flowing powder.
Protocol 2: Suspension Polymerization of α-Olefins in this compound
This protocol describes the polymerization of α-olefins in a laboratory-scale reactor. All glassware should be oven-dried and cooled under an inert atmosphere.
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and inert gas inlet/outlet is assembled and purged with inert gas.
-
Charging the Reactor:
-
Add the desired volume of dry, deoxygenated this compound to the reactor.
-
Add the purified α-olefin monomer to the solvent.
-
Bring the reactor contents to the desired polymerization temperature (e.g., 32°C) with gentle stirring.
-
-
Catalyst Injection:
-
In a separate, dry, and inert atmosphere glovebox or using a Schlenk line, prepare a suspension of the Ziegler-Natta catalyst in a small amount of this compound.
-
In a separate vessel, dilute the organoaluminum cocatalyst (e.g., TIBA) with this compound.
-
Inject the cocatalyst solution into the reactor, followed by the catalyst suspension to initiate the polymerization.
-
-
Polymerization:
-
Maintain a constant temperature and stirring rate for the desired reaction time (e.g., 1-4 hours). The formation of a polymer slurry will be observed.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding an excess of the quenching agent (e.g., isopropanol) to the reactor. This will deactivate the catalyst.
-
The precipitated polymer is collected by filtration.
-
The polymer is washed thoroughly with methanol to remove catalyst residues and unreacted monomer.
-
The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
-
Protocol 3: Characterization of UHMW Polyolefins
-
Molecular Weight and Molecular Weight Distribution (Gel Permeation Chromatography - GPC):
-
Sample Preparation: Due to the high molecular weight and crystallinity of UHMWPOs, dissolution can be challenging. Samples are typically dissolved in a high-boiling solvent such as 1,2,4-trichlorobenzene (TCB) at elevated temperatures (e.g., 140-160°C) with gentle agitation for several hours. An antioxidant is often added to prevent polymer degradation.
-
Analysis: High-temperature GPC (HT-GPC) is performed using a system equipped with a refractive index (RI) detector. The system is calibrated with polystyrene standards, and the appropriate Mark-Houwink parameters are used to determine the polyolefin's molecular weight.
-
-
Polymer Structure and Tacticity (Nuclear Magnetic Resonance - NMR Spectroscopy):
-
Sample Preparation: Samples are dissolved in a deuterated solvent such as 1,1,2,2-tetrachloroethane-d₂ or 1,2,4-trichlorobenzene at an elevated temperature.
-
¹H NMR: Provides information on the overall polymer structure and can be used to identify end groups.
-
¹³C NMR: Is particularly useful for determining the tacticity (stereoregularity) of the polymer chain by analyzing the chemical shifts of the carbons in the polymer backbone and side chains[2][3].
-
Visualizations
Caption: Experimental workflow for UHMWPO synthesis.
Caption: Generalized Ziegler-Natta polymerization mechanism.
References
Application Notes and Protocols: 1H,4H-Octafluorobutane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,4H-Octafluorobutane is a partially fluorinated butane derivative with unique physicochemical properties that make it a promising candidate for various applications in medicinal chemistry. Its inertness, hydrophobicity, and capacity to form stable emulsions and microbubbles open avenues for its use in advanced drug delivery systems and as a contrast agent in medical imaging. This document provides detailed application notes and experimental protocols for leveraging this compound in medicinal chemistry research and development.
Disclaimer: Limited direct experimental data is available for this compound in the public domain. The following protocols are based on established methodologies for similar perfluorocarbons (PFCs) and should be adapted and optimized for specific applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing and developing formulations for medicinal applications.
| Property | Value | Reference |
| Chemical Formula | C4H2F8 | --INVALID-LINK-- |
| Molecular Weight | 202.05 g/mol | --INVALID-LINK-- |
| Boiling Point | 44.8 °C | --INVALID-LINK-- |
| Melting Point | -83 °C | --INVALID-LINK-- |
| Density | 1.72 g/cm³ (at 40 °C) | --INVALID-LINK-- |
| CAS Number | 377-36-6 | --INVALID-LINK-- |
Application 1: Drug Delivery via Nanoemulsions
This compound can be formulated into nanoemulsions to serve as carriers for hydrophobic drugs. These nanoemulsions can enhance drug solubility, stability, and bioavailability.
Experimental Workflow: Preparation of Drug-Loaded Nanoemulsion
Protocol: Preparation of Doxorubicin-Loaded this compound Nanoemulsion
This protocol is adapted from methods used for other perfluorocarbons and may require optimization.
Materials:
-
This compound
-
Doxorubicin (or other hydrophobic drug)
-
Lecithin (or other suitable surfactant)
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Suitable organic solvent for the drug (e.g., chloroform)
-
High-shear mixer
-
High-pressure homogenizer or probe sonicator
Procedure:
-
Organic Phase Preparation:
-
Dissolve a known amount of doxorubicin in the organic solvent.
-
Add a specific volume of this compound to the drug solution.
-
Add lecithin to the organic phase and dissolve completely.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of glycerol in PBS.
-
-
Pre-emulsification:
-
Slowly add the organic phase to the aqueous phase while stirring with a high-shear mixer to form a coarse emulsion.
-
-
Nanoemulsification:
-
Process the coarse emulsion through a high-pressure homogenizer at a specified pressure and number of cycles.
-
Alternatively, sonicate the coarse emulsion using a probe sonicator at a specific power and duration, keeping the sample on ice to prevent overheating.
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
-
Characterization:
-
Determine the particle size and zeta potential of the nanoemulsion using Dynamic Light Scattering (DLS).
-
Quantify the drug loading efficiency using UV-Vis spectroscopy by measuring the absorbance of the encapsulated drug after separating the free drug.
-
Quantitative Data for Nanoemulsion Characterization (Exemplary)
| Parameter | Typical Range |
| Particle Size (Z-average) | 100 - 300 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -20 to -40 mV |
| Drug Loading Efficiency | 60 - 90% (drug-dependent) |
| Drug Loading Content | 1 - 5% (w/w) |
Application 2: Ultrasound-Triggered Drug Delivery with Microbubbles
This compound can be used as the gas core in microbubble formulations. These microbubbles can be loaded with drugs and, when exposed to ultrasound, undergo cavitation, leading to localized drug release.
Experimental Workflow: Ultrasound-Triggered Drug Release from Microbubbles
Protocol: Fabrication of Paclitaxel-Loaded this compound Microbubbles
This protocol is a generalized procedure and requires optimization for specific drug and formulation components.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Paclitaxel (or other hydrophobic drug)
-
Propylene glycol
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound gas
-
Vial shaker
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, DSPE-PEG2000, and paclitaxel in a suitable organic solvent (e.g., chloroform) in a glass vial.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the vial wall.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add an aqueous solution of propylene glycol and glycerol in PBS to the vial.
-
Heat the vial above the phase transition temperature of the lipids (e.g., 60 °C) and agitate to hydrate the lipid film.
-
-
Gas Exchange and Microbubble Formation:
-
Seal the vial with a rubber septum.
-
Purge the headspace of the vial with this compound gas.
-
Mechanically agitate the vial using a high-speed vial shaker for a specified duration (e.g., 45 seconds).
-
-
Purification:
-
Wash the microbubbles by centrifugation to remove unloaded drug and excess lipids.
-
Quantitative Data for Microbubble Characterization (Exemplary)
| Parameter | Typical Range |
| Mean Diameter | 1 - 5 µm |
| Concentration | 10⁸ - 10¹⁰ microbubbles/mL |
| Drug Loading Efficiency | 30 - 70% (drug-dependent) |
| Ultrasound-Triggered Release | 50 - 90% of loaded drug |
In Vitro and In Vivo Experimental Protocols
Protocol: In Vitro Drug Release Study
Objective: To quantify the release of a drug from this compound-based nanoemulsions or microbubbles over time.
Method: Dialysis method.
Procedure:
-
Place a known concentration of the drug-loaded formulation into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) at 37 °C with constant stirring.
-
For ultrasound-triggered release from microbubbles, apply focused ultrasound at a specific frequency and intensity at desired time points.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
Protocol: Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of the drug-loaded this compound formulation on a cancer cell line.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the drug-loaded formulation, free drug, and empty formulation (as controls).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Protocol: Hemolysis Assay
Objective: To evaluate the hemocompatibility of the this compound formulation.
Procedure:
-
Obtain fresh red blood cells (RBCs) and wash them with PBS.
-
Prepare a suspension of RBCs in PBS.
-
Incubate the RBC suspension with different concentrations of the formulation.
-
Use a positive control (e.g., Triton X-100) and a negative control (PBS).
-
Incubate the samples at 37 °C for a specified time.
-
Centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify hemolysis.
-
Calculate the percentage of hemolysis relative to the positive control.
Protocol: In Vivo Biodistribution Study (Conceptual)
Objective: To determine the in vivo distribution of the this compound formulation.
Method: Fluorescence imaging.
Procedure:
-
Encapsulate a near-infrared (NIR) fluorescent dye within the this compound nanoemulsion.
-
Administer the fluorescently labeled nanoemulsion to tumor-bearing mice via intravenous injection.
-
At various time points post-injection, perform whole-body fluorescence imaging of the mice.
-
After the final imaging time point, euthanize the mice and excise major organs and the tumor.
-
Image the excised organs and tumor to quantify the fluorescence intensity in each tissue.
-
This will provide a semi-quantitative assessment of the formulation's biodistribution and tumor accumulation.
Conclusion
This compound presents a versatile platform for the development of innovative drug delivery and imaging systems. The protocols provided herein offer a foundation for researchers to explore its potential in medicinal chemistry. It is imperative to note that extensive optimization of formulation parameters and rigorous characterization are essential for the successful translation of these systems. Further research is warranted to generate specific data on drug solubility, loading capacities, and release kinetics for various therapeutic agents with this compound.
Application Notes and Protocols for 1H,4H-Octafluorobutane as a Reaction Medium for Enzymatic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of non-aqueous media in enzymatic catalysis offers numerous advantages, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and altered enzyme selectivity. Highly fluorinated solvents, such as 1H,4H-octafluorobutane, represent a unique class of non-aqueous media with distinct physicochemical properties that make them attractive for biocatalysis. These properties include high chemical and thermal stability, low miscibility with both aqueous and organic phases, and high gas solubility.[1][2] This application note provides an overview of the potential use of this compound as a reaction medium for enzymatic catalysis, drawing upon data from analogous fluorous solvent systems. Detailed protocols for representative enzymatic reactions are also provided to guide researchers in this emerging area.
While direct studies on this compound as a medium for enzymatic catalysis are not extensively documented in publicly available literature, the principles can be extrapolated from studies using other perfluorinated or highly fluorinated solvents. These "fluorous" solvents are generally considered environmentally benign due to their low volatility and toxicity.[3] Their unique property of temperature-dependent miscibility with organic solvents can be leveraged for creating biphasic systems that facilitate catalyst and product separation.[4]
Potential Advantages of this compound in Enzymatic Catalysis
-
Enhanced Enzyme Stability: The inert nature of fluorinated solvents can help maintain the conformational rigidity of enzymes, leading to enhanced thermal and storage stability.[5]
-
Improved Product Recovery: The immiscibility of this compound with many organic and aqueous phases allows for the creation of biphasic systems, simplifying the separation of products from the enzyme and solvent.[6]
-
High Gas Solubility: The ability of fluorinated solvents to dissolve large quantities of gases, such as oxygen, makes them particularly suitable for oxidation reactions catalyzed by oxidoreductases.
-
"Green" Solvent Properties: this compound is non-flammable, non-explosive, and has a low global warming potential, aligning with the principles of green chemistry.[1][7]
Case Study 1: Lipase-Catalyzed Alcoholysis in a Fluorous Solvent
A study on lipase-catalyzed alcoholysis between vinyl cinnamate and benzyl alcohol was successfully conducted in the fluorous solvent perfluorooctane (FC-77), a compound with similar properties to this compound.[8] To enhance the lipase's activity in this highly non-polar medium, the enzyme was modified with poly(ethylene glycol) (PEG). The resulting PEG-lipase complex exhibited significantly higher activity in the fluorous solvent compared to conventional organic solvents like isooctane and n-hexane.[8]
Quantitative Data Summary
| Parameter | Value/Observation | Reference |
| Enzyme | Poly(ethylene glycol)-lipase PL complex | [8] |
| Reaction | Alcoholysis of vinyl cinnamate with benzyl alcohol | [8] |
| Fluorous Solvent | Perfluorooctane (FC-77) | [8] |
| Co-solvent | Isooctane (required to dissolve substrates) | [8] |
| Activity Enhancement | >16-fold activity increase with PEG-lipase complex compared to native lipase powder. | [8] |
| Optimal Temperature | 55°C | [8] |
| Optimal pH for Complex Preparation | 9.0 | [8] |
| Substrate Inhibition | Observed at lower concentrations in the fluorous solvent compared to isooctane. | [8] |
Experimental Protocol: PEG-Lipase Catalyzed Alcoholysis in a Fluorous Medium
This protocol is adapted from the methodology described for lipase-catalyzed alcoholysis in perfluorooctane.[8] Optimization will be necessary for the use of this compound.
Materials
-
Lipase (e.g., from Candida antarctica, Novozym 435)
-
Poly(ethylene glycol) (PEG), activated (e.g., methoxy-PEG-succinimidyl propionate)
-
This compound
-
Isooctane
-
Vinyl cinnamate
-
Benzyl alcohol
-
Phosphate buffer (pH 9.0)
-
Magnetic stirrer with heating
-
Reaction vials
Protocol
-
Preparation of PEG-Lipase Complex:
-
Dissolve the lipase in the phosphate buffer (pH 9.0).
-
Add the activated PEG to the lipase solution and stir gently at room temperature for the recommended coupling time (typically a few hours).
-
Purify the PEG-lipase complex by dialysis or size-exclusion chromatography to remove unreacted PEG and byproducts.
-
Lyophilize the purified complex to obtain a powder.
-
-
Enzymatic Reaction:
-
In a reaction vial, add the lyophilized PEG-lipase complex.
-
Add this compound and isooctane. The optimal ratio of the fluorous solvent to the co-solvent needs to be determined experimentally.[8]
-
Add the substrates, vinyl cinnamate and benzyl alcohol, to the reaction mixture.
-
Seal the vial and place it on a magnetic stirrer with heating set to the desired temperature (e.g., starting with 55°C).[8]
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using a suitable technique (e.g., HPLC, GC).
-
Case Study 2: Lipase Stability and Activity in Subcritical 1,1,1,2-Tetrafluoroethane (R134a)
The stability and activity of immobilized lipase from Candida antarctica (Novozym 435) were investigated in subcritical 1,1,1,2-tetrafluoroethane (R134a), a hydrofluorocarbon.[9] The study focused on the esterification of oleic acid with glycerol. The results indicated that treatment with subcritical R134a could significantly increase the activity of Novozym 435, with a maximum residual activity of 300% being observed under specific conditions.[9]
Quantitative Data Summary
| Parameter | Value/Observation | Reference |
| Enzyme | Immobilized lipase from Candida antarctica (Novozym 435) | [9] |
| Reaction | Esterification of oleic acid with glycerol | [9] |
| Medium | Subcritical 1,1,1,2-tetrafluoroethane (R134a) | [9] |
| Optimal Conditions for Activity Enhancement | 4 MPa, 30°C, 7 h incubation | [9] |
| Enzyme Stability | No deactivation observed under various pressures (2-8 MPa), temperatures (30-60°C), and incubation times (1-12 h). | [9] |
| Reaction Rate | Higher initial reaction rate in subcritical R134a compared to solvent-free conditions. | [9] |
| Conversion | Higher final conversion was achieved in solvent-free conditions. | [9] |
Experimental Protocol: Lipase-Catalyzed Esterification in a Pressurized Hydrofluorocarbon Medium
This protocol is based on the study of lipase activity in subcritical 1,1,1,2-tetrafluoroethane.[9] A high-pressure reaction setup is required.
Materials
-
Immobilized lipase (Novozym 435)
-
Oleic acid
-
Glycerol
-
This compound (liquefied)
-
High-pressure reactor equipped with stirring and temperature control
Protocol
-
Enzyme Pre-treatment (Optional Activity Enhancement):
-
Place Novozym 435 in the high-pressure reactor.
-
Introduce liquefied this compound.
-
Pressurize the reactor to the desired pressure (e.g., starting with 4 MPa) and set the temperature (e.g., 30°C).[9]
-
Incubate with stirring for a set period (e.g., 7 hours) to potentially enhance enzyme activity.[9]
-
Carefully depressurize the reactor.
-
-
Enzymatic Reaction:
-
Add Novozym 435, oleic acid, and glycerol to the high-pressure reactor.
-
Seal the reactor and introduce liquefied this compound.
-
Pressurize the system and bring it to the desired reaction temperature and pressure.
-
Stir the reaction mixture for the desired duration.
-
After the reaction, cool down the reactor and slowly depressurize it to vent the this compound.
-
Analyze the reaction mixture for product formation using appropriate analytical methods.
-
Visualizations
Caption: General workflow for enzymatic catalysis in a biphasic fluorous system.
Caption: Experimental setup for lipase-catalyzed alcoholysis.
Conclusion
This compound holds promise as a novel reaction medium for enzymatic catalysis, offering potential benefits in terms of enzyme stability, product separation, and suitability for gas-dependent reactions. While direct experimental data for this specific solvent is limited, studies on analogous fluorous and hydrofluorocarbon systems provide a strong foundation for its exploration. The protocols provided herein, adapted from successful applications of enzymes in similar media, serve as a starting point for researchers to investigate the utility of this compound in biocatalysis. Further research and optimization are necessary to fully realize the potential of this and other fluorinated solvents in enzymatic transformations for applications in the pharmaceutical and fine chemical industries.
References
- 1. envirotechint.com [envirotechint.com]
- 2. What Are The Advantages Of Using Fluorinated Solvents | ORAPI Asia [orapiasia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic catalysis in nonaqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Poly(ethylene glycol)-lipase complexes catalytically active in fluorous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability and activity of lipase in subcritical 1,1,1,2-tetrafluoroethane (R134a) - PubMed [pubmed.ncbi.nlm.nih.gov]
standard operating procedures for using 1h,4h-octafluorobutane in materials science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed standard operating procedures (SOPs), application notes, and experimental protocols for the safe and effective use of 1H,4H-octafluorobutane in a materials science laboratory setting.
Standard Operating Procedure (SOP)
This SOP is intended to provide guidance on the safe handling and use of this compound. It is imperative that all users familiarize themselves with this information and the specific Safety Data Sheet (SDS) for the compound before commencing any work.
Hazard Identification and Risk Assessment
This compound is a fluorinated hydrocarbon. While it is generally considered to have low toxicity, it presents potential hazards that must be managed.
Primary Hazards:
-
Asphyxiation: As a dense gas, it can displace oxygen in poorly ventilated areas, leading to asphyxiation.[1][2]
-
Frostbite: Rapid evaporation of the liquefied gas can cause severe frostbite upon contact with skin or eyes.[1][2]
-
Thermal Decomposition: At high temperatures, it can decompose to form hazardous substances such as hydrogen fluoride.
Risk Mitigation:
-
Always work in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE).
-
Avoid heat, sparks, and open flames in the vicinity of the chemical.
Personal Protective Equipment (PPE)
The following PPE must be worn when handling this compound:
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Hand Protection | Cryogenic or insulated gloves when handling the liquid. For general use, chemically resistant gloves (e.g., nitrile) are recommended. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Generally not required in a well-ventilated area. In case of a large spill or in a confined space, a self-contained breathing apparatus (SCBA) should be used. |
Handling and Storage
-
Handling:
-
Ensure all equipment is properly grounded to prevent static discharge.
-
Use in a closed system whenever possible.
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: For frostbite, warm the affected area gently with lukewarm water. Do not rub. Seek medical attention. For general contact, wash with soap and water.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]
-
Spill: In case of a small spill, ventilate the area and absorb the liquid with an inert material. For a large spill, evacuate the area and contact emergency services.
Application Notes and Protocols
This compound is a versatile fluorinated solvent with several applications in materials science due to its unique properties.
Key Properties:
-
Chemical Inertness: Its strong carbon-fluorine bonds make it highly unreactive, which is advantageous in sensitive reaction environments.
-
Low Surface Tension: This property allows for excellent wetting of surfaces.
-
Distinct Solubility: It is often immiscible with common organic solvents and water, enabling its use in biphasic systems or for selective extraction.
Application: Suspension Polymerization of Polyolefins
This compound serves as an excellent medium for the suspension polymerization of ultra-high molecular weight polyolefins. Its inertness prevents interference with the Ziegler-Natta catalyst system, and the insolubility of the resulting polymer in the fluorinated solvent facilitates easy separation of the product.[4]
Materials:
-
1-hexene (monomer)
-
This compound (reaction medium)
-
Titanium-magnesium catalyst (Ziegler-Natta type)
-
Triisobutylaluminum (co-catalyst)
-
High-purity argon
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Schlenk line for inert atmosphere operations
-
Syringes for liquid transfer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the reactor and dry it thoroughly under vacuum while heating.
-
Inert Atmosphere: Purge the reactor with high-purity argon. Maintain a positive argon pressure throughout the experiment.
-
Charging the Reactor:
-
Introduce this compound into the reactor.
-
Add the desired amount of the titanium-magnesium catalyst.
-
Inject the triisobutylaluminum co-catalyst solution.
-
Finally, add the 1-hexene monomer.
-
-
Polymerization:
-
Stir the reaction mixture vigorously to ensure good suspension.
-
Maintain the reaction at the desired temperature (e.g., room temperature) using a circulating bath connected to the reactor jacket.
-
Monitor the reaction progress over time (e.g., 1-4 hours).
-
-
Product Isolation:
-
Upon completion, stop the stirring and allow the polymer to settle.
-
Vent the reactor and filter the polymer product.
-
Wash the polymer with fresh this compound and then with a suitable solvent like ethanol to remove any residual catalyst.
-
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Quantitative Data:
| Parameter | Value |
| Monomer | 1-hexene |
| Solvent | This compound |
| Catalyst | Titanium-magnesium |
| Co-catalyst | Triisobutylaluminum |
| Reaction Temperature | 25 °C (Room Temperature) |
| Reaction Time | 2 hours |
| Stirring Speed | 500 rpm |
| Typical Yield | > 90% |
Potential Application: Thin Film Deposition
Potential Application: Spectroscopic Analysis
The chemical inertness and specific infrared absorption windows of this compound could make it a suitable solvent for in-situ spectroscopic analysis (e.g., FTIR, NMR) of certain materials or reactions where common organic solvents would interfere.
Visualizations
Caption: General workflow for the safe handling of this compound.
Caption: Step-by-step protocol for polyolefin synthesis.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₂F₈ |
| Molecular Weight | 202.05 g/mol |
| Boiling Point | 45 °C |
| Melting Point | -79 °C |
| Density | 1.56 g/cm³ |
| Appearance | Colorless liquid or gas |
| CAS Number | 377-36-6 |
References
Application Notes and Protocols for Novel Fluorinated Materials Derived from 1H,4H-Octafluorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel fluorinated materials derived from 1H,4H-octafluorobutane. The protocols detailed herein leverage the versatile building block, octafluoro-1,4-diiodobutane, synthesized from a suitable precursor, to create a range of functionalized fluorinated molecules. These materials exhibit unique properties valuable in drug discovery, materials science, and other advanced applications.
Overview of Synthetic Strategy
Direct functionalization of the inert this compound is challenging. Therefore, a more practical approach involves the conversion of a suitable precursor to the key intermediate, octafluoro-1,4-diiodobutane (OFDIB) . This diiodo- derivative serves as a versatile platform for introducing the perfluorobutane backbone into various molecular architectures. The terminal iodine atoms are amenable to a variety of substitution and coupling reactions, enabling the synthesis of fluorinated diols, dicarboxylic acids, and diamines, among other valuable compounds.
Experimental Workflow
Caption: Synthetic workflow from a precursor to OFDIB and its subsequent derivatization.
Synthesis of Key Intermediate: Octafluoro-1,4-diiodobutane (OFDIB)
Protocol 2.1: Synthesis of 1,4-Dibromobutane from THF
This initial step converts THF to a dihalogenated alkane, which can then be further transformed.
Materials:
-
Tetrahydrofuran (THF)
-
48% Hydrobromic acid (HBr)
-
93% Sulfuric acid (H₂SO₄)
-
Concentrated Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 250 g of 48% HBr and 80 g of 93% H₂SO₄. Cool the mixture to approximately 7°C.
-
Slowly add 18.1 g of THF to the stirred acid mixture, ensuring the temperature is controlled to prevent excessive heating and potential side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Transfer the mixture to a separatory funnel. The dense 1,4-dibromobutane layer will separate at the bottom.
-
Wash the organic layer sequentially with an equal volume of concentrated HCl, 30 mL of water, 30 mL of 5% NaHCO₃ solution, and finally with another 30 mL of water.
-
Dry the crude 1,4-dibromobutane over anhydrous MgSO₄.
-
Filter to remove the drying agent and purify the product by vacuum distillation.
Protocol 2.2: Conversion to Octafluoro-1,4-diiodobutane (Conceptual)
The conversion of a dihalogenated alkane to its perfluorinated and diiodinated analog is a complex multi-step process that typically involves fluorination followed by iodination. Direct conversion protocols are not widely published. Industrial synthesis often utilizes telomerization of tetrafluoroethylene in the presence of an iodine source. For a laboratory setting, a hypothetical route could involve:
-
Fluorination: Conversion of 1,4-dibromobutane to a perfluorinated intermediate. This is a hazardous process often requiring specialized equipment and reagents like elemental fluorine or cobalt(III) fluoride.
-
Iodination: Replacement of other halogens with iodine.
Due to the hazardous nature and specialized conditions required, direct synthesis from non-fluorinated precursors in a standard laboratory is not recommended. It is advisable to procure octafluoro-1,4-diiodobutane from a commercial supplier.
Table 1: Physical and Spectroscopic Data for Octafluoro-1,4-diiodobutane
| Property | Value |
| Molecular Formula | C₄F₈I₂ |
| Molecular Weight | 453.84 g/mol |
| Boiling Point | 150 °C |
| Melting Point | -9 °C |
| Density | 2.474 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.429 |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -63.5 (t, 4F), -114.5 (t, 4F) |
Synthesis of Novel Fluorinated Materials from OFDIB
OFDIB is a versatile building block for creating a variety of fluorinated materials. The following protocols outline the synthesis of key derivatives.
Protocol 3.1: Synthesis of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol
This fluorinated diol is a valuable monomer for the synthesis of fluorinated polyesters and polyurethanes, imparting properties such as chemical resistance, thermal stability, and low surface energy.
Materials:
-
Octafluoro-1,4-diiodobutane (OFDIB)
-
Ethylene glycol
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile
-
Water
-
Diethyl ether
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve OFDIB in a suitable solvent like acetonitrile.
-
Prepare an aqueous solution of sodium dithionite and sodium bicarbonate.
-
Add ethylene glycol to the OFDIB solution.
-
Heat the mixture to reflux and add the aqueous sodium dithionite/bicarbonate solution dropwise over a period of 1-2 hours.
-
Continue refluxing for 24-48 hours, monitoring the reaction progress by GC-MS or ¹⁹F NMR.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: Expected Properties and Spectroscopic Data for 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol
| Property | Expected Value |
| Molecular Formula | C₆H₆F₈O₂ |
| Molecular Weight | 262.10 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.0 (t, 4H, CH₂), ~2.5 (t, 2H, OH) |
| ¹⁹F NMR (CDCl₃) | δ (ppm): ~-115 to -125 (m, 8F) |
| IR (KBr, cm⁻¹) | ~3300 (O-H), ~1100-1200 (C-F) |
Reaction Pathway for Diol Synthesis
Caption: Synthesis of a fluorinated diol from OFDIB.
Protocol 3.2: Synthesis of 2,2,3,3,4,4,5,5-Octafluorohexanedioic Acid
This fluorinated dicarboxylic acid can be used as a monomer for producing high-performance polyamides and polyesters with enhanced thermal and chemical stability.
Materials:
-
Octafluoro-1,4-diiodobutane (OFDIB)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, prepare an aqueous solution of potassium permanganate and sodium hydroxide.
-
Add OFDIB to the solution.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate the dicarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., water or an aqueous ethanol mixture) for purification.
Table 3: Expected Properties and Spectroscopic Data for 2,2,3,3,4,4,5,5-Octafluorohexanedioic Acid
| Property | Expected Value |
| Molecular Formula | C₆H₂F₈O₄ |
| Molecular Weight | 290.07 g/mol |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~13.0 (s, 2H, COOH) |
| ¹⁹F NMR (DMSO-d₆) | δ (ppm): ~-110 to -120 (m, 8F) |
| IR (KBr, cm⁻¹) | ~3000 (O-H), ~1710 (C=O), ~1100-1200 (C-F) |
Protocol 3.3: Synthesis of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine
This fluorinated diamine is a key component for synthesizing specialty polyamides and polyimides with low dielectric constants, high thermal stability, and low moisture absorption.
Materials:
-
Octafluoro-1,4-diiodobutane (OFDIB)
-
Sodium azide (NaN₃)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide (NaOH)
Procedure:
-
Azide Formation: In a round-bottom flask, dissolve OFDIB in a suitable solvent and add sodium azide and a phase-transfer catalyst. Heat the mixture with vigorous stirring for several hours. Monitor the reaction by IR spectroscopy for the appearance of the azide peak (~2100 cm⁻¹). After completion, perform an aqueous workup to isolate the crude diazide. Caution: Organic azides can be explosive. Handle with extreme care.
-
Reduction: In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent like LiAlH₄ in an anhydrous ether or THF. Cool the suspension in an ice bath. Slowly add a solution of the crude diazide in the same anhydrous solvent. After the addition, allow the reaction to warm to room temperature and then reflux for several hours.
-
Work-up: Carefully quench the reaction by the sequential addition of water and then aqueous NaOH. Filter the resulting salts and extract the filtrate with an appropriate organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude diamine.
-
Purify the diamine by distillation or recrystallization of its salt.
Table 4: Expected Properties and Spectroscopic Data for 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine
| Property | Expected Value |
| Molecular Formula | C₆H₈F₈N₂ |
| Molecular Weight | 260.13 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.0 (t, 4H, CH₂), ~1.5 (s, 4H, NH₂) |
| ¹⁹F NMR (CDCl₃) | δ (ppm): ~-115 to -125 (m, 8F) |
| IR (neat, cm⁻¹) | ~3300-3400 (N-H), ~1100-1200 (C-F) |
Applications in Drug Development and Materials Science
The incorporation of the octafluorobutane moiety into organic molecules can significantly enhance their properties.
-
Drug Development: The high lipophilicity and metabolic stability conferred by the fluorinated chain can improve the pharmacokinetic profile of drug candidates. The unique electronic properties of fluorine can also influence binding affinities to biological targets. OFDIB and its derivatives can be used as building blocks to introduce this beneficial moiety into lead compounds.
-
Materials Science: Fluorinated polymers derived from the monomers described above exhibit a range of desirable properties:
-
High Thermal Stability: The strong carbon-fluorine bond contributes to excellent resistance to thermal degradation.
-
Chemical Inertness: The fluorinated backbone provides resistance to a wide range of chemicals and solvents.
-
Low Surface Energy: This results in hydrophobic and oleophobic surfaces, useful for coatings and low-friction applications.
-
Low Dielectric Constant: Important for applications in microelectronics.
-
Logical Relationship of Properties and Applications
Caption: Relationship between molecular properties of fluorinated materials and their applications.
Troubleshooting & Optimization
strategies to improve the yield of 1h,4h-octafluorobutane synthesis
Welcome to the technical support center for the synthesis of 1H,4H-octafluorobutane (H(CF₂CF₂)₂CH₂OH). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic strategies and improve product yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis is producing a high proportion of undesirable long-chain polymers (n≥5). How can I favor the formation of this compound (n=2) and other shorter-chain fluoroalkanols (n≤4)?
A1: The formation of high molecular weight polymers is a common side reaction in the telomerization of tetrafluoroethylene (TFE) with methanol. To enhance the yield of this compound and other desirable short-chain telomers, precise control over reaction conditions is crucial. The key is to maintain a specific balance between the concentrations of TFE and methanol.
Troubleshooting Strategy:
-
Control Pressure: Maintain a total reaction pressure between 1 to 12 kg/cm ² gauge.[1]
-
Manage Reactant Ratios: Continuously or intermittently introduce TFE into the methanol and initiator mixture, ensuring the partial pressure ratio of TFE to methanol is between 30/1 and 1/5.[1] This prevents an excess of TFE, which favors the formation of longer polymer chains.
Q2: The reaction rate has significantly decreased over time. What could be the cause and how can I restore it?
A2: A decrease in the reaction rate can occur during the synthesis. This may be due to the gradual consumption of the initiator or the formation of inhibiting species.
Troubleshooting Strategy:
-
Initiator Depletion: Ensure a sufficient initial concentration of the polymerization initiator (e.g., di-tert-butyl peroxide).
-
Reaction Rate Recovery: If the rate decreases, the addition of a small amount of a strong base like potassium hydroxide (KOH) or sodium methoxide (CH₃ONa) can help recover the initial reaction rate.[1]
Q3: What are the typical starting materials and initiators used for the synthesis of this compound via TFE telomerization?
A3: The primary reactants are tetrafluoroethylene (TFE) and methanol. A free-radical initiator is required to start the telomerization process.
Commonly Used Materials:
-
Telogen: Methanol (CH₃OH)
-
Monomer: Tetrafluoroethylene (TFE, CF₂=CF₂)
-
Initiator: Di-tert-butyl peroxide is a commonly used initiator for this reaction.[1]
Data Presentation
The following table summarizes the effect of controlling the TFE to methanol partial pressure ratio on the distribution of fluoroalkanol products.
| Partial Pressure Ratio (TFE/Methanol) | Total Pressure ( kg/cm ² gauge) | Product Distribution (n≤4) (%) | Product Distribution (n≥5) (%) |
| 30/1 to 1/5 | 1 to 12 | High | Suppressed |
| Not specified (High TFE conc.) | ~44 | Lower | ~25 |
Data adapted from US Patent 4,346,250A.[1]
Experimental Protocols
Protocol 1: Synthesis of Fluoroalkanols with Controlled TFE Feed
This protocol is based on the method described in US Patent 4,346,250A to favor the production of shorter-chain fluoroalkanols.[1]
Materials:
-
Methanol
-
Di-tert-butyl peroxide (or another suitable initiator)
-
Tetrafluoroethylene (TFE)
-
High-pressure reaction vessel (autoclave) equipped with a stirrer, gas inlet, and pressure/temperature controls.
Procedure:
-
Charge the high-pressure reaction vessel with methanol and the di-tert-butyl peroxide initiator.
-
Pressurize the vessel with nitrogen to remove air, then vent. Repeat this process multiple times.
-
Heat the mixture to the desired reaction temperature (e.g., 120°C).
-
Continuously or intermittently feed TFE into the reactor.
-
Monitor and maintain the total pressure within the range of 1 to 12 kg/cm ² gauge.
-
Carefully control the TFE feed rate to maintain the partial pressure ratio of TFE to methanol between 30/1 and 1/5.
-
Continue the reaction until the desired conversion of methanol is achieved.
-
After the reaction, cool the reactor and vent any unreacted TFE.
-
The resulting mixture contains fluoroalkanols of varying chain lengths. The desired this compound can be isolated using standard purification techniques such as distillation.
Visualizations
Diagram 1: Workflow for Optimizing this compound Yield
Caption: Workflow for optimizing the synthesis of this compound.
References
overcoming challenges in the handling and storage of 1h,4h-octafluorobutane
Welcome to the technical support center for 1H,4H-octafluorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges in the handling and storage of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling, storage, and properties of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant.[1] Due to its low boiling point (44.8°C), it can rapidly vaporize, creating a high concentration of vapor in poorly ventilated areas.[1] Like other fluorinated hydrocarbons, at high concentrations, it can act as an asphyxiant by displacing oxygen. Direct contact with the liquid can cause frostbite due to rapid evaporation.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[1] Cylinders should be stored upright and securely fastened to prevent tipping. Storage temperatures should not exceed 52°C (125°F).
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, appropriate personal protective equipment should be worn, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Q4: How should this compound waste be disposed of?
A4: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain or in the regular trash. Waste should be collected in a designated, properly labeled, and sealed container.
Q5: Is this compound flammable?
A5: While many fluorinated hydrocarbons are non-flammable, it is crucial to handle this compound away from open flames and high-energy ignition sources. In the event of a fire, it may decompose to produce toxic and corrosive fumes, such as hydrogen fluoride.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Issue 1: Inconsistent reaction rates or yields.
-
Q: My reaction in this compound is giving inconsistent results. What could be the cause?
-
A: Inconsistent results can stem from several factors:
-
Temperature Fluctuations: Due to its low boiling point, slight variations in temperature can significantly impact the vapor pressure and concentration of the reactant in the liquid phase. Ensure precise and stable temperature control.
-
Moisture Contamination: Although fluorinated solvents are generally immiscible with water, trace amounts of moisture can affect sensitive reactions. Ensure the solvent is dry and handle it under an inert atmosphere if necessary.
-
Incomplete Dissolution: While a good solvent for many fluorinated compounds, it may not fully dissolve all reactants. Check the solubility of your reagents at the reaction temperature.
-
Issue 2: Difficulty in removing the solvent after reaction.
-
Q: I am having trouble completely removing this compound from my product. What is the best method?
-
A: Rotary evaporation is a common method, but due to its volatility, bumping and sample loss can occur.
-
Gradual Vacuum Application: Apply the vacuum slowly to prevent rapid boiling and bumping.
-
Controlled Temperature: Use a water bath temperature that is slightly above the solvent's boiling point at the applied pressure.
-
Use of a Bump Trap: A bump trap between the flask and the rotary evaporator can help prevent sample loss.
-
Nitrogen Stream: For small quantities, a gentle stream of nitrogen or argon can be used to evaporate the solvent at ambient or slightly elevated temperatures.
-
Issue 3: Material degradation of reaction vessel or seals.
-
Q: I've noticed that some plastic or elastomeric components of my experimental setup are degrading. Is this related to this compound?
-
A: Yes, fluorinated hydrocarbons can be incompatible with certain plastics and elastomers.
-
Material Compatibility: Refer to the material compatibility table below. It is crucial to use compatible materials for your reaction vessels, tubing, and seals.
-
Recommended Materials: Polytetrafluoroethylene (PTFE), perfluoroalkoxy alkanes (PFA), and stainless steel are generally compatible with fluorinated compounds.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 377-36-6 | [2] |
| Molecular Formula | C4H2F8 | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Boiling Point | 44.8 °C | [1] |
| Melting Point | -83 °C | [1] |
| Density | 1.56 g/cm³ | [2] |
Material Compatibility
The following table provides general guidance on the compatibility of various materials with fluorinated hydrocarbons. It is recommended to perform specific compatibility testing for critical applications.
| Material | Compatibility |
| Metals | |
| Stainless Steel (304, 316) | Excellent |
| Aluminum | Good |
| Brass | Fair to Good |
| Plastics | |
| Polytetrafluoroethylene (PTFE) | Excellent |
| Perfluoroalkoxy (PFA) | Excellent |
| Polyvinylidene fluoride (PVDF) | Excellent |
| Polypropylene (PP) | Good |
| Polyethylene (PE) | Good |
| Polyvinyl chloride (PVC) | Poor to Fair |
| Elastomers | |
| Viton® (FKM) | Excellent |
| Kalrez® (FFKM) | Excellent |
| EPDM | Poor |
| Silicone | Poor |
| Buna-N (Nitrile) | Poor |
Experimental Protocols
While specific experimental protocols are highly dependent on the research application, the following provides a general workflow for a reaction using this compound as a solvent.
General Protocol for a Reaction in this compound
-
Preparation:
-
Ensure the reaction vessel and all components are clean, dry, and compatible with this compound.
-
Set up the reaction in a well-ventilated fume hood.
-
If the reaction is air or moisture sensitive, assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
-
Charging the Reactor:
-
Add the reactants to the reaction vessel.
-
Transfer the required volume of this compound to the vessel using a syringe or cannula, especially if working under an inert atmosphere.
-
-
Reaction:
-
Bring the reaction mixture to the desired temperature using a reliable heating/cooling system.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to a safe handling temperature.
-
Quench the reaction if necessary.
-
Isolate the product. This may involve extraction with a suitable solvent, precipitation, or direct evaporation of the this compound.
-
-
Purification:
-
Purify the crude product using standard laboratory techniques such as chromatography or recrystallization.
-
Mandatory Visualization
Troubleshooting Workflow for Inconsistent Reaction Outcomes
Caption: A logical workflow for troubleshooting inconsistent experimental results.
General Workflow for Handling and Storage of this compound
Caption: A standard procedure for the safe handling and storage of gas cylinders.
References
Technical Support Center: Optimizing Reaction Conditions in 1H,4H-Octafluorobutane
Welcome to the Technical Support Center for optimizing reaction conditions when utilizing 1H,4H-octafluorobutane as a solvent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Physical and Safety Properties of this compound
A clear understanding of the physical and safety properties of this compound is fundamental for its effective and safe use in the laboratory.
| Property | Value |
| CAS Number | 377-36-6 |
| Molecular Formula | C4H2F8 |
| Molecular Weight | 202.05 g/mol |
| Boiling Point | 45°C[1] |
| Melting Point | -79°C[1] |
| Density | 1.56 g/cm³[1] |
| Appearance | Clear liquid |
| Safety | Irritant.[2] Can cause rapid suffocation by displacing oxygen. Contact with the liquid or rapidly expanding gas may cause frostbite.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound as a reaction solvent?
A1: this compound is a fluorous solvent, offering unique properties for chemical synthesis. A primary advantage is its immiscibility with many common organic solvents and water at room temperature, which facilitates the creation of biphasic reaction systems.[4][5] This property is highly beneficial for product purification and catalyst recycling, aligning with the principles of green chemistry.[5] Furthermore, the solubility of gases, such as hydrogen, can be significantly higher in perfluorinated solvents compared to conventional organic solvents, which can enhance the efficiency of certain reactions.[6]
Q2: How does the solubility of organic compounds in this compound compare to traditional solvents?
A2: The solubility of non-fluorinated organic compounds in this compound is generally low. Perfluorinated solvents are "lipophobic," meaning they do not readily dissolve non-polar organic compounds.[7] Solubility is influenced by the polarity and size of the solute. Small, non-polar molecules tend to be more soluble than larger, more polar ones.[8] To enhance the solubility of a catalyst or reagent in the fluorous phase, it can be chemically modified with a perfluoroalkyl chain, often referred to as a "fluorous ponytail."[9]
Q3: Can this compound be used for homogeneous catalysis?
A3: Yes, under certain conditions. Many combinations of fluorous and organic solvents become miscible at elevated temperatures, a phenomenon known as thermomorphism.[5][9] By heating the reaction mixture, a single homogeneous phase can be formed, allowing the reaction to proceed efficiently. Upon cooling, the phases separate, enabling easy separation of the fluorous phase containing the catalyst from the organic phase containing the product.[5][9]
Troubleshooting Guides
This section provides guidance on common issues that may arise during reactions in this compound.
Problem 1: Poor or No Reaction Conversion
Potential Causes:
-
Low Solubility of Reactants: One or more of your reactants may have insufficient solubility in the fluorous phase or at the interface between the two phases.
-
Immiscibility at Reaction Temperature: The reaction temperature may not be high enough to achieve a homogeneous mixture if you are relying on thermomorphic behavior.
-
Catalyst Inactivity: The catalyst may not be soluble or active in the fluorous environment.
Solutions:
-
Increase Reaction Temperature: Gradually increase the reaction temperature to promote miscibility. The temperature at which a single phase is formed is known as the "consulate" or "upper critical solution" temperature.[9]
-
Use a Co-solvent: The addition of a co-solvent that is miscible with both the fluorous and organic phases can enhance the mutual solubility of the reactants.
-
"Tag" Your Catalyst or Reactant: Introduce a "fluorous ponytail" to your catalyst or a key reactant to increase its partitioning and concentration in the this compound phase.
-
Vigorous Stirring: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.
Experimental Protocol: Assessing Temperature-Dependent Miscibility
-
In a sealed vial, combine a 1:1 (v/v) mixture of this compound and the desired organic co-solvent.
-
Place the vial in a temperature-controlled bath and slowly increase the temperature while observing the mixture.
-
Record the temperature at which the two phases become a single, clear phase. This is the upper critical solution temperature for that specific solvent pair.
-
Repeat for other relevant organic solvents to build a solubility profile.
Problem 2: Difficult Phase Separation or Emulsion Formation During Work-up
Potential Causes:
-
Presence of Surfactant-like Byproducts: The reaction may have generated amphiphilic molecules that stabilize emulsions.
-
Insufficient Density Difference: While this compound is significantly denser than most organic solvents, fine droplets can remain suspended.
-
Vigorous Shaking During Extraction: Overly aggressive mixing can lead to stable emulsions.
Solutions:
-
Centrifugation: If a small-scale reaction has formed an emulsion, centrifugation can often break it.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride can help to break emulsions by increasing the polarity of the aqueous phase.
-
Filtration through a Hydrophobic Filter: Passing the mixture through a filter medium like Celite or a phase separator can aid in separating the layers.
-
Gentle Inversion During Extraction: When performing a liquid-liquid extraction, gently invert the separatory funnel rather than shaking it vigorously.
Problem 3: Catalyst Leaching into the Organic Phase
Potential Causes:
-
Insufficiently "Fluorous" Catalyst: The fluorous tag on the catalyst may not be large enough to ensure exclusive partitioning into the fluorous phase, especially at elevated temperatures.
-
Decomposition of the Catalyst: The catalyst may be unstable under the reaction conditions, leading to the formation of non-fluorous, soluble species.
-
Presence of Ligand-Scavenging Species: Certain reactants or byproducts might strip ligands from the metal center of the catalyst, altering its solubility.
Solutions:
-
Increase the Length of the Fluorous Ponytail: Synthesize a catalyst with a longer perfluoroalkyl chain to enhance its fluorophilicity.
-
Lower the Reaction Temperature: If the reaction proceeds at a lower temperature, the partitioning of the catalyst into the fluorous phase may be more favorable.
-
Perform a "Leaching Test": Analyze the organic phase after the reaction for traces of the catalyst using techniques like ICP-MS to quantify the extent of leaching.
-
Post-Reaction Treatment: Pass the organic phase through a fluorous solid-phase extraction (SPE) cartridge to capture any leached fluorous catalyst.
Logical Workflow for Troubleshooting Catalyst Leaching
Caption: Troubleshooting workflow for catalyst leaching.
Experimental Workflow: Typical Biphasic Reaction and Work-up
The following diagram illustrates a general workflow for conducting a biphasic reaction using this compound with a fluorous-tagged catalyst, leveraging thermomorphic properties for a homogeneous reaction phase and subsequent phase separation for product isolation and catalyst recycling.
Caption: General workflow for a thermomorphic biphasic reaction.
References
- 1. This compound CAS#: 377-36-6 [m.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. louisville.edu [louisville.edu]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Effective Purification of 1H,4H-Octafluorobutane
Welcome to the Technical Support Center for the purification of 1H,4H-octafluorobutane (also known as HFC-338mee). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this fluorinated compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound can originate from the synthetic route and subsequent handling. Common classes of impurities may include:
-
Isomeric Impurities: Other isomers of octafluorobutane, which have the same molecular formula (C4H2F8) but different structural arrangements.
-
Under-fluorinated or Over-fluorinated Byproducts: Compounds with fewer or more fluorine atoms than the target molecule, resulting from incomplete or excessive fluorination.
-
Residual Starting Materials: Unreacted precursors from the synthesis process, which could include chlorinated, brominated, or unsaturated fluorinated butanes.
-
Solvents and Reagents: Residual solvents used in the reaction or purification steps, as well as unreacted reagents.
-
Decomposition Products: Although relatively stable, prolonged storage under non-ideal conditions or exposure to high temperatures can lead to degradation.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective techniques are:
-
Fractional Distillation: Ideal for separating components with different boiling points. Given that this compound is a volatile liquid, this is often the primary method for bulk purification.
-
Preparative Gas Chromatography (Prep-GC): Offers very high separation efficiency and is suitable for isolating high-purity material, especially for removing close-boiling isomers.
-
Preparative High-Performance Liquid Chromatography (HPLC) with a Fluorinated Stationary Phase: Can be effective for separating fluorinated compounds from non-fluorinated or less-fluorinated impurities.
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: To accurately determine the purity and identify any contaminants, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile compounds and allows for their identification based on their mass spectra.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A powerful tool for identifying and quantifying fluorine-containing compounds. The wide chemical shift range of ¹⁹F NMR allows for the clear resolution of signals from different fluorinated species, including isomers.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of this compound.
Fractional Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product from Impurities | - Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation. - Distillation Rate is Too Fast: A high distillation rate does not allow for proper vapor-liquid equilibrium. - Fluctuating Heat Input: Inconsistent heating can disrupt the temperature gradient in the column. | - Use a More Efficient Column: Employ a longer fractionating column or one with a higher surface area packing (e.g., Vigreux, Raschig rings, or metal sponge). - Reduce Distillation Rate: Decrease the heating mantle temperature to ensure a slow and steady collection of distillate (typically 1-2 drops per second). - Ensure Stable Heating: Use a well-insulated heating mantle with a reliable temperature controller. |
| Product is Contaminated with a Lower-Boiling Impurity | - Initial Fraction (Forerun) Not Properly Discarded: The first portion of the distillate, containing the most volatile impurities, was collected with the main product. | - Discard an Adequate Forerun: Collect and set aside the initial 5-10% of the distillate, which will be enriched in lower-boiling point impurities. |
| Product is Contaminated with a Higher-Boiling Impurity | - Distillation Carried Out for Too Long or at Too High a Temperature: The temperature at the distillation head rose, indicating the co-distillation of higher-boiling components. | - Monitor the Distillation Temperature Closely: Stop collecting the main fraction as soon as the temperature at the distillation head begins to rise significantly above the boiling point of this compound. |
Preparative GC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Resolution | - Inappropriate GC Column: The stationary phase is not providing adequate selectivity for the separation. - Incorrect Temperature Program: The oven temperature ramp is too fast. - Column Overloading: Too much sample is being injected. | - Select a Suitable Column: For fluorinated compounds, a column with a mid-to-high polarity stationary phase may provide better selectivity. - Optimize Temperature Program: Use a slower temperature ramp to improve the separation of closely eluting peaks. - Reduce Injection Volume: Decrease the amount of sample injected onto the column. |
| Low Recovery of Purified Product | - Inefficient Trapping: The collection trap is not effectively condensing the eluted compound. - Analyte Degradation: The compound may be degrading at the high temperatures of the injector or column. | - Improve Trapping Efficiency: Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a cryo-cooler). - Use Milder Conditions: Lower the injector and oven temperatures if possible, while still achieving good chromatography. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a 30 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is clean and dry.
-
Place a magnetic stir bar in the round-bottom flask.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).
-
Begin gentle heating and stirring.
-
Observe the vapor rising through the fractionating column.
-
Collect the initial distillate (forerun) in a separate flask until the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 44-45°C).
-
Change the receiving flask and collect the main fraction while maintaining a constant temperature at the distillation head.
-
Stop the distillation if the temperature rises significantly or when only a small amount of liquid remains in the distillation flask.
-
-
Purity Analysis:
-
Analyze the collected main fraction by GC-MS and/or ¹⁹F NMR to determine its purity.
-
Protocol 2: Purity Analysis by GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 mg/mL.
-
-
GC-MS Conditions (Example):
-
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 200°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
-
-
Data Analysis:
-
Integrate the peak areas in the total ion chromatogram to determine the relative percentage of the main component and any impurities.
-
Analyze the mass spectrum of each peak to identify the compounds.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₂F₈ |
| Molecular Weight | 202.05 g/mol |
| Boiling Point | ~44-45 °C |
| Density | ~1.56 g/cm³ |
Table 2: Example GC-MS Data for a Purified Sample
| Retention Time (min) | Area % | Identification | Key Mass Fragments (m/z) |
| 5.2 | 0.5 | Impurity (e.g., Isomer) | (Varies) |
| 6.8 | 99.4 | This compound | (Specific to compound) |
| 8.1 | 0.1 | Impurity (e.g., Higher boiling) | (Varies) |
Visualizations
Caption: Logical workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
assessing the stability of 1h,4h-octafluorobutane under various reaction conditions
Welcome to the Technical Support Center for 1H,4H-Octafluorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physical properties?
A1: this compound, also known as HFC-338mee, is a hydrofluorocarbon with the chemical formula C4H2F8.[1][2] It is a colorless liquid under standard conditions. Due to the high electronegativity of the fluorine atoms, it is a non-polar solvent.
Q2: What is the general stability of this compound?
Q3: Is this compound reactive with common laboratory reagents?
A3: Saturated hydrofluorocarbons are generally inert towards common laboratory reagents such as mild acids, bases, and oxidizing agents under ambient conditions. However, reactivity can be induced under harsh conditions, such as with very strong bases or at elevated temperatures and pressures. Specific reactivity data for this compound with a wide range of chemicals is not available. Therefore, compatibility testing is recommended before use in a new reaction system.
Q4: What are the expected decomposition products of this compound at high temperatures?
A4: While specific studies on the decomposition of this compound were not found, the thermal decomposition of other hydrofluorocarbons is known to produce smaller fluorinated compounds and potentially hydrogen fluoride (HF). The exact composition of decomposition products will depend on the temperature, pressure, and presence of other reactive species.
Q5: How should I handle and store this compound?
A5: this compound is listed as an irritant.[1] It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is a volatile compound with a boiling point of 44.8°C.[1] Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight.
Troubleshooting Guides
This section addresses potential issues that may arise during experiments involving this compound.
Issue 1: Unexpected Side Reactions or Product Impurities
-
Possible Cause: Although generally inert, this compound may react under specific conditions (e.g., presence of strong bases, Lewis acids, or high temperatures).
-
Troubleshooting Steps:
-
Review Reaction Conditions: Analyze the reaction temperature, pressure, and the presence of any highly reactive reagents.
-
Compatibility Test: Perform a small-scale compatibility test by mixing this compound with individual reaction components under the proposed reaction conditions and analyze for any changes.
-
Purification: Ensure the purity of the starting material. Impurities in this compound could lead to side reactions.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Due to its volatility (boiling point 44.8°C), inconsistent results may arise from the evaporation of this compound, leading to changes in concentration or reaction volume.[1]
-
Troubleshooting Steps:
-
Temperature Control: Ensure that the experimental setup is adequately cooled to prevent evaporation, especially for reactions running at or above room temperature.
-
Sealed System: Use a well-sealed reaction vessel to minimize loss of the compound.
-
Internal Standard: Utilize an internal standard during analysis to account for any evaporative losses.
-
Issue 3: Phase Separation or Immiscibility
-
Possible Cause: this compound is a fluorinated compound and is likely immiscible with many common organic solvents and aqueous solutions.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent system where all reactants are soluble. Fluorinated solvents are often compatible with other fluorinated compounds.
-
Phase-Transfer Catalyst: If working in a biphasic system, consider using a phase-transfer catalyst to facilitate the reaction between components in different phases.
-
Vigorous Stirring: Ensure efficient mixing to maximize the interfacial area between immiscible phases.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C4H2F8 | [1][2] |
| Molecular Weight | 202.05 g/mol | [1] |
| CAS Number | 377-36-6 | [1] |
| Boiling Point | 44.8 °C | [1] |
| Melting Point | -83 °C | [1] |
| Density | 1.72 g/cm³ (at 40°C) | [1] |
| Appearance | Colorless Liquid | - |
| Hazard | Irritant | [1] |
Table 2: Stability Data Summary for this compound
| Stability Parameter | Data | Remarks |
| Thermal Decomposition Temperature | Data not available in searched literature. | Generally, HFCs are thermally stable. |
| Reactivity with Strong Acids | Data not available in searched literature. | Expected to be low under normal conditions. |
| Reactivity with Strong Bases | Data not available in searched literature. | May undergo dehydrofluorination at elevated temperatures. |
| Photochemical Stability | Data not available in searched literature. | Saturated HFCs do not significantly absorb UV radiation in the troposphere. |
| Compatibility with Organic Solvents | Data not available in searched literature. | Miscibility with common organic solvents may be limited. |
Note: The absence of specific data highlights the need for experimental evaluation for specific applications.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
Objective: To determine the thermal decomposition profile of this compound.
Methodology: Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) for off-gas analysis.
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a known amount of this compound (typically 5-10 mg) into a TGA pan. Due to its volatility, this should be done in a controlled manner, possibly by cooling the sample and pan before loading.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a desired upper limit (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
Continuously monitor the sample weight as a function of temperature.
-
The off-gases from the TGA furnace should be directed to a coupled MS or FTIR for analysis of decomposition products.
-
The onset temperature of weight loss is considered the initial decomposition temperature.
Protocol 2: Assessment of Chemical Compatibility
Objective: To evaluate the stability of this compound in the presence of various chemical reagents.
Methodology: Accelerated stability testing via incubation and subsequent analysis by Gas Chromatography (GC).
Procedure:
-
Prepare solutions of this compound in the presence of the test reagent (e.g., 1M HCl, 1M NaOH, selected organic solvents).
-
For each reagent, prepare a control sample of this compound in an inert solvent.
-
Incubate all samples in sealed vials at a controlled temperature (e.g., 40°C) for a specified period (e.g., 7 days). Include a time-zero sample for each condition.
-
At predetermined time points (e.g., 1, 3, and 7 days), withdraw an aliquot from each vial.
-
Analyze the aliquots by GC to quantify the concentration of this compound.
-
A significant decrease in the concentration of this compound in the presence of a reagent compared to the control indicates incompatibility.
Protocol 3: Assessment of Photostability
Objective: To determine the susceptibility of this compound to degradation by light.
Methodology: Following ICH Q1B guidelines for photostability testing.[3][4][5][6][7]
Procedure:
-
Prepare a solution of this compound in a photochemically inert and transparent solvent (e.g., a perfluorinated solvent).
-
Place the solution in a quartz cuvette or other suitable transparent container.
-
Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.
-
Expose the test sample to a calibrated light source that provides both UV and visible light of known intensity, as specified in ICH Q1B guidelines.
-
Maintain the temperature of the samples at a controlled level throughout the exposure.
-
At specific time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the aliquots by a suitable analytical method (e.g., GC) to determine the concentration of this compound.
-
Significant degradation in the light-exposed sample compared to the dark control indicates photosensitivity.
Mandatory Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Caption: Troubleshooting guide for unexpected side reactions.
Caption: Hypothetical photochemical degradation pathway.
References
- 1. 377-36-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound | C4H2F8 | CID 67832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 4. certified-laboratories.com [certified-laboratories.com]
- 5. ikev.org [ikev.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
identifying and minimizing side reactions in polymerizations with 1h,4h-octafluorobutane
Welcome to the technical support center for polymerizations involving 1H,4H-octafluorobutane. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential side reactions during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common side reactions when using this compound, primarily in the context of its diol form (this compound-1,4-diol) in polycondensation and polyaddition reactions.
Issue 1: Unexpected Polymer Properties in Polyurethane Synthesis (e.g., branching, insolubility, altered thermal stability)
Possible Cause: Unwanted side reactions involving the isocyanate and urethane groups, particularly the formation of allophanate linkages. The presence of fluorine atoms can influence the reactivity of the hydroxyl groups and the stability of the resulting urethane bonds.
Troubleshooting Steps:
-
Reaction Temperature Control: Elevated temperatures can promote allophanate formation.[1] It is crucial to maintain the recommended reaction temperature. The thermal stability of fluorinated polyurethanes can be significantly different from their non-fluorinated analogs.[2]
-
Stoichiometry Control: An excess of isocyanate can drive the formation of allophanate crosslinks.[1] Ensure precise control over the molar ratio of diol to diisocyanate.
-
Catalyst Selection and Concentration: The type and concentration of the catalyst can influence the rate of both the primary urethane reaction and the secondary allophanate formation. Consider using a catalyst that favors the urethane linkage formation at lower temperatures.
-
Monomer Purity: Ensure the purity of this compound-1,4-diol and the diisocyanate. Impurities can lead to undesired side reactions.
-
Characterization: Utilize analytical techniques to detect the presence of allophanate linkages.
-
FTIR Spectroscopy: Monitor the appearance of characteristic peaks for allophanate groups.
-
NMR Spectroscopy: Can provide quantitative information on the extent of allophanate formation.
-
Experimental Protocol: Monitoring Allophanate Formation in Polyurethane Synthesis
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the calculated amount of this compound-1,4-diol and a suitable solvent (e.g., dry N,N-dimethylformamide).
-
Monomer Addition: Slowly add the diisocyanate to the diol solution under a nitrogen atmosphere while maintaining the desired reaction temperature.
-
Sampling: Withdraw aliquots from the reaction mixture at different time intervals.
-
Quenching: Quench the reaction in the aliquots by adding an excess of a primary amine (e.g., dibutylamine) to react with any remaining isocyanate groups.
-
Analysis: Analyze the quenched samples using FTIR and NMR spectroscopy to monitor the formation of urethane and allophanate linkages over time.
Issue 2: Low Molecular Weight or Discolored Polyesters
Possible Cause: Side reactions such as intramolecular cyclization, etherification, or thermal degradation, which can be influenced by the presence of the fluorinated backbone.
Troubleshooting Steps:
-
Monomer Purity: Impurities in this compound-1,4-diol or the diacid/diester monomer can inhibit polymerization or cause discoloration.
-
Catalyst Selection: The choice of catalyst can affect the reaction pathway. For instance, some catalysts might promote etherification side reactions.
-
Reaction Conditions:
-
Temperature: High temperatures can lead to thermal degradation and discoloration. Optimize the reaction temperature to achieve a reasonable reaction rate while minimizing degradation.
-
Vacuum: Efficient removal of the condensation byproduct (e.g., water or methanol) is crucial to drive the equilibrium towards high molecular weight polymer. Ensure a high vacuum is applied during the polycondensation stage.
-
-
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyester.
-
NMR Spectroscopy: To identify unexpected structural units resulting from side reactions like ether linkages.
-
UV-Vis Spectroscopy: To quantify the extent of discoloration.
-
Experimental Protocol: Synthesis of a Fluorinated Polyester and Analysis of Side Products
-
Monomer Charging: Charge the reaction vessel with equimolar amounts of this compound-1,4-diol, a diacid (e.g., adipic acid), and a suitable catalyst (e.g., antimony trioxide).
-
Esterification: Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, allowing for the removal of water.
-
Polycondensation: Once the initial esterification is complete, gradually apply a high vacuum and increase the temperature to facilitate the removal of the remaining condensation byproducts and build molecular weight.
-
Polymer Isolation: After the desired viscosity is reached, cool the reactor and isolate the polyester.
-
Analysis:
-
Dissolve a sample of the polymer in a suitable solvent and analyze by GPC to determine its molecular weight characteristics.
-
Obtain ¹H and ¹⁹F NMR spectra to confirm the polyester structure and identify any peaks that may correspond to side products like ether linkages.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when using this compound-1,4-diol in polyurethane synthesis?
A1: The most probable side reaction is the formation of allophanate linkages, which leads to branching and crosslinking. This occurs when an isocyanate group reacts with a urethane group. The reaction is typically favored at higher temperatures and with an excess of isocyanate.[1] The electron-withdrawing nature of the fluoroalkyl chain in this compound-1,4-diol could potentially influence the reactivity of the urethane N-H bond, although specific data for this diol is limited. Studies on other fluorinated diols have shown that their incorporation can affect the formation of hydrolysis-prone allophanates.[3]
Q2: How can I minimize discoloration during the synthesis of polyesters with this compound-1,4-diol?
A2: Discoloration in polyester synthesis is often due to thermal degradation or oxidative side reactions. To minimize this:
-
Use high-purity monomers.
-
Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation.
-
Optimize the reaction temperature to be as low as possible while still achieving a reasonable polymerization rate.
-
Use antioxidants or thermal stabilizers if compatible with your application.
Q3: Does the presence of fluorine in this compound affect the hydrolytic stability of the resulting polymers?
A3: Yes, the incorporation of fluorinated segments into a polymer backbone generally enhances its hydrolytic stability.[4][5] The hydrophobic nature of the fluorinated chain repels water, thus protecting the more susceptible ester or urethane linkages from hydrolysis. Studies on fluorinated polyurethanes have demonstrated their enhanced resistance to hydrolysis compared to their non-fluorinated counterparts.[3][4]
Q4: What analytical techniques are best suited for identifying side products in polymerizations with this compound?
A4: A combination of techniques is often necessary for comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify side products. ¹⁹F NMR is particularly useful for probing the environment of the fluorine atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups associated with side reactions, such as the allophanate group in polyurethanes.
-
Gel Permeation Chromatography (GPC): Determines the molecular weight distribution, which can indicate the presence of branching or crosslinking due to side reactions.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This technique can be used to identify the degradation products of the polymer, which can provide insights into the presence of unexpected linkages or side chains within the polymer structure.[6][7][8]
Quantitative Data Summary
| Side Reaction | Polymer Type | Key Influencing Factors | Analytical Detection Method | Quantitative Impact (Example) |
| Allophanate Formation | Polyurethane | High Temperature, Excess Isocyanate, Catalyst | FTIR, NMR | Can lead to gelation and complete insolubility of the polymer. |
| Intramolecular Cyclization | Polyester | Monomer Structure, Reaction Conditions | NMR, Mass Spectrometry | Results in low molecular weight oligomers, reducing overall polymer yield and properties. |
| Etherification | Polyester | High Temperature, Catalyst Type | NMR | Formation of ether linkages disrupts the regular polyester structure, affecting thermal and mechanical properties. |
Visualizing Workflows and Relationships
To aid in understanding the logical flow of troubleshooting and the relationships between reaction parameters and outcomes, the following diagrams are provided.
References
- 1. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 2. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Controllable hydrolytic stability of novel fluorinated polyurethane films - European Coatings [european-coatings.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
- 7. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scaling Up Reactions Mediated by 1H,4H-Octafluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up chemical reactions mediated by 1H,4H-octafluorobutane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work, from bench-scale to pilot and industrial production.
Troubleshooting Guide
This guide is designed to help you navigate common challenges encountered when scaling up reactions in the fluorous solvent this compound.
Problem: Poor Reaction Rate or Incomplete Conversion
Possible Causes:
-
Insufficient Mass Transfer: In a biphasic system, the reaction rate is often limited by the transfer of reactants between the organic and fluorous phases. This issue is exacerbated at larger scales where the surface area-to-volume ratio decreases.
-
Inadequate Mixing: Poor agitation can lead to localized "hot spots" or areas of low reactant concentration, hindering the overall reaction rate.
-
Low Solubility of Reagents/Catalyst: One or more of your reactants or the catalyst may have limited solubility in the fluorous phase at the reaction temperature.
-
Incorrect Temperature: The reaction temperature may not be optimal for the specific transformation at a larger scale.
Solutions:
| Parameter | Recommendation | Rationale |
| Mixing | Increase agitation speed. Consider using a high-shear mixer for biphasic reactions. | Enhances the interfacial area between the fluorous and organic phases, improving mass transfer. |
| Temperature | Gradually increase the reaction temperature while carefully monitoring for side product formation. | Can increase reaction rate and solubility of components. However, be cautious as it can also promote side reactions. |
| Catalyst/Reagent Concentration | Increase the concentration of the limiting reagent or catalyst. | May drive the reaction to completion, but consider the cost implications at scale. |
| Phase Transfer Catalyst | Introduce a phase transfer catalyst. | Facilitates the movement of reactants between the two liquid phases. |
Problem: Formation of a Stable Emulsion During Workup
Possible Causes:
-
High Shear Mixing: Vigorous agitation during the reaction or extraction can lead to the formation of a stable emulsion.
-
Presence of Surfactant-like Byproducts: Some reactions can generate amphiphilic molecules that stabilize emulsions.
-
Fine Particulate Matter: Insoluble byproducts or catalyst residues can accumulate at the interface and stabilize an emulsion.
Solutions:
| Method | Description | When to Use |
| Gravity Separation | Allow the mixture to stand undisturbed for an extended period. | For emulsions that are not highly stable. |
| Brine Wash ("Salting Out") | Add a saturated aqueous solution of sodium chloride. | Increases the ionic strength of the aqueous phase, helping to break the emulsion. |
| Addition of a Co-solvent | Add a small amount of a solvent that is miscible with both phases (e.g., isopropanol). | Can alter the interfacial tension and destabilize the emulsion. Use with caution as it may affect product solubility. |
| Filtration | Pass the emulsion through a pad of celite or glass wool. | To remove fine solid particles that may be stabilizing the emulsion. |
| Centrifugation | Use a centrifuge to accelerate phase separation. | Effective for persistent emulsions, especially at larger lab scales. |
Problem: Difficult Phase Separation
Possible Causes:
-
Similar Densities: While this compound has a high density, the density of the organic phase may be similar, leading to a slow separation.
-
High Viscosity: A viscous organic phase can hinder the coalescence of the dispersed fluorous phase.
-
Interfacial Tension: The interfacial tension between the two phases may be low, making a sharp separation difficult.
Solutions:
-
Temperature Adjustment: Lowering the temperature can sometimes increase the density difference between the two phases.
-
Solvent Addition: Adding a low-density, immiscible solvent to the organic phase or a high-density, immiscible solvent to the fluorous phase can enhance the density difference.
-
Allow Sufficient Settling Time: In large vessels, phase separation can be significantly slower than in laboratory glassware.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for scale-up?
A1: When scaling up reactions, it is crucial to consider the following properties of this compound:
| Property | Value | Significance for Scale-Up |
| Molecular Weight | 202.05 g/mol [1] | Affects molar calculations and stoichiometry. |
| Boiling Point | 44.8 °C[2] | Relatively low boiling point requires careful temperature control to prevent solvent loss, especially in open or vented reactors. May necessitate the use of a condenser. |
| Melting Point | -83 °C[2] | Allows for a wide range of operating temperatures. |
| Density | 1.72 g/cm³ (at 40 °C)[2] | High density facilitates phase separation from less dense organic solvents. This is a key advantage of fluorous chemistry. |
Q2: How do I manage heat transfer when scaling up exothermic reactions in this compound?
A2: Heat removal becomes less efficient as the reactor size increases due to the decreasing surface area-to-volume ratio. For exothermic reactions in this compound, consider the following:
-
Reactor Design: Use a jacketed reactor with a high heat transfer coefficient.
-
Controlled Addition: Add the limiting reagent slowly to control the rate of heat generation.
-
Cooling System: Ensure your cooling system has the capacity to handle the total heat output of the reaction.
-
Solvent Properties: While specific data is limited, the heat capacity and thermal conductivity of the reaction mixture will influence heat transfer. It is advisable to perform calorimetric studies at the lab scale to model the thermal behavior of your reaction.
Q3: What are the main challenges with mixing in a biphasic system with this compound at a large scale?
A3: Achieving efficient mixing in a large-scale biphasic system is critical for consistent reaction performance. The primary challenges include:
-
Maintaining a High Interfacial Area: As the vessel size increases, it becomes more difficult to create and maintain the fine dispersion of one phase within the other that is necessary for efficient mass transfer.
-
Power Input: The power required to achieve adequate mixing increases significantly with scale.
-
Impeller Design: The type and position of the impeller are crucial for ensuring proper mixing throughout the entire reactor volume and preventing the formation of stagnant zones.
Q4: How can I efficiently recover and recycle this compound?
A4: The cost of fluorous solvents makes their recovery and recycling a critical economic consideration.[3]
-
Distillation: Due to its relatively low boiling point and immiscibility with many organic solvents, distillation is a primary method for recovering this compound.[3]
-
Phase Separation and Extraction: After the reaction, the fluorous phase containing the solvent (and potentially a fluorous-tagged catalyst) can be separated. The product is typically in the organic phase.
-
Pervaporation: For separating azeotropic mixtures, pervaporation can be a viable option.
Q5: Are there any specific safety precautions I should take when working with this compound at scale?
A5: While this compound is generally considered to have low toxicity, standard chemical safety practices should be followed.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Thermal Decomposition: Avoid high temperatures that could lead to the decomposition of the fluorinated solvent, which may produce hazardous byproducts.
-
Pressure Build-up: Due to its low boiling point, be mindful of potential pressure build-up in closed systems upon heating. Ensure reactors are equipped with appropriate pressure relief systems.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific substrates and scale.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-1 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
This compound
-
Organic co-solvent (e.g., Toluene, THF)
Procedure:
-
To aappropriately sized, inerted reactor, add the aryl halide, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Add this compound and the organic co-solvent. The ratio of fluorous to organic solvent will depend on the solubility of your reactants and should be determined at the lab scale.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Allow the phases to separate. The product will be in the organic phase, while the fluorous phase can be separated for catalyst and solvent recovery.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method (e.g., crystallization or chromatography).
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision tree for troubleshooting poor phase separation.
References
Technical Support Center: Pressure and Temperature Management in Fluorinated Solvent Systems
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when managing pressure and temperature in fluorinated solvent systems during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with heated and pressurized fluorinated solvent systems?
A1: The primary safety concerns include potential over-pressurization, the flammability of some solvents, and the corrosive and toxic nature of many fluorinating agents and their byproducts.[1] It is crucial to use compatible materials for your reaction setup, such as stainless steel, Monel, or PTFE, to prevent corrosion and equipment failure.[2] Always work in a well-ventilated area, preferably within a fume hood, and have appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[3]
Q2: How can I predict the vapor pressure of my fluorinated solvent at a specific temperature?
A2: You can refer to vapor pressure data from reliable sources. The table below provides vapor pressure information for several common fluorinated solvents at various temperatures. For more specific data, consulting resources like the NIST Chemistry WebBook is recommended.[4][5]
Q3: What are the advantages of using continuous flow chemistry for managing pressure and temperature in fluorination reactions?
A3: Continuous flow chemistry offers superior control over reaction parameters compared to batch processes.[6] The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, mitigating the risks associated with highly exothermic reactions.[7][8] Precise control over reagent mixing and residence time can lead to improved selectivity and yields.[9] Additionally, the smaller reaction volumes inherent to flow chemistry enhance safety when working with hazardous materials.[8]
Troubleshooting Guides
Managing High-Pressure Issues
Issue: The pressure in my reaction vessel is unexpectedly high.
This is a common issue that can halt experiments and pose a significant safety risk. The following guide will help you diagnose and resolve the problem.
Troubleshooting High Pressure
Caption: Troubleshooting workflow for high-pressure events.
-
Possible Cause: Blockage in the system.
-
Solution: In systems with tubing, such as continuous flow setups, blockages can occur in filters, frits, or the tubing itself.[10] Systematically isolate different components of your setup to identify the location of the blockage. If a blockage is found, it may be cleared by back-flushing with solvent or by carefully disassembling and cleaning the affected part.[11]
-
-
Possible Cause: Reaction temperature is too high.
-
Solution: An excessive reaction temperature will increase the vapor pressure of the solvent and any volatile reagents or products, leading to a pressure increase.[12] Ensure your heating apparatus is accurately calibrated and set to the correct temperature. For exothermic reactions, improve cooling efficiency by using a larger cooling bath or a more efficient heat exchanger.[7]
-
-
Possible Cause: Reagent addition rate is too fast for an exothermic reaction.
-
Solution: The rapid addition of a reagent in a highly exothermic reaction can cause a sudden temperature spike, leading to a rapid increase in pressure.[7] Reduce the rate of reagent addition to allow the cooling system to dissipate the generated heat effectively.
-
-
Possible Cause: Inappropriate solvent choice.
-
Solution: The solvent's volatility at the reaction temperature is a critical factor. If the solvent has a high vapor pressure at the operating temperature, it can lead to excessive pressure buildup. Consult vapor pressure data to ensure you are using an appropriate solvent for your desired reaction temperature and pressure range.
-
Managing Temperature Fluctuations
Issue: The temperature of my reaction is difficult to control, especially during exothermic events.
Effective temperature control is critical for reaction selectivity, yield, and safety.
Temperature Control Strategies
Caption: Approaches for managing exothermic reactions.
-
Possible Cause: Inefficient heat dissipation in a batch reactor.
-
Solution: For batch reactions, ensure good thermal contact between the reaction vessel and the cooling medium. Use a jacketed reactor with a circulating coolant for more precise temperature control. Ensure efficient stirring to promote uniform heat distribution. For highly exothermic processes, consider diluting the reaction mixture or adding the limiting reagent portion-wise.[7]
-
-
Possible Cause: Runaway reaction in a large-scale batch process.
-
Solution: Scaling up exothermic reactions can be challenging due to the decrease in the surface-area-to-volume ratio.[7] Continuous flow chemistry is an excellent alternative for safely performing highly exothermic fluorinations on a larger scale due to the superior heat transfer capabilities of microreactors.[8]
-
-
Possible Cause: Incorrect temperature monitoring.
-
Solution: Ensure that your temperature probe is correctly calibrated and placed in a location that accurately reflects the internal temperature of the reaction mixture.
-
Data Presentation
Vapor Pressure of Common Fluorinated Solvents
The following table summarizes the vapor pressure of several commonly used fluorinated solvents at different temperatures. This data can help in selecting the appropriate solvent and reaction conditions to maintain the desired pressure.
| Solvent | Temperature (°C) | Vapor Pressure (kPa) | Reference |
| Hexafluorobenzene | 25 | 11.3 | [13] |
| 50 | 33.3 | [14] | |
| 75 | 79.9 | [14] | |
| 80.1 | 101.3 | [4] | |
| Perfluorohexane | 25 | 30.9 | [15] |
| 56 | 101.3 | [15] | |
| Trifluoromethylbenzene | 25 | 5.3 | [16] |
| 50 | 15.9 | [16] | |
| 75 | 39.9 | [16] | |
| 102 | 101.3 | [17] | |
| 2,2,2-Trifluoroethanol | 20 | 9.5 | |
| 40 | 25.3 | [18] | |
| 60 | 58.7 | [18] | |
| 73.6 | 101.3 |
Experimental Protocols
Protocol 1: High-Pressure Fluorination in a Stirred Autoclave
This protocol outlines the general procedure for conducting a fluorination reaction under elevated pressure using a stirred autoclave.
Materials:
-
Stirred autoclave with a compatible liner (e.g., PTFE) and pressure gauge
-
Fluorinating agent
-
Substrate
-
Anhydrous fluorinated solvent
-
Stir bar
-
Heating mantle or oil bath with a thermocouple
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Preparation: Ensure the autoclave and all its components are clean and dry.[19] Place the substrate, fluorinating agent, and a stir bar into the PTFE liner.
-
Assembly: Place the liner into the autoclave body. Add the anhydrous fluorinated solvent. Seal the autoclave according to the manufacturer's instructions, ensuring all connections are secure.
-
Inert Atmosphere: Purge the autoclave with an inert gas to remove air and moisture.[11]
-
Heating and Stirring: Place the autoclave in the heating mantle or oil bath and begin stirring.[11] Slowly heat the reaction to the desired temperature, monitoring both the temperature and pressure closely.
-
Reaction Monitoring: Maintain the desired temperature and pressure for the specified reaction time.
-
Cooling: After the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature. Crucially, do not attempt to open the autoclave while it is still hot or pressurized.
-
Depressurization: Once cooled, slowly and carefully vent the autoclave in a fume hood to release any residual pressure.
-
Work-up: Open the autoclave, remove the liner, and process the reaction mixture as required.
Protocol 2: Temperature and Pressure Control in a Continuous Flow System
This protocol describes the setup and operation of a continuous flow system for a fluorination reaction, providing enhanced control over temperature and pressure.
Materials:
-
Syringe pumps or HPLC pumps
-
Mass flow controller (for gaseous reagents)
-
T-mixer or micromixer
-
Reactor coil (e.g., PFA or stainless steel tubing)
-
Heating/cooling module (e.g., oil bath, heating block, or cryostat)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
System Assembly: Assemble the continuous flow reactor in a fume hood. Connect the pumps, mixer, reactor coil, heating/cooling module, and back-pressure regulator in series.[20]
-
Leak Check: Before introducing any reagents, pressurize the system with an inert gas and check for leaks at all connections.
-
Reagent Preparation: Prepare solutions of your substrate and fluorinating agent in the chosen anhydrous fluorinated solvent.
-
System Priming: Prime the pumps and the reactor with the solvent to be used in the reaction.
-
Reaction Start-up: Set the desired temperature on the heating/cooling module and the desired pressure on the back-pressure regulator.[20]
-
Pumping Reagents: Begin pumping the reagent solutions into the mixer at the desired flow rates. If using a gaseous reagent, introduce it via the mass flow controller.
-
Steady State: Allow the system to reach a steady state, where the temperature and pressure are stable, before collecting the product.
-
Product Collection: Collect the product stream in the collection vessel.
-
Shutdown: Once the reaction is complete, flush the system with clean solvent before turning off the pumps and heating/cooling module.
References
- 1. benchchem.com [benchchem.com]
- 2. Hexane, tetradecafluoro- [webbook.nist.gov]
- 3. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, hexafluoro- [webbook.nist.gov]
- 5. Benzene, hexafluoro- [webbook.nist.gov]
- 6. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Hexafluorobenzene | C6F6 | CID 9805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Vapour pressures and related properties of hexafluorobenzene and of pentafluorobenzene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 15. Perfluorohexane - Wikipedia [en.wikipedia.org]
- 16. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 17. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. subramanian.chem.oregonstate.edu [subramanian.chem.oregonstate.edu]
- 20. dspace.mit.edu [dspace.mit.edu]
techniques to prevent and remove impurities during 1h,4h-octafluorobutane synthesis
Welcome to the technical support center for the synthesis of 1H,4H-octafluorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While specific proprietary methods may vary, a common approach to synthesizing hydrofluorocarbons like this compound involves the fluorination of a suitable precursor. A likely laboratory-scale synthesis involves the deoxofluorination of 1,4-butanediol or its derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Another potential route is the hydrofluorination of a suitable unsaturated precursor.
Q2: What are the primary challenges in synthesizing and purifying this compound?
A2: The main difficulties arise from the high reactivity of some fluorinating agents, which can lead to side reactions and the formation of various impurities.[1] Due to its volatility (boiling point: ~65 °C), handling and purification can be challenging, with a risk of sample loss.[2] The chemical inertness of the product can also mean that unreacted starting materials or intermediates are present in the final mixture, complicating purification.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To minimize impurity formation, careful control of reaction conditions is crucial. This includes:
-
Temperature Control: Many fluorination reactions are highly exothermic. Maintaining a low and stable reaction temperature can help to suppress side reactions like elimination (forming unsaturated byproducts) and rearrangement.[1]
-
Slow Reagent Addition: A slow, dropwise addition of the fluorinating agent can help to control the reaction rate and dissipate heat effectively.
-
Anhydrous Conditions: Fluorinating agents like DAST are sensitive to moisture. Ensuring all glassware, solvents, and starting materials are anhydrous is critical to prevent reagent decomposition and the formation of byproducts.
-
Choice of Fluorinating Agent: The choice of fluorinating agent can influence the impurity profile. For instance, some reagents are more prone to inducing rearrangements than others.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, 19F NMR) to ensure it has gone to completion. - If the reaction has stalled, consider extending the reaction time or slowly increasing the temperature. |
| Degradation of Fluorinating Agent | - Use a fresh, high-quality fluorinating agent. Reagents like DAST can degrade over time, especially if not stored under strictly anhydrous conditions.[1] - Ensure all solvents and starting materials are anhydrous. |
| Suboptimal Reaction Temperature | - If the temperature is too low, the reaction may be too slow. Gradually increase the temperature while monitoring for the formation of byproducts. - If the temperature is too high, it can lead to reagent decomposition and side reactions.[1] |
| Product Loss During Work-up or Purification | - Due to the volatility of this compound, use cooled receiving flasks during distillation and solvent removal. - Employ efficient condensers and consider using a closed system to minimize evaporative losses.[2] |
Presence of Significant Impurities
| Observed Impurity | Potential Cause | Prevention and Removal Strategies |
| Unreacted Starting Material (e.g., 1,4-butanediol) | Incomplete reaction. | Prevention: Ensure sufficient equivalents of the fluorinating agent are used and that the reaction goes to completion. Removal: Unreacted diol is non-volatile and can be separated from the volatile product by simple distillation. A subsequent aqueous wash of the distillate can remove any trace amounts. |
| Under-fluorinated Byproducts (e.g., partially fluorinated butanes) | Incomplete fluorination or insufficient fluorinating agent. | Prevention: Use a slight excess of the fluorinating agent. Removal: These byproducts will likely have boiling points close to the desired product. Careful fractional distillation is required for separation.[3][4][5] Preparative gas chromatography can also be an effective, albeit more resource-intensive, method for achieving high purity.[6][7][8] |
| Unsaturated Byproducts (e.g., octafluorobutenes) | Elimination side reactions, often favored at higher temperatures or in the presence of a strong base.[1] | Prevention: Maintain a low reaction temperature and avoid strongly basic conditions.[1] Removal: Fractional distillation can be effective if the boiling points are sufficiently different. Some unsaturated fluorocarbons can be removed by reaction with a suitable reagent (e.g., a dilute solution of potassium permanganate), followed by a work-up and redistillation. |
| Rearrangement Isomers | Formation of carbocation intermediates that undergo rearrangement. This is more likely with certain substrates and fluorinating agents.[1] | Prevention: Choose a fluorinating agent and reaction conditions that favor an SN2-type mechanism to avoid carbocation formation.[1] Removal: Isomers are often very difficult to separate due to similar physical properties. High-efficiency fractional distillation or preparative GC are the most likely methods to succeed.[3][4][5][6][7][8] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol assumes the crude product is a liquid at room temperature and contains impurities with different boiling points.
Objective: To separate this compound from less volatile and more volatile impurities.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[5]
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a stir bar or boiling chips.
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column.
-
Collect any low-boiling fractions (distillate collected at a temperature significantly below the boiling point of this compound).
-
As the temperature approaches the boiling point of this compound (~65 °C), change the receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate for optimal separation.
-
Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue remains in the distilling flask.
-
-
Analysis: Analyze the collected fractions by GC-MS or 19F NMR to determine their purity.
Protocol 2: Removal of Acidic Impurities by Aqueous Wash
Objective: To remove acidic impurities such as residual hydrogen fluoride (HF) or hydrochloric acid (HCl) from the crude product.
Apparatus:
-
Separatory funnel
-
Beakers
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Filter funnel and filter paper
Procedure:
-
Aqueous Wash:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of cold, dilute sodium bicarbonate solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with deionized water.
-
-
Drying:
-
Drain the organic layer into a clean, dry beaker.
-
Add a suitable amount of anhydrous drying agent and swirl the flask.
-
Allow the mixture to stand until the liquid is clear.
-
-
Filtration:
-
Filter the dried organic layer into a clean, dry round-bottom flask for subsequent distillation.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for addressing low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. Purification [chem.rochester.edu]
- 6. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1H,4H-Octafluorobutane and Perfluorocarbons in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1H,4H-octafluorobutane, a hydrofluorocarbon (HFC), and traditional perfluorocarbons (PFCs) for applications in pharmaceutical development. The comparison focuses on physicochemical properties, biological considerations, and potential applications, supported by available data and outlining standard experimental protocols for their evaluation.
Introduction: The Landscape of Fluorinated Compounds in Pharmaceuticals
Fluorinated compounds have carved a unique niche in pharmaceutical development due to their distinct properties, including high gas solubility, chemical and biological inertness, and unique imaging capabilities.[1][2] Perfluorocarbons (PFCs), where all hydrogen atoms are replaced by fluorine, have been extensively studied for decades.[3][4] They are key components in applications ranging from oxygen carriers and liquid ventilation to advanced drug delivery systems and as contrast agents for ultrasonography and ¹⁹F Magnetic Resonance Imaging (MRI).[3][5][6]
However, the very stability that makes PFCs attractive also leads to concerns about their environmental persistence, often being categorized as "forever chemicals."[7][8] This has spurred research into alternatives that may offer a better balance of performance and environmental impact. This compound (HFC-338mee), a hydrofluorocarbon containing hydrogen atoms, represents one such potential alternative. This guide compares its known properties against those of well-established PFCs used in pharmaceutical research, such as Perfluorodecalin and Perfluorobutane, to aid researchers in selecting appropriate candidates for their specific applications.
Physicochemical Properties: A Quantitative Comparison
The selection of a fluorinated compound for a pharmaceutical application is heavily dependent on its physical and chemical properties. These properties influence formulation stability, in vivo behavior, and delivery mechanism. The following table summarizes key physicochemical data for this compound and two representative PFCs.
| Property | This compound (HFC) | Perfluorobutane (PFC) | Perfluorodecalin (PFC) |
| Molecular Formula | C₄H₂F₈ | C₄F₁₀ | C₁₀F₁₈ |
| Molecular Weight | 202.05 g/mol [9] | 238.03 g/mol [10] | 462.08 g/mol [11] |
| Boiling Point | Not specified in results | Not specified in results | 142 °C[11] |
| Density | Not specified in results | Not specified in results | 1.917 g/cm³[11] |
| Solubility in Water | Not specified in results | Not specified in results | ~10 ppm[11] |
| Oxygen Solubility | Not specified in results | Not specified in results | 49 mL O₂ / 100 mL[11][12] |
Applications in Pharmaceutical Development
While PFCs have a broad and established history in medical applications, the use of this compound is less documented.
Perfluorocarbons (PFCs):
-
Oxygen Carriers: Due to their high capacity to dissolve respiratory gases, PFC emulsions have been developed as "artificial blood" substitutes to deliver oxygen to tissues.[4][12]
-
Drug Delivery: PFCs are formulated into nanoemulsions to carry and deliver therapeutic agents.[6][13][14] These nanoemulsions can be triggered by ultrasound to release their payload at a specific site.[5][15] Perfluorooctylbromide (PFOB) nanoparticles, for instance, have been approved by the FDA and are studied for delivering drugs to tumors or atherosclerotic plaques.[16]
-
Medical Imaging: Liquid PFCs are used as contrast agents for both ultrasonography and ¹⁹F MRI.[3][17] The absence of a natural ¹⁹F background signal in the body allows for highly specific and quantitative imaging of PFC distribution.[18] PFC-based microbubbles are also used as commercial ultrasound contrast agents.[19]
This compound:
-
Published pharmaceutical applications for this compound are not prominent in the reviewed literature. Its properties suggest it could potentially be investigated for similar applications as PFCs, such as a component in medical gas mixtures or as a liquid in emulsion-based systems, but this requires further research.
Biological and Environmental Considerations
Biocompatibility and Toxicity:
-
PFCs are generally considered biologically inert due to the strength of the carbon-fluorine bond.[4][11] However, the long-term bioaccumulation of these highly stable compounds is a subject of ongoing research.
-
The biocompatibility and toxicity profile of This compound is not well-documented in the context of pharmaceutical use. The presence of C-H bonds means it is not completely fluorinated, which could lead to different metabolic pathways and biological interactions compared to PFCs. In vitro and in vivo toxicity studies are essential to determine its suitability for medical applications.
Environmental Impact:
-
Many fluorinated compounds, particularly PFCs, are potent greenhouse gases and are extremely persistent in the environment.[1][7] This has led to a push for developing more sustainable alternatives in the chemical and pharmaceutical industries.[8]
-
HFCs like this compound were developed as alternatives to more ozone-depleting substances. However, they can still have significant global warming potential. Their environmental impact is a critical factor in considering their large-scale pharmaceutical use.
Experimental Protocols
Here we outline standardized methodologies for evaluating and comparing fluorinated compounds like this compound and PFCs for pharmaceutical applications.
A. Preparation and Characterization of Nanoemulsions for Drug Delivery
This protocol describes the formulation of a fluorinated liquid into a nanoemulsion, a common platform for drug delivery and imaging.
-
Emulsification:
-
Prepare an aqueous phase containing a surfactant (e.g., Pluronic F-68, lecithin).
-
Prepare the oil phase by mixing the fluorinated compound (e.g., this compound or Perfluorodecalin) with a co-surfactant and the hydrophobic drug, if applicable.
-
Combine the aqueous and oil phases and subject the mixture to high-shear homogenization or microfluidization to form a coarse emulsion.
-
Further reduce droplet size to the nanometer scale using a high-pressure homogenizer or sonicator.
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A narrow size distribution (low PDI) is crucial for stability and predictable in vivo behavior.
-
Zeta Potential: Determine the surface charge of the droplets, which influences stability and interaction with biological membranes.
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of drug successfully incorporated into the nanoemulsion using techniques like HPLC after separating the free drug from the emulsion.
-
Stability: Assess the physical and chemical stability of the nanoemulsion over time at different storage conditions (e.g., 4°C, 25°C) by monitoring changes in droplet size, PDI, and drug content.
-
B. In Vitro Biocompatibility and Toxicity Assessment
This protocol outlines how to assess the cytocompatibility of the fluorinated compounds.
-
Cell Culture: Culture a relevant cell line (e.g., endothelial cells, macrophages, or a cancer cell line specific to the therapeutic target) in appropriate media.
-
Exposure: Treat the cells with various concentrations of the fluorinated compound (either as a pure liquid or formulated as a nanoemulsion) for a defined period (e.g., 24, 48, 72 hours).
-
Viability Assays:
-
MTT or WST-1 Assay: Assess metabolic activity as an indicator of cell viability.
-
LDH Assay: Measure the release of lactate dehydrogenase from damaged cells to quantify cytotoxicity.
-
Live/Dead Staining: Use fluorescent dyes (e.g., Calcein AM/Ethidium Homodimer-1) to visualize and quantify live and dead cells via fluorescence microscopy.
-
C. In Vivo ¹⁹F MRI for Pharmacokinetic Studies
This protocol describes the use of ¹⁹F MRI to track the distribution of a fluorinated compound in a living organism.
-
Animal Model: Use a suitable animal model (e.g., mouse or rat) for the disease under investigation.
-
Administration: Administer the ¹⁹F-containing agent (e.g., a nanoemulsion of this compound or PFC) systemically via intravenous injection.
-
¹⁹F MRI Acquisition:
-
Anesthetize the animal and place it in a high-field MRI scanner equipped with a dual ¹H/¹⁹F coil.
-
Acquire anatomical ¹H images to serve as a reference.
-
Perform ¹⁹F MRI scans at multiple time points post-injection (e.g., 1h, 4h, 24h) to track the agent's distribution, accumulation in target organs (e.g., tumor, liver, spleen), and clearance.
-
-
Data Analysis:
-
Overlay the ¹⁹F signal map onto the ¹H anatomical image to visualize the location of the agent.
-
Quantify the ¹⁹F signal in regions of interest to determine the concentration of the compound over time, allowing for pharmacokinetic modeling.
-
Visualized Workflows and Pathways
Diagram 1: General Workflow for Developing a Fluorocarbon-Based Drug Delivery Agent
Caption: Workflow for the development of fluorocarbon-based nanoemulsions.
Diagram 2: Logical Relationship in Ultrasound-Mediated Drug Delivery
Caption: Mechanism of ultrasound-triggered drug release from PFC carriers.
Conclusion
Perfluorocarbons are well-established, versatile compounds in pharmaceutical development, with extensive data supporting their use in oxygen delivery, drug transport, and medical imaging. Their primary drawbacks are related to environmental persistence and potential for bioaccumulation.
This compound, as an HFC, presents a theoretical alternative that may possess a different environmental and metabolic profile due to its C-H bonds. However, there is a significant lack of publicly available research on its performance in pharmaceutical applications, its biocompatibility, and its detailed physicochemical properties. For researchers and drug developers, the choice between these classes of compounds involves a trade-off. PFCs offer a wealth of existing data and proven utility, while HFCs like this compound represent an under-explored area that requires foundational research to validate their potential as viable and possibly more sustainable alternatives. Rigorous comparative studies following the experimental protocols outlined in this guide are necessary to bridge this knowledge gap.
References
- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid perfluorocarbons as contrast agents for ultrasonography and (19)F-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical design and development of perfluorocarbon nanocolloids for oxygen delivery in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasound triggered drug-delivery from perfluorocarbon drug carriers | Laboratoire d'Imagerie Biomédicale [lib.upmc.fr]
- 6. thno.org [thno.org]
- 7. thenewlede.org [thenewlede.org]
- 8. PFAS-free fluorination breakthrough in pharmaceuticals and agrochemicals - Amsterdam Science Park [amsterdamsciencepark.nl]
- 9. This compound | C4H2F8 | CID 67832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Perfluorobutane | C4F10 | CID 9638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Perfluorodecalin - Wikipedia [en.wikipedia.org]
- 12. Perfluorodecalin (PFD) for Advanced Research Applications [benchchem.com]
- 13. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery [ouci.dntb.gov.ua]
- 16. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid Perfluorocarbons as Contrast Agents for Ultrasonography and 19F-MRI | Semantic Scholar [semanticscholar.org]
- 18. First in vivo fluorine-19 magnetic resonance imaging of the multiple sclerosis drug siponimod - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Perfluorocarbon-loaded polydopamine nanoparticles as ultrasound contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1H,4H-Octafluorobutane and Other Common Fluorinated Solvents: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, process efficiency, and environmental footprint. This guide provides a comprehensive comparative analysis of 1H,4H-octafluorobutane against other prevalent fluorinated solvents, offering a side-by-side look at their physicochemical properties, environmental impact, and relevant experimental protocols.
Fluorinated solvents are prized for their unique properties, including high density, low surface tension, non-flammability, and chemical inertness. However, growing environmental concerns necessitate a careful evaluation of their impact. This guide aims to equip researchers with the data needed to make informed decisions when selecting a fluorinated solvent for their specific applications.
Physicochemical Properties: A Comparative Overview
The performance of a solvent is intrinsically linked to its physical and chemical characteristics. The following table summarizes key properties of this compound and other common fluorinated solvents, providing a quantitative basis for comparison.
| Property | This compound (HFC-338pcc) | HFE-7100 | HFE-7200 | Vertrel™ XF (HFC-43-10mee) | Perfluorohexane |
| Molecular Formula | C4H2F8[1][2][3] | C4F9OCH3 | C4F9OC2H5[4] | C5H2F10[5][6][7] | C6F14[8][9] |
| Molecular Weight ( g/mol ) | 202.05[1][2][3] | 250 | 264[4] | 252[5][6][7] | 338.04 |
| Boiling Point (°C) | 44.8 - 45[1][10] | 61 | 76[4] | 55[5][6][7] | 56.7 - 57.23[8][11] |
| Density (g/mL at 20-25°C) | 1.56 - 1.72[1][10] | 1.52 | 1.43[4] | 1.58[5][6][7] | 1.684 - 1.691[8][11] |
| Viscosity (cP at 25°C) | Not readily available | 0.45 | 0.61[4] | 0.67[5] | ~0.7 |
| Surface Tension (dyn/cm at 25°C) | Not readily available | 13.6 | 13.6[4] | 14.1[5][6] | 11.9 |
| Solubility in Water (ppm) | Not readily available | 12[12] | <20[4] | 140[5][6][13] | 0.0000098 (25°C)[11] |
| Water Solubility in Solvent (ppm) | Not readily available | 95 | 92[4] | 490[5][13] | Not readily available |
Environmental Impact Assessment
The environmental profile of a solvent is a critical consideration. Key metrics include the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP). An ODP of zero indicates no harm to the ozone layer, while a lower GWP signifies a smaller contribution to global warming.
| Environmental Metric | This compound (HFC-338pcc) | HFE-7100 | HFE-7200 | Vertrel™ XF (HFC-43-10mee) | Perfluorohexane |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0[4] | 0[13][14] | 0 |
| Global Warming Potential (GWP, 100-yr) | High (data varies) | 320 | 55[4] | Low (data varies)[5][13][14] | 9300 |
Experimental Protocols
To ensure accurate and reproducible results, standardized experimental procedures are essential. Below are detailed methodologies for determining key solvent properties.
Determination of Boiling Point (Capillary Method)
This method is suitable for small sample volumes and provides a precise boiling point measurement.[15][16][17]
Procedure:
-
Seal one end of a capillary tube using a flame.
-
Place a small amount of the solvent into a small test tube.
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the solvent.
-
Attach the test tube to a thermometer.
-
Heat the assembly in a suitable bath (e.g., water or oil bath).[18]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[17]
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific volume used for precise density measurements of liquids.[19]
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Determine and record the mass of the empty pycnometer.
-
Fill the pycnometer with the solvent to the calibration mark, ensuring there are no air bubbles.
-
Determine and record the mass of the pycnometer filled with the solvent.
-
The mass of the solvent is the difference between the filled and empty pycnometer masses.
-
Density is calculated by dividing the mass of the solvent by the known volume of the pycnometer.
Determination of Viscosity (Ostwald Viscometer)
An Ostwald viscometer measures the time it takes for a known volume of liquid to flow through a capillary tube under the influence of gravity.[20]
Procedure:
-
Clean the viscometer thoroughly.
-
Pipette a precise volume of the solvent into the larger bulb of the viscometer.
-
Draw the liquid up through the capillary tube into the upper bulb.
-
Allow the liquid to flow down, starting the timer when the meniscus passes the upper mark and stopping it when it passes the lower mark.
-
Record the flow time.
-
The kinematic viscosity can be calculated using the viscometer constant and the flow time. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the solvent.
Determination of Drug Solubility (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a solvent.[21]
Procedure:
-
Add an excess amount of the solid drug to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample to remove any remaining solid particles.
-
Analyze the concentration of the drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The determined concentration represents the solubility of the drug in that solvent at the specified temperature.
Conclusion
The choice of a fluorinated solvent requires a multifaceted evaluation of its physical and chemical properties, as well as its environmental impact. This compound presents a profile with a moderate boiling point and high density. While it has a zero ODP, its GWP should be a consideration. In comparison, hydrofluoroethers (HFEs) like HFE-7100 and HFE-7200 offer lower GWPs. Perfluorohexane, on the other hand, has a very high GWP, making it a less environmentally favorable option.
Researchers are encouraged to use the data and protocols presented in this guide to select the most appropriate solvent that meets their technical requirements while minimizing environmental impact. The provided experimental workflows offer a foundation for in-house validation and comparison of solvent performance.
References
- 1. This compound CAS#: 377-36-6 [m.chemicalbook.com]
- 2. This compound | C4H2F8 | CID 67832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 377-36-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. hisco.com [hisco.com]
- 5. 5.imimg.com [5.imimg.com]
- 6. chemours.com [chemours.com]
- 7. miller-stephenson.com [miller-stephenson.com]
- 8. grokipedia.com [grokipedia.com]
- 9. dakenchem.com [dakenchem.com]
- 10. 377-36-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. perfluorohexane [chemister.ru]
- 12. sds.chemtel.net [sds.chemtel.net]
- 13. Chemours - Vertrel® XF Specialty Fluids [asavietnam.com.vn]
- 14. Vertrel XF | Rinsing Agent | Precision Cleaning Solvent [miller-stephenson.com]
- 15. Video: Boiling Points - Procedure [jove.com]
- 16. Video: Boiling Points - Concept [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
- 20. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 21. researchgate.net [researchgate.net]
Validating Polymer Stereochemistry: A Comparative Guide to Advanced NMR Spectroscopy
For researchers, scientists, and professionals in drug development, understanding and validating the stereochemistry of polymers is paramount. The spatial arrangement of monomer units, or tacticity, profoundly influences a polymer's physical, chemical, and biological properties, impacting everything from the mechanical strength of a material to the efficacy and safety of a drug delivery system. While various analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and versatile tool for detailed stereochemical analysis.
This guide provides an objective comparison of advanced NMR spectroscopy techniques for validating polymer stereochemistry, supported by experimental data and protocols. We will explore the capabilities of different NMR methods and compare them with alternative analytical techniques.
Fundamentals of NMR for Polymer Stereochemistry
Nuclear Magnetic Resonance spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. For polymers, ¹H and ¹³C NMR are the most common techniques used to determine stereochemistry.[1][2] The key principle lies in the fact that the local electronic environment, and therefore the resonance frequency (chemical shift) of a nucleus, is sensitive to the spatial arrangement of neighboring monomer units.
This sensitivity allows NMR to distinguish between different tacticities:
-
Isotactic: All stereocenters have the same configuration.
-
Syndiotactic: Stereocenters have regularly alternating configurations.
-
Atactic: The stereocenters are randomly arranged.
For example, in polypropylene, the chemical shift of the methyl (–CH₃) group protons is different for isotactic, syndiotactic, and atactic sequences.[1] Similarly, for poly(methyl methacrylate) (PMMA), the arrangement of the pendant groups affects the chemical environment of the methylene (–CH₂–) protons, leading to distinct signals in the ¹H NMR spectrum that can be used to quantify the degree of isotacticity and syndiotacticity.[3]
Advanced NMR Techniques for In-Depth Analysis
While 1D ¹H and ¹³C NMR are foundational, advanced techniques offer enhanced resolution and more detailed structural insights, especially for complex polymers.[4]
-
2D NMR Spectroscopy: Two-dimensional NMR experiments correlate signals from different nuclei, helping to resolve overlapping peaks and establish connectivity within the polymer chain.[4]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of monomer units. This can be particularly useful for assigning complex spectra in polymers like polypropylene.[5]
-
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): Correlate proton signals with directly attached carbon signals. These techniques are invaluable for assigning ¹³C spectra and can be used to distinguish between different tactic sequences in polymers like PMMA and polyacrylamide.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, providing information about longer-range connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of nuclei, which can be used to determine chain conformation.[4]
-
-
Solid-State NMR (ssNMR): For polymers that are insoluble or semi-crystalline, ssNMR is an essential tool.[1] Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) enhance the signal of less abundant nuclei like ¹³C and provide information on crystallinity, phase separation, and molecular mobility in the solid state.[1][4]
-
Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different components in a mixture based on their diffusion coefficients, which is related to their size.[4] DOSY is useful for analyzing polymer blends and determining molecular weight distributions.[1]
-
Hyphenated Techniques (e.g., GPC-NMR): Combining Gel Permeation Chromatography (GPC) with NMR allows for the analysis of structural variations across different molecular weight fractions of a polymer sample.[1]
Data Presentation: Comparison of NMR Techniques
The following table summarizes the capabilities of different NMR techniques for polymer stereochemistry validation.
| Technique | Information Provided | Resolution | Sensitivity | Sample Requirements | Key Applications |
| 1D ¹H NMR | Polymer composition, tacticity (triads)[1][7] | Moderate | High | Soluble | Routine analysis of tacticity for simple polymers (e.g., PP, PMMA)[2][5] |
| 1D ¹³C NMR | Detailed backbone structure, monomer sequences, tacticity (pentads, heptads)[1][7] | High | Low | Soluble | Precise determination of tacticity and monomer sequence distribution[5] |
| 2D COSY | ¹H-¹H connectivity | High | Moderate | Soluble | Resolving overlapping proton signals and confirming monomer connectivity[4] |
| 2D HSQC/HMQC | ¹H-¹³C one-bond correlations | High | Moderate | Soluble | Assigning ¹³C spectra, detailed microstructure analysis[4][5][6] |
| Solid-State NMR (ssNMR) | Crystallinity, phase separation, dynamics[1] | Lower than solution | Low to Moderate | Insoluble, semi-crystalline | Analysis of intractable polymers in their native state[4] |
| DOSY | Molecular size distribution, analysis of mixtures | Moderate | Moderate | Soluble | Characterizing polymer blends and polydispersity[1][4] |
Comparison with Alternative Methods
While NMR is the gold standard for stereochemistry, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Presence of functional groups | Fast, simple, versatile | Provides limited information on stereochemistry |
| X-ray Diffraction (XRD) | Crystallinity, crystal structure | Direct measure of crystalline order | Only applicable to semi-crystalline materials, provides no information on amorphous regions |
| Differential Scanning Calorimetry (DSC) | Thermal properties (Tg, Tm) | Provides information on how tacticity affects physical properties[3] | Indirect measure of stereochemistry |
Experimental Protocols
The following provides a generalized methodology for determining the tacticity of a soluble polymer using solution-state NMR.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the polymer sample.
-
Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final volume of 0.5-0.7 mL in an NMR tube. The choice of solvent is crucial to ensure complete dissolution and avoid signal overlap with the polymer peaks.
-
Ensure the solution is homogeneous. Gentle heating or sonication may be required for some polymers.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
¹H NMR Experiment:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: Typically 10-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds, should be at least 5 times the longest T₁ for quantitative analysis.
-
-
-
¹³C NMR Experiment:
-
Pulse Sequence: A standard proton-decoupled experiment.
-
Acquisition Parameters:
-
Spectral Width: Typically 200-250 ppm.
-
Number of Scans: 1024 or higher, due to the low natural abundance and sensitivity of ¹³C.
-
Relaxation Delay (d1): 2-10 seconds.
-
-
-
2D NMR Experiments (if necessary): Standard pulse sequences for COSY, HSQC, etc., are typically used. The number of increments in the indirect dimension and the number of scans per increment will depend on the desired resolution and the sample concentration.
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the relevant peaks corresponding to the different tactic sequences.
-
Calculate the percentage of each tacticity (e.g., % isotactic, % syndiotactic, % atactic) from the integral values. For triad analysis, the relative amounts of mm (isotactic), rr (syndiotactic), and mr (heterotactic) triads are determined.
Mandatory Visualizations
Caption: Workflow for NMR-based validation of polymer stereochemistry.
Caption: Relationship between different NMR techniques for polymer analysis.
Conclusion
Advanced NMR spectroscopy offers an unparalleled level of detail for the validation of polymer stereochemistry. From fundamental 1D techniques to sophisticated 2D and solid-state methods, NMR provides a comprehensive toolkit for elucidating the microstructure of a wide range of polymeric materials. This detailed structural information is critical for establishing structure-property relationships and ensuring the performance and safety of polymer-based products in research, materials science, and pharmaceutical development. While other techniques provide valuable complementary data, NMR remains the definitive method for quantitative and unambiguous determination of polymer tacticity.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. ivypanda.com [ivypanda.com]
- 3. NMR of PMMA - tacticity and its determination through NMR [impact-solutions.co.uk]
- 4. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 5. measurlabs.com [measurlabs.com]
- 6. sid.ir [sid.ir]
- 7. Tacticity [eng.uc.edu]
A Comparative Analysis of Hydrofluoroethers and Perfluorocarbons in Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate solvents and heat transfer fluids is a critical decision that can significantly impact experimental outcomes and laboratory safety. This guide provides a comprehensive comparison of two major classes of fluorinated compounds: hydrofluoroethers (HFEs) and perfluorocarbons (PFCs). By examining their performance based on experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Hydrofluoroethers and perfluorocarbons are both valued in research for their unique properties, including high density, low surface tension, non-flammability, and excellent thermal stability. However, key differences in their molecular structure give rise to distinct performance characteristics and environmental profiles. HFEs, which contain hydrogen and ether linkages, are often positioned as more environmentally friendly alternatives to PFCs, which are composed solely of carbon and fluorine. This guide will delve into a quantitative comparison of their physical properties, solvent capabilities in the context of drug development, and their biocompatibility, supported by detailed experimental protocols.
I. Physical and Thermal Properties: A Quantitative Comparison
The selection of a liquid for thermal management in laboratory equipment, such as chillers and heat exchangers, hinges on its physical and thermal properties. The following tables provide a comparative summary of key parameters for representative HFE and PFC fluids.
| Property | Hydrofluoroether (HFE-7100) | Perfluorocarbon (FC-72) | Unit |
| Boiling Point | 61 | 56 | °C |
| Liquid Density (@ 25°C) | 1520 | 1680 | kg/m ³ |
| Kinematic Viscosity (@ 25°C) | 0.40 | 0.40 | cSt |
| Thermal Conductivity (Liquid, @ 25°C) | 0.069 | 0.057 | W/m·K |
| Dielectric Strength (0.1" gap) | ~40 | ~40 | kV |
| Electrical Resistivity | 10⁸ | 10¹⁵ | ohm-cm |
| Global Warming Potential (100-yr ITH) | 320 | 10,900 | - |
| Ozone Depletion Potential | 0 | 0 | - |
Table 1: Comparison of Physical and Thermal Properties of HFE-7100 and FC-72.
| Property | Hydrofluoroether (Novec™ 7300) | Perfluorocarbon (Fluorinert™ FC-40) | Unit |
| Boiling Point | 98 | 165 | °C |
| Pour Point | -38 | -57 | °C |
| Liquid Density (@ 25°C) | 1.66 | 1.855 | g/mL ( kg/m ³) |
| Kinematic Viscosity (@ 25°C) | 0.71 | 2.2 | cSt |
| Absolute Viscosity (@ 25°C) | - | 4.1 | cP |
| Liquid Specific Heat (@ 25°C) | - | 1100 | J/kg·°C |
| Liquid Thermal Conductivity (@ 25°C) | - | 0.065 | W/m·°C |
| Surface Tension (@ 25°C) | 15 | 16 | dynes/cm |
| Vapor Pressure (@ 25°C) | 44.9 | 287 | mmHg (Pa) |
| Global Warming Potential (100-yr ITH) | 200 | - | - |
Table 2: Comparison of Physical Properties of 3M™ Novec™ 7300 and 3M™ Fluorinert™ FC-40. [1][2]
II. Solvent Properties in Drug Development
The ability of a solvent to dissolve an active pharmaceutical ingredient (API) is fundamental in drug formulation and delivery research. While both HFEs and PFCs are generally poor solvents for many organic compounds, their utility in specific applications, such as in emulsions or as reaction media, warrants a closer look at their solvent characteristics.
A key predictor of solubility is the Hansen Solubility Parameter (HSP), which is based on the principle that "like dissolves like." Each molecule is assigned three parameters: δd (energy from dispersion forces), δp (energy from polar forces), and δh (energy from hydrogen bonding).[3] The closer the HSP values of a solute and a solvent, the more likely the solute is to dissolve.
Experimental Protocol: Shake-Flask Method for API Solubility Determination
A widely accepted method for determining the equilibrium solubility of an API in a solvent is the shake-flask method.[4][5][6][7][8]
Objective: To determine the saturation concentration of an API in a test solvent (HFE or PFC) at a specified temperature.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
Test solvent (e.g., HFE-7100, perfluorodecalin)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the API powder to a glass vial.
-
Add a known volume of the test solvent to the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the suspension to settle.
-
Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Carefully collect a sample of the supernatant.
-
Dilute the supernatant with a suitable solvent if necessary and analyze the API concentration using a validated HPLC or UV-Vis method.
-
Perform the experiment in triplicate to ensure reproducibility.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
performance evaluation of 1h,4h-octafluorobutane against conventional non-fluorinated solvents
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that impacts reaction kinetics, yield, purity, and downstream processing. This guide provides a comparative evaluation of 1H,4H-octafluorobutane (HFC-338mee), a fluorinated solvent, against two conventional non-fluorinated solvents: hexane (a non-polar aliphatic hydrocarbon) and isopropanol (a polar protic alcohol). This comparison is based on key physical, chemical, environmental, and safety properties to aid in informed solvent selection.
While this compound offers unique properties, it is important to note that publicly available data on some of its physical characteristics, specifically viscosity and surface tension, are limited. The experimental protocols provided herein can be utilized to determine these properties for a comprehensive evaluation.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound, hexane, and isopropanol.
Table 1: Physical and Chemical Properties
| Property | This compound | Hexane | Isopropanol |
| CAS Number | 377-36-6 | 110-54-3 | 67-63-0 |
| Molecular Formula | C4H2F8 | C6H14 | C3H8O |
| Molecular Weight ( g/mol ) | 202.05 | 86.18 | 60.10 |
| Boiling Point (°C) | 41 - 45[1][2] | 69 | 82.5 |
| Density (g/cm³ at 20°C) | 1.453 - 1.56[1][2] | 0.659 | 0.786 |
| Hansen Solubility Parameters (MPa½) | |||
| δD (Dispersion) | 13.7 | 14.9 | 15.8 |
| δP (Polar) | 0 | 0 | 8.2 |
| δH (Hydrogen Bonding) | 0 | 0 | 16.4 |
| Viscosity (mPa·s at 20°C) | Not Available | 0.31 | 2.37 |
| Surface Tension (mN/m at 20°C) | Not Available | 18.4 | 21.7[2] |
Table 2: Environmental and Safety Profile
| Property | This compound | Hexane | Isopropanol |
| Flash Point (°C) | Non-flammable (Expected) | -23 | 12 |
| Ozone Depletion Potential (ODP) | 0 (As an HFC) | 0 | 0 |
| Global Warming Potential (GWP, 100-year) | High (Comparable to other HFCs) | ~0 | ~0 |
| Primary Hazards | Irritant | Flammable, Neurotoxin | Flammable, Irritant |
Experimental Protocols
Detailed methodologies for determining key solvent properties are outlined below.
Determination of Hansen Solubility Parameters (HSP)
Objective: To determine the cohesive energy density of a solvent, which is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).
Methodology:
-
A series of well-characterized solvents with known HSP values are selected.
-
The solubility of a reference solute in each of these solvents is determined qualitatively (soluble/insoluble).
-
The results are plotted in a 3D Hansen space.
-
A sphere is drawn that encompasses all the "good" solvents (where the solute is soluble).
-
The center of this sphere represents the Hansen Solubility Parameters of the reference solute.
-
To determine the HSP of an unknown solvent, its ability to dissolve a range of polymers or solutes with known HSP is tested, and the data is used to calculate its position in Hansen space.
Viscosity Measurement
Objective: To measure the resistance of a fluid to flow.
Methodology (using an Ostwald Viscometer):
-
The viscometer is thoroughly cleaned and dried.
-
A specific volume of the solvent is introduced into the larger bulb of the viscometer.
-
The solvent is drawn up by suction into the other arm above the upper timing mark.
-
The time taken for the solvent to flow between the upper and lower timing marks is measured using a stopwatch.
-
The viscosity (η) is calculated using the formula: η = K * t * ρ, where K is the viscometer constant, t is the flow time, and ρ is the density of the solvent. The viscometer constant is determined by calibrating with a liquid of known viscosity, such as water.
Surface Tension Measurement
Objective: To measure the force per unit length at the surface of a liquid.
Methodology (using the Du Noüy Ring Method):
-
A platinum-iridium ring is submerged in the solvent.
-
The force required to pull the ring from the surface of the liquid is measured using a tensiometer.
-
The surface tension (γ) is calculated from the measured force and the dimensions of the ring, with a correction factor applied.
-
The measurement is typically performed at a controlled temperature as surface tension is temperature-dependent.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes in solvent selection.
References
Navigating the Fluorinated Landscape: A Comparative Guide to Perfluoroalkane Adsorption in Metal-Organic Frameworks
For researchers, scientists, and professionals in drug development, understanding the interactions between perfluoroalkanes and metal-organic frameworks (MOFs) is crucial for applications ranging from gas separation and storage to advanced purification processes. This guide provides an objective comparison of the adsorption phenomena of perfluoroalkanes in various MOFs, supported by available experimental data, detailed methodologies, and visual representations of key processes and interactions.
The unique properties of perfluoroalkanes, such as their high thermal and chemical stability, low polarizability, and hydrophobicity, make their selective adsorption and separation a significant challenge. Metal-organic frameworks, with their tunable pore sizes, high surface areas, and tailorable chemical functionalities, have emerged as promising materials for this purpose. This guide delves into the effects of perfluoroalkanes on adsorption within these remarkable porous materials.
Comparative Adsorption Performance
The adsorption of perfluoroalkanes in MOFs is influenced by a variety of factors, including the MOF's pore size and geometry, the presence of fluorinated moieties within the framework, and the specific perfluoroalkane being adsorbed. The following table summarizes key quantitative data from studies on perfluoroalkane adsorption in different MOFs. It is important to note that direct comparative studies across a wide range of perfluoroalkanes and MOFs are limited in the current literature; therefore, this table represents a compilation of available data.
| Metal-Organic Framework (MOF) | Perfluoroalkane | Adsorption Capacity (mg/g) | Experimental Conditions | Reference |
| Zn(hfipbb) | Perfluorohexane (C₆F₁₄) | 87 | Room Temperature | [1] |
| MOFF-5 | Perfluorohexane (C₆F₁₄) | ~2250 (225 wt%) | 25 °C | [2][3] |
| Alternative Sorbent | ||||
| Granular Activated Carbon | Perfluorooctane Sulfonate (PFOS) | Varies | Aqueous Solution | [4] |
| Anion-Exchange Resin | Perfluorooctane Sulfonate (PFOS) | Varies | Aqueous Solution | [4] |
Note: The data for Granular Activated Carbon and Anion-Exchange Resin with PFOS, a perfluoroalkyl substance with a polar head group, are included to provide a broader context for fluorinated compound adsorption, as data for neutral perfluoroalkanes on these materials is scarce in the reviewed literature.
Experimental Protocols
Reproducibility and advancement in the field rely on detailed and accurate experimental methodologies. Below are generalized protocols for the synthesis of a fluorinated MOF and for the measurement of perfluoroalkane vapor sorption.
Synthesis of a Fluorinated Metal-Organic Framework (e.g., RE-TTA-fcu)
This protocol is a generalized procedure based on the synthesis of rare-earth-based fluorinated MOFs.[5][6]
-
Preparation of the Reaction Mixture: In a 20 mL glass vial, dissolve the rare-earth (RE) acetate hydrate (e.g., Eu(III) acetate hydrate, 0.104 mmol) and a fluorinated organic linker (e.g., 2,5-bis(trifluoromethyl)terephthalic acid (TTA), 0.0596 mmol) in 11 mL of N,N-dimethylformamide (DMF).
-
Addition of Modulator: To modulate the crystallization process and influence the final structure, add a modulator such as 2-fluorobenzoic acid (1.71 mmol) to the reaction mixture.
-
Acidification: Carefully add a small amount of concentrated nitric acid (e.g., 0.10 mL) to the solution to aid in the dissolution of reactants and promote the desired coordination chemistry.
-
Solvothermal Reaction: Seal the vial and heat the mixture in a convection oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours). During this time, the MOF crystals will form.
-
Product Isolation and Washing: After the reaction is complete, allow the vial to cool to room temperature. The resulting crystals are then isolated, typically by decanting the mother liquor. The crystals are then washed multiple times with a fresh solvent, such as DMF (e.g., 3 x 5 mL), to remove any unreacted starting materials and impurities.
-
Drying and Activation: The washed crystals are then dried, for instance, in an oven at 80 °C overnight. Prior to any adsorption experiments, the MOF is typically "activated" by heating under vacuum to remove any solvent molecules residing in the pores.
Perfluoroalkane Vapor Sorption Measurement
This is a generalized protocol for determining the adsorption properties of a MOF for a perfluoroalkane vapor.
-
Sample Preparation and Activation: Place a known mass of the synthesized MOF (typically 50-100 mg) into the sample holder of a volumetric gas adsorption analyzer. Activate the sample by heating it under a high vacuum (e.g., to 150 °C at a rate of 5 °C/min) for several hours to ensure the removal of all guest molecules from the pores.
-
Adsorbate Preparation: The perfluoroalkane of interest (e.g., perfluorohexane) is placed in a vapor source container connected to the analyzer. The liquid is typically subjected to several freeze-pump-thaw cycles to remove any dissolved atmospheric gases.
-
Isotherm Measurement: The activated MOF sample is cooled or heated to the desired experimental temperature. The analyzer then doses a known amount of the perfluoroalkane vapor into the sample cell. The pressure is allowed to equilibrate, and the amount of adsorbed gas is calculated based on the pressure change. This process is repeated at increasing pressures to generate the adsorption isotherm.
-
Desorption Isotherm: After reaching the maximum pressure, the pressure is incrementally decreased, and the amount of desorbed gas is measured at each step to generate the desorption isotherm. This can provide information about the reversibility of the adsorption process.
-
Data Analysis: The resulting adsorption/desorption isotherms are used to calculate key parameters such as the Brunauer-Emmett-Teller (BET) surface area (from N₂ adsorption at 77 K), pore volume, and the adsorption capacity for the specific perfluoroalkane.
Visualizing the Process and Interactions
To better understand the experimental workflow and the underlying molecular phenomena, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for analyzing perfluoroalkane adsorption in MOFs.
Caption: Potential interactions governing perfluoroalkane adsorption in MOFs.
References
methods for validating the molecular weight of polymers synthesized in 1h,4h-octafluorobutane
A Comparative Guide to Validating Polymer Molecular Weight in 1H,4H-Octafluorobutane
For researchers and drug development professionals synthesizing novel polymers in specialized fluorinated solvents like this compound, accurate determination of molecular weight (MW) is a critical validation step. The unique properties of this solvent—specifically its low boiling point and low refractive index—present distinct challenges and advantages for conventional analytical techniques. This guide provides an objective comparison of suitable methods, complete with experimental data considerations and detailed protocols, to aid in selecting the most effective validation strategy.
Method Comparison Overview
The validation of polymer molecular weight is pivotal as this property directly influences the material's physical and therapeutic characteristics. While several techniques exist, their compatibility with this compound varies significantly.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) is the most common method for determining molecular weight distribution.[1] However, its application with a low-boiling-point solvent like this compound (Boiling Point: ~45°C) is challenging and requires specialized instrumentation to prevent solvent outgassing and pump cavitation.[2][3]
-
Static Light Scattering (SLS) , often coupled with SEC (SEC-MALS), provides absolute molecular weight data. Its success is critically dependent on the refractive index increment (dn/dc), which is the difference in refractive index between the polymer and the solvent.[4][5] Fluoropolymers and fluorinated solvents both have inherently low refractive indices, risking an isorefractive system (dn/dc ≈ 0) where the polymer becomes effectively invisible to light scattering and refractive index detectors.[6][7]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining absolute molecular weight, especially for polymers with low to moderate polydispersity (Đ < 1.3).[8][9] The high volatility of this compound is a distinct advantage, as it is easily removed during sample preparation. This method has been successfully applied to characterize other fluoropolymers.[2][10]
-
Dilute Solution Viscometry is a classical, cost-effective method for determining the viscosity-average molecular weight (Mv). However, it is a relative technique that relies on the Mark-Houwink equation, which requires constants specific to the polymer-solvent pair.[11] For novel polymers, these constants are unknown, limiting its use as a primary validation tool.
Quantitative Data Comparison
The following table summarizes the key performance metrics and considerations for each technique when working with polymers synthesized in this compound.
| Parameter | Size Exclusion Chromatography (SEC/GPC) | SEC with Multi-Angle Light Scattering (SEC-MALS) | MALDI-TOF Mass Spectrometry | Dilute Solution Viscometry |
| Principle | Separation by hydrodynamic volume.[1] | Separation by hydrodynamic volume, with direct MW measurement of eluting fractions via light scattering intensity.[5] | Measures mass-to-charge ratio of ionized macromolecules to determine absolute mass.[8][12] | Measures the increase in solution viscosity imparted by the polymer, related to MW via Mark-Houwink equation.[11] |
| Data Obtained | Relative MW Distribution (Mn, Mw, Mz), Polydispersity (Đ). | Absolute MW Distribution (Mn, Mw, Mz), Đ, Radius of Gyration (Rg).[5] | Absolute MW of individual oligomers, End-group analysis, Đ for low-dispersity polymers.[8][9] | Relative Viscosity-Average Molecular Weight (Mv). |
| Typical MW Range | 10³ – 10⁷ Da (column dependent).[1] | 10³ – 10⁷ Da. | Up to ~5 x 10⁵ Da (highly dependent on polymer structure and ionization). | 10⁴ – 10⁷ Da. |
| Sample Req. | ~1-5 mg/mL solution, complete solubility required. | ~1-5 mg/mL solution, accurate concentration and dn/dc value required.[4] | ~0.1-1 mg/mL solution, requires suitable matrix for co-crystallization.[12] | Series of dilute solutions (e.g., 0.1-1% w/v). |
| Pros | - Provides full MW distribution.- High throughput. | - Provides absolute MW, no column calibration needed.- Gives structural information (Rg). | - Provides absolute MW.- High mass accuracy.- Elucidates end-groups and repeat units.- Tolerant of residual synthesis solvent.[8] | - Low instrument cost.- Simple procedure. |
| Cons | - Relative method requiring calibration.- Prone to column degradation with aggressive solvents. | - Requires known and non-zero dn/dc.- Complex data analysis. | - May induce fragmentation.- Mass discrimination against high MW species.- Best for low dispersity polymers (Đ < 1.3).[9] | - Relative method requiring known K and α constants.- Only provides an average MW, no distribution. |
| Considerations for this compound | High Risk. Low boiling point (~45°C) requires a chilled, pressurized system to prevent pump cavitation. Column compatibility must be verified. Potential for low dn/dc makes RI detection difficult. | High Risk. Success is critically dependent on a measurable, non-zero dn/dc value. This must be determined experimentally beforehand. System must also handle the volatile solvent. | Highly Recommended. The low boiling point of the solvent is advantageous for easy removal during sample preparation. Provides absolute MW validation. | Low Utility. Mark-Houwink constants (K, a) are unknown for novel polymers in this solvent, preventing absolute MW determination. |
Experimental Workflow and Protocols
The selection of an appropriate validation method is a critical decision. The following workflow diagram, generated using DOT language, illustrates a logical path for choosing the best technique.
Caption: Workflow for selecting a MW validation method.
Protocol 1: MALDI-TOF Mass Spectrometry (Recommended)
This method is highly recommended due to its compatibility with the volatile synthesis solvent and its ability to provide absolute molecular weight data.
-
Sample Preparation:
-
Prepare a stock solution of the polymer in a suitable volatile solvent (e.g., THF, acetone) at a concentration of 1 mg/mL. The residual this compound from synthesis will readily evaporate.
-
Prepare a matrix solution. For many polymers, 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in THF is a good starting point.
-
Prepare a cationizing salt solution, such as sodium trifluoroacetate (NaTFA) at 1 mg/mL in THF.
-
-
Spotting:
-
On a stainless steel MALDI target plate, mix the polymer solution, matrix solution, and salt solution in a 1:10:1 ratio (v/v/v).
-
Allow the spot to air-dry completely at room temperature. The "dried-droplet" method is standard.
-
-
Instrument Setup:
-
Use a MALDI-TOF mass spectrometer equipped with a nitrogen laser (337 nm).
-
Calibrate the instrument using a known polymer standard (e.g., polyethylene glycol) with a molecular weight range that brackets the expected MW of the sample.
-
Operate the instrument in positive-ion reflectron mode for optimal resolution.
-
-
Data Acquisition and Analysis:
-
Acquire spectra by averaging at least 200 laser shots per spot. Adjust laser power to achieve good signal-to-noise without causing fragmentation.
-
The resulting spectrum will show a distribution of peaks, where each peak corresponds to an individual oligomer chain complexed with a sodium ion ([M+Na]⁺).
-
Use the instrument's software to calculate Mn, Mw, and Đ from the peak distribution. The mass of the polymer repeat unit and end groups can be determined from the mass difference between adjacent peaks.[8]
-
Protocol 2: Size Exclusion Chromatography (SEC/GPC) (Conditional)
This method is only feasible with significant instrumentation adjustments to handle the highly volatile mobile phase.
-
System Modification (Critical):
-
The SEC system must be equipped with a solvent cooler for the mobile phase reservoir and a back-pressure regulator post-detection to maintain the solvent in a liquid state throughout the system.
-
Ensure all pump seals, tubing, and column materials are compatible with fluorinated solvents.[13]
-
-
Mobile Phase Preparation:
-
Use HPLC-grade this compound. Sparge thoroughly with helium and keep the solvent reservoir chilled (e.g., 4-10°C) and blanketed with helium.
-
-
Column Selection and Equilibration:
-
Select a column set packed with a material stable in fluorinated solvents (e.g., highly cross-linked polystyrene-divinylbenzene).[1]
-
Equilibrate the columns with the mobile phase at a low flow rate (e.g., 0.3 mL/min) until a stable baseline is achieved on all detectors. The column oven should be set to a low, stable temperature (e.g., 25-30°C).
-
-
Sample Preparation and Analysis:
-
Dissolve the polymer in the mobile phase (this compound) to a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.2 µm PTFE filter.
-
Inject the sample onto the column.
-
-
Calibration and Data Analysis:
-
Create a calibration curve using narrow-dispersity polymer standards (e.g., polystyrene or PMMA), though this will only provide a relative molecular weight.
-
For absolute MW via SEC-MALS, the dn/dc of the polymer in this compound must be determined offline first using a differential refractometer. If the value is too low (<0.05 mL/g), this method will not be viable.[4]
-
References
- 1. phenomenex.com [phenomenex.com]
- 2. Matrix normalized MALDI-TOF quantification of a fluorotelomer-based acrylate polymer. | Semantic Scholar [semanticscholar.org]
- 3. 377-36-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. What is a dn/dc value and why is it important for GPC/SEC? | Malvern Panalytical [malvernpanalytical.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 20.210.105.67 [20.210.105.67]
- 7. Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
- 9. MALDI-ToF-MS | Leibniz Institute of Polymer Research Dresden [ipfdd.de]
- 10. Matrix normalized MALDI-TOF quantification of a fluorotelomer-based acrylate polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Assessing the Environmental Persistence of 1H,4H-Octafluorobutane in Comparison to Other PFAS Compounds
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The environmental persistence of chemical compounds is a critical consideration in drug development and manufacturing, directly impacting their long-term ecological footprint. Among the classes of compounds under scrutiny are per- and polyfluoroalkyl substances (PFAS), known for their stability and widespread presence in the environment. This guide provides a comparative assessment of the environmental persistence of 1H,4H-octafluorobutane against other notable PFAS compounds, supported by available experimental data and standardized testing protocols.
Quantitative Data on Environmental Persistence
The following table summarizes key quantitative metrics related to the environmental persistence of this compound and other selected PFAS compounds. These metrics are crucial for understanding the potential for long-range transport, bioaccumulation, and the overall environmental burden of these substances.
| Compound Name | Chemical Formula | Type | Atmospheric Lifetime | Half-Life in Water | Half-Life in Soil | Biological Half-Life (Human Serum) |
| This compound | C4H2F8 | Hydrofluorocarbon (HFC) | ~8.9 years[1] | Data not available | Data not available | Data not available |
| Perfluorooctanoic Acid (PFOA) | C8HF15O2 | Perfluoroalkyl Carboxylic Acid (PFCA) | > 41 years (in aquatic ecosystems) | Considered highly persistent | Considered highly persistent | 2.7 - 5.1 years[2][3][4][5][6] |
| Perfluorooctanesulfonic Acid (PFOS) | C8HF17O3S | Perfluoroalkyl Sulfonic Acid (PFSA) | > 41 years (in aquatic ecosystems) | Considered highly persistent | Considered highly persistent | 3.4 - 5.7 years[2][3][4][5][6] |
| Perfluorohexanesulfonic Acid (PFHxS) | C6HF13O3S | Perfluoroalkyl Sulfonic Acid (PFSA) | Data not available | Considered highly persistent | Considered highly persistent | 5.3 - 8.5 years[2][3][4][5] |
| Perfluorobutanesulfonic Acid (PFBS) | C4HF9O3S | Perfluoroalkyl Sulfonic Acid (PFSA) | Data not available | Considered highly persistent | Considered highly persistent | ~1 month[4] |
| GenX (HFPO-DA) | C6HF11O3 | Perfluoroalkyl Ether Carboxylic Acid (PFECA) | Data not available | Considered persistent | Data not available | ~81 days (estimated) |
| Nafion byproduct 2 | C7HF13O5S | Perfluoroalkyl Ether Sulfonic Acid (PFESA) | Data not available | Data not available | Data not available | 296 days (estimated)[7] |
| PFO4DA | C10HF19O6 | Perfluoroalkyl Ether Carboxylic Acid (PFECA) | Data not available | Data not available | Data not available | 127 days (estimated)[7] |
| PFO5DoA | C12HF23O7 | Perfluoroalkyl Ether Carboxylic Acid (PFECA) | Data not available | Data not available | Data not available | 379 days (estimated)[7] |
Note: The persistence of many PFAS compounds in water and soil is often described qualitatively as "highly persistent" or "resistant to degradation" due to the strength of the carbon-fluorine bond.[8][9] Specific half-life values in these compartments are often difficult to determine under environmental conditions. The biological half-life in human serum is provided as an indicator of bioaccumulation potential and in-vivo persistence.
Experimental Protocols for Assessing Persistence
The assessment of a chemical's environmental persistence relies on a set of standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for evaluating biodegradability, hydrolysis, and other degradation pathways.
1. Biodegradation Screening Tests (OECD 301 Series):
-
Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.
-
Methodology: A relatively high concentration of the test substance is incubated with a mixed microbial population from sources like activated sludge. The degradation is measured over 28 days by monitoring parameters such as oxygen consumption (e.g., OECD 301D - Closed Bottle Test) or carbon dioxide evolution (e.g., OECD 301B - CO2 Evolution Test).
-
Interpretation: A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation within a 10-day window during the 28-day test.
2. Inherent Biodegradability Tests (OECD 302 Series):
-
Objective: To assess the potential for a chemical to be biodegraded, often under more favorable conditions than in ready biodegradability tests.
-
Methodology: These tests, such as the Zahn-Wellens test (OECD 302B), use a higher concentration of microorganisms and a longer incubation period to favor adaptation of the microbial community to the test substance.
-
Interpretation: Significant degradation in these tests suggests that the substance is "inherently biodegradable" and may degrade in the environment under specific conditions, even if it is not readily biodegradable.
3. Simulation Tests for Degradation in Environmental Compartments:
-
Aerobic and Anaerobic Transformation in Soil (OECD 307):
-
Objective: To determine the rate of aerobic and anaerobic degradation of a substance in soil.
-
Methodology: The test substance, typically radiolabeled, is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions. The rate of degradation and the formation and decline of transformation products are monitored over time.
-
-
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308):
-
Objective: To determine the rate and route of degradation of a substance in a water-sediment system.
-
Methodology: The radiolabeled test substance is added to a system containing water and sediment. The system is incubated in the dark, and the distribution and transformation of the substance in the water and sediment phases are monitored over time.
-
-
Biodegradation in Surface Water (OECD 309):
-
Objective: To determine the biodegradation rate of a substance in a natural surface water sample.
-
Methodology: A low concentration of the radiolabeled test substance is added to a natural water sample and incubated under environmentally relevant conditions. The disappearance of the parent compound and the formation of CO2 are monitored.
-
4. Hydrolysis as a Function of pH (OECD 111):
-
Objective: To determine the rate of abiotic degradation of a substance by hydrolysis at different pH values.
-
Methodology: The test substance is dissolved in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and kept at a constant temperature in the dark. The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life.
5. Phototransformation in Water (OECD 316):
-
Objective: To determine the rate of photodegradation of a substance in water.
-
Methodology: An aqueous solution of the test substance is exposed to artificial light that simulates natural sunlight. The concentration of the substance is monitored over time to determine the quantum yield and the environmental half-life under specific light conditions.
Logical Workflow for Assessing Environmental Persistence
The following diagram illustrates the logical progression for evaluating the environmental persistence of a chemical compound, starting from basic screening to more complex simulation studies.
Caption: Workflow for Environmental Persistence Assessment.
Signaling Pathways and Experimental Workflows
The assessment of environmental persistence does not typically involve signaling pathways in the biological sense. Instead, it focuses on the chemical and biological degradation pathways of a substance in the environment. The experimental workflow for determining persistence generally follows the tiered approach outlined in the OECD guidelines, as depicted in the diagram above. The process begins with simple, cost-effective screening tests and progresses to more complex and environmentally relevant simulation studies if the substance is not readily biodegradable. Data from abiotic degradation studies are also integrated to provide a comprehensive picture of the substance's fate in the environment.
References
- 1. gfdl.noaa.gov [gfdl.noaa.gov]
- 2. oem.bmj.com [oem.bmj.com]
- 3. frontiersin.org [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PFAS - Wikipedia [en.wikipedia.org]
- 9. Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00152D [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1H,4H-Octafluorobutane: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Disposal of 1H,4H-octafluorobutane requires adherence to specific protocols for handling fluorinated gases and pressurized containers. This guide provides essential safety and logistical information to ensure the safe and compliant disposal of this compound.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility in its disposal. This fluorinated hydrocarbon, while integral to various research applications, necessitates a structured disposal plan due to its properties as a liquefied gas and its potential environmental impact. This document outlines the necessary procedures, safety precautions, and regulatory considerations for the proper disposal of this compound.
Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact isomer can be difficult to locate, data for the closely related isomer, 1,1,1,2,3,4,4,4-octafluorobutane, provides critical safety guidance.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or rapid gas expansion.
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or potential for inhalation, use an appropriate respirator.
Handling Pressurized Cylinders:
-
Always secure cylinders in an upright position.
-
Protect cylinders from physical damage.
-
Store in a cool, well-ventilated area away from heat and direct sunlight.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various chemical data sources. This information is crucial for understanding its physical characteristics relevant to safe handling and disposal.
| Property | Value |
| Molecular Formula | C4H2F8 |
| Molecular Weight | 202.05 g/mol |
| Boiling Point | 45 °C |
| Melting Point | -79 °C |
| Density | 1.56 g/cm³ |
Step-by-Step Disposal Procedures
The proper disposal of this compound is a multi-step process that depends on the state of the chemical (residual amounts in containers vs. bulk quantities) and the availability of disposal facilities.
Step 1: Assessment and Preparation
-
Determine the Quantity: Assess the amount of this compound that requires disposal.
-
Inspect the Container: For pressurized cylinders, carefully inspect the container for any signs of damage or leaks.
-
Gather PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
Step 2: Preferred Disposal Method - Return to Supplier
The most environmentally and logistically sound method for disposing of unused or partially used cylinders of this compound is to return them to the original supplier.
-
Contact the Supplier: Locate the contact information on the cylinder or in your procurement records.
-
Arrange for Return: Follow the supplier's instructions for returning the cylinder. They are equipped to handle and either reuse or properly dispose of the contents.
Step 3: Alternative Disposal - Licensed Waste Management Facility
If returning the cylinder to the supplier is not feasible, disposal must be handled by a licensed hazardous waste management facility.
-
Identify a Facility: Contact your institution's Environmental Health and Safety (EHS) department to identify an approved facility that can manage fluorinated gas waste.
-
Proper Labeling and Manifesting: Ensure the container is clearly labeled with the chemical name and any associated hazard warnings. Complete all required waste manifest documentation as per your institution's and local regulations.
-
Arrange for Pickup: Schedule a pickup with the licensed waste hauler.
Step 4: Handling Empty Cylinders
Even when a cylinder is considered "empty," it will still contain residual gas under pressure.
-
Do Not Puncture: Never puncture a cylinder unless you are a trained professional with the proper equipment and a controlled environment.
-
Mark as "Empty": Clearly mark the cylinder as "EMPTY".
-
Consult with EHS: Contact your EHS department for guidance on the disposal of empty cylinders. They will have established procedures which may include returning them to the supplier or sending them to a specialized recycling facility.
Regulatory Considerations
The disposal of fluorinated hydrocarbons like this compound is subject to national and international regulations aimed at mitigating their environmental impact. In the United States, the Environmental Protection Agency (EPA) regulates the handling and disposal of hydrofluorocarbons (HFCs). In the European Union, the F-Gas Regulation outlines strict requirements for the recovery, recycling, reclamation, and destruction of fluorinated greenhouse gases. Always consult your local and national regulations to ensure full compliance.
Chemical Compatibility
While specific chemical compatibility data for this compound is limited, it is generally expected to be compatible with materials commonly used for fluorinated compounds, such as stainless steel, PTFE, and other fluoropolymers. However, it is crucial to avoid contact with strong oxidizing agents, strong bases, and finely divided metals such as aluminum, magnesium, or zinc. For specific applications, it is always recommended to consult a comprehensive chemical compatibility chart or conduct material testing.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
